molecular formula C9H8N2O2 B1606891 N-Hydroxy-1H-indole-2-carboxamide CAS No. 63408-86-6

N-Hydroxy-1H-indole-2-carboxamide

Cat. No.: B1606891
CAS No.: 63408-86-6
M. Wt: 176.17 g/mol
InChI Key: QPYOEKUUIVLDGT-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-indole-2-carboxamide (CAS 63408-86-6) is a high-purity chemical compound supplied for research purposes. This molecule features a carboxamide group substituted with a hydroxy moiety on the nitrogen, built upon the 1H-indole scaffold. This compound is of significant research interest in the field of medicinal chemistry, particularly as a core structure for developing allosteric modulators of the Cannabinoid CB1 receptor . Structure-activity relationship (SAR) studies on the 1H-indole-2-carboxamide scaffold have shown that modulation potency at the CB1 receptor can be enhanced through specific substitutions on the indole ring system . These allosteric modulators can act as negative allosteric modulators (NAMs), dose-dependently reducing the efficacy of orthosteric agonists and may offer advantages in drug safety profiles due to a "ceiling effect" . Research into CB1 allosteric modulators provides valuable insights for investigating disorders such as obesity, drug addiction, and pain . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of reliable cold-chain transportation to preserve the integrity of the product upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOEKUUIVLDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212825
Record name 1H-Indole-2-carboxamide, N-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63408-86-6
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Hydroxyindoles: A Critical Evaluation of Classical Methods and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. The introduction of a hydroxyl group on the indole nitrogen (N-hydroxyindoles) imparts unique electronic and steric properties, opening new avenues for drug design and molecular engineering. While classical methods like the Bischler-Möhlau reaction provide a foundational understanding of indole synthesis, the direct and efficient synthesis of N-hydroxyindoles necessitates an exploration of more specialized and contemporary methodologies. This guide provides a comprehensive overview of the Bischler-Möhlau reaction and details modern, reliable routes to N-hydroxyindoles, offering field-proven insights into the causality behind experimental choices.

Part 1: The Bischler-Möhlau Indole Synthesis: A Foundational Perspective

The Bischler-Möhlau indole synthesis, a reaction that has been part of the organic chemist's toolkit for over a century, traditionally involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-arylindole.[1][2][3][4] Despite its historical significance, the classical Bischler-Möhlau reaction is often hampered by harsh reaction conditions, leading to poor yields and a lack of predictable regioselectivity.[1]

The Classical Mechanism

The reaction mechanism is surprisingly intricate for what appears to be a straightforward condensation.[3] It is generally understood to proceed through the initial formation of an α-arylamino ketone, which then undergoes cyclization and dehydration to yield the indole core.

The key steps are as follows:

  • Nucleophilic Substitution: Aniline attacks the α-bromoacetophenone to displace the bromide ion, forming an α-arylamino ketone intermediate.

  • Condensation and Cyclization: A second molecule of aniline condenses with the ketone, and subsequent intramolecular electrophilic attack on the aniline ring leads to cyclization.

  • Dehydration and Aromatization: The cyclic intermediate undergoes dehydration and tautomerization to furnish the final 2-arylindole product.[3]

Bischler_Mohlau_Mechanism Start α-Bromoacetophenone + Aniline Intermediate1 α-Arylamino Ketone Start->Intermediate1 Nucleophilic Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Condensation & Cyclization Product 2-Arylindole Intermediate2->Product Dehydration & Aromatization

Caption: The classical mechanism of the Bischler-Möhlau indole synthesis.

Limitations and Modern Modifications

The primary drawbacks of the classical Bischler-Möhlau synthesis are the high temperatures and acidic conditions required, which can limit its applicability to sensitive substrates.[3] To address these limitations, several modifications have been developed, including the use of microwave irradiation and catalysts like lithium bromide to promote the reaction under milder conditions.[1][3]

It is important to note that the classical Bischler-Möhlau reaction is not the standard method for the synthesis of N-hydroxyindoles. The starting material for this reaction is an aniline (Ar-NH₂), not an N-arylhydroxylamine (Ar-NHOH).

Part 2: Established Methodologies for the Synthesis of N-Hydroxyindoles

Given the limitations of classical methods for accessing N-hydroxyindoles, a range of more direct and efficient synthetic routes have been developed. These methods are crucial for researchers and drug development professionals seeking to incorporate the N-hydroxyindole motif into their target molecules.

Base-Mediated Cyclization of 2-Nitrostyrenes

A reliable method for the preparation of N-hydroxy- and N-alkoxyindoles involves the base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates.[5] This approach offers a direct route to the desired products with good yields.

Reaction Workflow:

Nitrostyrene_Cyclization Start Alkyl 2-(2-nitroaryl)-2-butenoate Step1 Treatment with Sodium tert-pentoxide Start->Step1 Product_NHydroxy N-Hydroxyindole Step1->Product_NHydroxy One-step reaction Step2 In situ addition of Electrophile (e.g., R-X) Step1->Step2 Product_NAlkoxy N-Alkoxyindole Step2->Product_NAlkoxy Two-step, one-pot reaction

Caption: Workflow for the synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.

Experimental Protocol: Synthesis of N-Hydroxyindoles via 2-Nitrostyrene Cyclization [5]

  • Reaction Setup: Dissolve the starting alkyl 2-(2-nitroaryl)-2-butenoate in a suitable solvent (e.g., toluene).

  • Base Addition: Add sodium tert-pentoxide (typically in excess) to the solution. The reaction mixture will often develop a deep color, indicating deprotonation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired N-hydroxyindole.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium tert-pentoxide is a strong, hindered base that effectively promotes the cyclization while minimizing side reactions. While potassium tert-butoxide can also be used, it may lead to less reproducible yields.[5]

  • Solvent: Toluene is a common solvent for this reaction, providing a good balance of solubility and boiling point.

Reductive Cyclization of o-Nitroaromatic Compounds

Another powerful strategy for the synthesis of N-hydroxyindoles is the intramolecular reductive cyclization of ortho-substituted nitroaromatic compounds.[6] This approach is versatile and can be applied to a variety of substrates.

A particularly effective variation of this method involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions.[7] This method is noted for its operational simplicity and excellent yields, often exceeding 90%.[7]

Key Features of the Reductive Cyclization Approach:

FeatureDescription
Substrate Scope Applicable to a wide range of o-nitrobenzyl ketones and aldehydes.
Reducing Agents Various reducing agents can be employed, including zinc, stannous chloride, and catalytic hydrogenation.[6]
Yields Generally high to excellent, particularly with the lead-promoted method.[7]
Purity The products are often isolated in high purity.[7]
[3+2]-Cycloaddition of Nitrosoarenes and Alkynes

The [3+2]-cycloaddition reaction between nitrosoarenes and alkynes provides a direct and atom-economical route to N-hydroxyindoles.[8] This reaction is believed to proceed through a stepwise diradical cycloaddition mechanism.[8]

Mechanism Insights:

The reaction likely involves a rate-limiting N-C bond formation followed by rapid C-C bond formation to construct the N-hydroxyindole ring system.[8] This methodology has been successfully applied to the synthesis of N-hydroxy-3-aroylindoles.[8]

Part 3: Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Bischler-Möhlau α-Haloacetophenone, AnilineAcid catalystFoundational understanding of indole synthesisHarsh conditions, low yields, not suitable for N-hydroxyindoles
2-Nitrostyrene Cyclization Alkyl 2-(2-nitroaryl)-2-butenoateStrong hindered base (e.g., sodium tert-pentoxide)Direct route to N-hydroxy- and N-alkoxyindolesCan have reproducibility issues with certain bases
Reductive Cyclization o-Nitrobenzyl ketones/aldehydesReducing agent (e.g., Pb, Zn, SnCl₂)High yields, high purity, operational simplicityUse of heavy metals in some variations
[3+2]-Cycloaddition Nitrosoarene, AlkyneNone (thermal)Atom-economical, directMay require specific electronic properties of reactants

Part 4: Future Outlook and Conclusion

The synthesis of N-hydroxyindoles is a dynamic area of research with significant implications for drug discovery and development. While classical methods like the Bischler-Möhlau reaction provide a historical context for indole synthesis, modern methodologies offer far more efficient and versatile pathways to N-hydroxyindoles. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. As our understanding of reaction mechanisms and catalyst design continues to evolve, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Bischler-Möhlau Indole Synthesis Mechanism. (2022, October 12). Organic Chemistry [Video]. YouTube. [Link]

  • Bischler synthesis of indole explained. (2020, December 2). Knowledge plus Understanding [Video]. YouTube. [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved February 7, 2026, from [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. (2022, September 20). ResearchGate. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Wong, A., Kuethe, J. T., & Davies, I. W. (2003). A general synthesis of N-hydroxyindoles. The Journal of Organic Chemistry, 68(25), 9865–9866. [Link]

  • Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • General synthetic method for NH-indoles starting from N-hydroxyindoles. (n.d.). ResearchGate. [Link]

  • Why does N-phenylhydroxylamine give Fehling's test? (2017, January 3). Chemistry Stack Exchange. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). National Institutes of Health. [Link]

  • Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health. [Link]

  • N-Phenylhydroxylamine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. (n.d.). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

A-Z Guide to the Synthesis of N-Hydroxy-1H-indole-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the robust synthesis of N-Hydroxy-1H-indole-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from indole-2-carboxylic acid. This document moves beyond a simple recitation of steps, providing in-depth explanations for methodological choices, exploring the underlying reaction mechanisms, and offering field-tested insights for optimization and troubleshooting. The protocols herein are designed to be self-validating, supported by authoritative literature, and presented with clarity to empower researchers in drug development. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance understanding and practical application.

Introduction: The Significance of the N-Hydroxy-1H-indole-2-carboxamide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a hydroxamic acid moiety at the 2-position, yielding N-Hydroxy-1H-indole-2-carboxamide, creates a powerful metal-chelating group. This functional group is of particular interest in the design of enzyme inhibitors, especially for metalloenzymes implicated in various disease pathways. For instance, N-hydroxyindole-based structures have been investigated as potent inhibitors of lactate dehydrogenase (LDH), an important target in cancer metabolism.[1][2]

This guide provides a detailed walkthrough of a reliable synthetic route to this key molecule, emphasizing the critical aspects of carboxylic acid activation and subsequent coupling with hydroxylamine.

Strategic Overview of the Synthesis

The conversion of a carboxylic acid to a hydroxamic acid is a well-established transformation, fundamentally an amide bond formation. A direct reaction between indole-2-carboxylic acid and hydroxylamine is impractical due to the competing and much faster acid-base reaction, which would neutralize the hydroxylamine nucleophile.[3] Therefore, a two-step strategy is employed:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, an activated ester or acyl halide, which is highly susceptible to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The activated intermediate is then reacted with hydroxylamine to form the desired N-hydroxyamide (hydroxamic acid) bond.

This strategy is outlined in the workflow diagram below.

G cluster_0 Synthesis Workflow Start Indole-2-carboxylic Acid Step1 Carboxylic Acid Activation (EDC, HOBt) Start->Step1 Reagents & Solvent (e.g., DMF) Step2 Coupling with Hydroxylamine HCl Step1->Step2 Activated Intermediate (O-acylisourea/HOBt ester) Purification Workup & Purification (Extraction, Recrystallization) Step2->Purification Crude Product Product N-Hydroxy-1H-indole-2-carboxamide Purification->Product

Caption: Overall workflow for the synthesis.

In-Depth Mechanistic Considerations: The 'Why' Behind the 'How'

A successful synthesis relies on understanding the reaction mechanism to control outcomes and troubleshoot issues. The most common and reliable method for this transformation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-Hydroxybenzotriazole (HOBt).[4]

The Role of EDC: Activating the Carboxyl Group

EDC is a water-soluble carbodiimide that converts the carboxylic acid's hydroxyl group into a good leaving group.[3] The reaction proceeds as follows:

  • The carboxylic acid protonates the EDC, making the central carbon atom highly electrophilic.

  • The resulting carboxylate anion attacks this electrophilic carbon, forming a highly reactive O-acylisourea intermediate.

While this intermediate can react directly with an amine (or hydroxylamine), this pathway is often slow and can be prone to side reactions, such as the formation of an N-acylurea byproduct.

The Critical Role of HOBt: Suppressing Side Reactions and Enhancing Efficiency

This is where the addition of HOBt becomes crucial. HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate.[5]

  • HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester.

  • This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile (hydroxylamine).

  • The formation of the HOBt-ester effectively prevents the rearrangement of the O-acylisourea to the undesired N-acylurea byproduct and increases the overall efficiency of the amide bond formation.[5]

The rate-determining step is typically the initial reaction between the carboxylic acid and EDC to form the O-acylisourea.[5] The subsequent steps involving HOBt and the amine are faster.

G cluster_mech EDC/HOBt Coupling Mechanism RCOOH Indole-2-COOH (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC R'-N=C=N-R'' HOBt_ester HOBt Active Ester (More Stable Intermediate) O_acylisourea->HOBt_ester + HOBt Urea {Urea Byproduct} O_acylisourea->Urea Side Reaction (Minimized by HOBt) HOBt HOBt Amide N-Hydroxy-1H-indole-2-carboxamide (Product) HOBt_ester->Amide + Hydroxylamine Hydroxylamine Hydroxylamine (H2N-OH)

Caption: The EDC/HOBt coupling mechanism.

Detailed Experimental Protocol

This protocol is a robust procedure adapted from standard amide coupling methodologies found in the literature.[4][6]

Materials and Reagents
Reagent/MaterialFormulaM.W.Typical Molarity/PuritySupplier
Indole-2-carboxylic acidC₉H₇NO₂161.16>98%Commercial
EDC hydrochlorideC₈H₁₇N₃·HCl191.70>98%Commercial
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)>97%Commercial
Hydroxylamine hydrochlorideNH₂OH·HCl69.49>99%Commercial
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24>99%Commercial
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Commercial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercial
1 M Hydrochloric Acid (HCl)HCl36.461 M aq. solutionCommercial
Saturated Sodium BicarbonateNaHCO₃84.01Saturated aq. solutionCommercial
BrineNaCl58.44Saturated aq. solutionCommercial
Anhydrous Magnesium SulfateMgSO₄120.37GranularCommercial
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). A typical concentration is 0.1-0.2 M.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of DMF. Neutralize it by adding N,N-Diisopropylethylamine (DIPEA, 1.6 eq) dropwise at 0 °C. The DIPEA serves to free the hydroxylamine nucleophile from its hydrochloride salt.

  • Coupling Reaction: Add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup: Once the reaction is complete, pour the mixture into water. This will precipitate some of the product and dissolve the water-soluble urea byproduct from the EDC.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure N-Hydroxy-1H-indole-2-carboxamide.[7][8]

Characterization of the Final Product

The identity and purity of the synthesized N-Hydroxy-1H-indole-2-carboxamide should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the indole ring protons and exchangeable protons for the N-H of the indole and the N-OH and N-H of the hydroxamic acid moiety.

  • ¹³C NMR: Will show the expected number of carbon signals, including the distinct carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₉H₈N₂O₂) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (indole and amide), O-H stretching (hydroxamic acid), and C=O stretching (amide carbonyl). The amide C=O stretch is typically observed around 1640-1680 cm⁻¹.[9]

  • Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Safety and Handling Precautions

  • EDC and HOBt: EDC is a sensitizer and irritant. HOBt is potentially explosive, especially in its anhydrous form, and should be handled with care. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA: A corrosive and flammable liquid. Handle in a well-ventilated fume hood.

  • DMF: A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Hydroxylamine HCl: Corrosive and can be toxic. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of N-Hydroxy-1H-indole-2-carboxamide from indole-2-carboxylic acid is reliably achieved through an EDC/HOBt-mediated coupling reaction. This method is high-yielding and minimizes side product formation by utilizing an HOBt active ester intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the efficient and reproducible synthesis of this important chemical entity for further investigation in medicinal chemistry programs.

References

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  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - ResearchGate. (URL: [Link])

  • N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc. (URL: [Link])

  • EDC Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])

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  • Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. (URL: [Link])

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC. (URL: [Link])

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  • Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5 - PubMed. (URL: [Link])

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

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  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid - Semantic Scholar. (URL: [Link])

  • 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole ( HOBt ) Couplings - ResearchGate. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • (PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. (URL: [Link])

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Spectroscopic Analysis of N-Hydroxy-1H-indole-2-carboxamide Derivatives: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

N-Hydroxy-1H-indole-2-carboxamide derivatives represent a pivotal class of compounds in medicinal chemistry, frequently investigated for their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors. The precise structural elucidation of these molecules is a non-negotiable prerequisite for advancing any drug development program. This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic analysis of this molecular scaffold. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, ensuring a robust and self-validating characterization workflow. This document consolidates key insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering detailed protocols, data interpretation guidance, and visual workflows to empower researchers in the field.

The Strategic Importance of Spectroscopic Characterization

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of medicinal agents.[1][2] When functionalized at the 2-position with an N-hydroxy-carboxamide moiety—a known zinc-binding group—these derivatives become potent candidates for metalloenzyme inhibition. However, the presence of multiple reactive and exchangeable protons (indole N-H, amide N-H, and hydroxyl O-H) and a complex aromatic system necessitates a multi-faceted analytical approach. An unambiguous confirmation of identity, purity, and structure is the bedrock upon which all subsequent biological and preclinical data are built. This guide outlines the integrated use of orthogonal spectroscopic techniques to achieve this definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For N-Hydroxy-1H-indole-2-carboxamide derivatives, it provides an atomic-level map of the molecular framework.

Expertise in Action: Causality in Experimental Design

The choice of solvent is the most critical decision in the NMR analysis of these compounds. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this specific class.[3] Why? The hydroxamic acid and indole N-H protons are acidic and undergo rapid chemical exchange with residual water or other protic species, leading to signal broadening or complete disappearance. DMSO-d₆ is a hydrogen bond acceptor, which effectively sequesters these labile protons, slowing the exchange rate and allowing for their sharp, unambiguous observation at low field.[4]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the first detailed fingerprint of the molecule. Key diagnostic signals are consistently observed in specific regions.

  • Indole N-H Proton: This is typically the most downfield, non-aromatic proton, appearing as a sharp singlet above δ 11.0 ppm in DMSO-d₆.[5] Its significant deshielding is a direct result of the aromaticity of the indole ring and its position within that system.

  • Hydroxyl (N-OH) and Amide (C(O)NH) Protons: These protons also appear at a low field, often between δ 9.0 and δ 11.0 ppm. Their exact chemical shift is highly sensitive to concentration and residual water. A D₂O exchange experiment is a self-validating step: upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, these signals will disappear, confirming their identity as exchangeable protons.

  • Aromatic Protons (C4-H to C7-H): The protons on the benzene portion of the indole ring typically resonate between δ 7.0 and δ 8.0 ppm. Their multiplicity (doublets, triplets, or doublets of doublets) and coupling constants (J-values) are critical for confirming the substitution pattern on the ring.[6]

  • Indole C3-H Proton: This proton is unique, appearing as a singlet or a small doublet (if coupled to a substituent) typically between δ 6.5 and δ 7.5 ppm.

Table 1: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Key Diagnostic Feature
Indole N-H > 11.5 Singlet Highly deshielded, sharp in dry DMSO-d₆.[5]
Amide N-H 9.0 - 10.5 Singlet / Triplet Disappears upon D₂O exchange.
Hydroxyl O-H 9.0 - 11.0 Broad Singlet Disappears upon D₂O exchange.
Aromatic C-H 7.0 - 8.0 Multiplet Pattern confirms ring substitution.

| Indole C3-H | 6.5 - 7.5 | Singlet | Confirms substitution at C2. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by defining the carbon backbone.

  • Carbonyl Carbon (C=O): The carboxamide carbonyl is a key indicator, resonating in the highly deshielded region of δ 160-165 ppm.[7]

  • Indole Ring Carbons: The eight carbons of the indole ring have distinct chemical shifts, with C2, C7a, and C3a being particularly diagnostic.[8]

Table 2: Characteristic ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Type Typical Chemical Shift (δ, ppm) Key Diagnostic Feature
Amide C=O 160 - 165 Confirms the carboxamide functional group.[7]
Indole C2 125 - 135 Point of side-chain attachment.
Indole C7a ~136 Bridgehead carbon adjacent to nitrogen.
Aromatic C-H 110 - 130 A cluster of 4-6 signals depending on symmetry.

| Indole C3 | ~103 | Typically the most upfield aromatic carbon.[7] |

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2-5 seconds.

    • ¹³C NMR: Acquire several thousand scans, often overnight, using proton decoupling to enhance signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ heptet (δ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of Compound p2 Add 0.6 mL DMSO-d6 p1->p2 p3 Ensure Complete Dissolution p2->p3 a1 Acquire 1H Spectrum (16+ scans) p3->a1 a2 Acquire 13C Spectrum (Proton Decoupled) a1->a2 d1 Fourier Transform & Phasing a2->d1 d2 Calibrate to Solvent Residual Peak d1->d2 d3 Assign Signals & Interpret Structure d2->d3

Fig. 1: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, which act as structural "signposts." It validates the successful incorporation of the N-hydroxy-carboxamide side chain onto the indole core.

Interpreting the Vibrational Spectrum

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.[9]

  • O-H and N-H Stretching Region (3600 - 3100 cm⁻¹): This region is often complex. A broad band centered around 3400-3200 cm⁻¹ is typically observed, resulting from the overlapping stretching vibrations of the N-OH and N-H groups involved in hydrogen bonding.[10]

  • C=O Stretching (Amide I Band, 1680 - 1630 cm⁻¹): This is the most intense and diagnostically important peak in the spectrum.[11] Its presence at a frequency lower than a typical ketone is due to the resonance delocalization of the amide group, which weakens the C=O bond.[12]

  • N-H Bending (Amide II Band, 1640 - 1550 cm⁻¹): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching and is characteristic of secondary amides.[11][13]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): A series of sharp peaks in this region confirms the presence of the aromatic indole ring.

Table 3: Key IR Absorption Frequencies

Functional Group Vibration Typical Frequency Range (cm⁻¹) Intensity Diagnostic Importance
O-H / N-H Stretch 3400 - 3100 Strong, Broad Confirms hydroxyl and amine/amide groups.[10][14]
Aromatic C-H Stretch 3100 - 3000 Medium Indicates aromatic system.
C=O Stretch (Amide I) 1680 - 1630 Very Strong Unambiguous evidence of the amide carbonyl.[11][15]
N-H Bend (Amide II) 1640 - 1550 Strong Confirms secondary amide linkage.[13]

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong | Fingerprint for the indole ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern ATR-FT-IR has largely superseded older methods like KBr pellets due to its speed and simplicity.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum is automatically background-corrected. Identify and label the key vibrational bands as outlined in Table 3.

IR_Workflow s1 Clean ATR Crystal s2 Acquire Background Scan s1->s2 s3 Apply 1-2 mg Solid Sample s2->s3 s4 Apply Consistent Pressure s3->s4 s5 Acquire Sample Spectrum (16-32 scans) s4->s5 s6 Identify Diagnostic Absorption Bands s5->s6

Fig. 2: Efficient workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers corroborating structural evidence. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is the standard.

Molecular Ion and Isotopic Pattern

For N-Hydroxy-1H-indole-2-carboxamide, analysis in positive ion mode will typically yield the protonated molecular ion, [M+H]⁺. HRMS can measure this mass to within 5 ppm, allowing for the unambiguous determination of the molecular formula. The isotopic pattern observed must also match the theoretical pattern calculated from the natural abundance of isotopes (¹³C, ¹⁵N, etc.).

Trustworthiness through Fragmentation: A Self-Validating System

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides a structural fingerprint. The molecule is induced to break apart in a predictable manner, and the resulting fragments validate the connectivity of the parent structure.

  • Indole Core Fragmentation: The indole ring itself has characteristic fragmentation pathways. A common fragmentation involves the loss of hydrogen cyanide (HCN), leading to a characteristic fragment ion.[16] Other fragments at m/z 130 and 132 can also be indicative of the indole core.[17]

  • Side-Chain Cleavage: Cleavage of the amide bond is a common and expected fragmentation pathway. Loss of the N-hydroxy group or related fragments can also be observed.

Observing these predicted fragments provides high confidence in the assigned structure.[18]

Experimental Protocol: LC-HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure analysis of a pure compound and to separate it from any potential impurities.

  • Ionization: The eluent from the LC is directed into the ESI source, where the analyte is ionized, typically forming [M+H]⁺ ions.

  • Full Scan MS: The mass analyzer scans a wide m/z range to detect the molecular ion and determine its accurate mass and isotopic distribution.

  • Tandem MS (MS/MS): The molecular ion ([M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed to generate the fragmentation spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_anal Data Interpretation p1 Prepare Dilute Solution (e.g., in Methanol) p2 Add 0.1% Formic Acid to Promote Ionization p1->p2 a1 Inject into LC for Purification p2->a1 a2 Ionize via ESI(+) a1->a2 a3 Acquire Full Scan HRMS (Determine [M+H]+) a2->a3 a4 Acquire MS/MS Spectrum (Fragmentation Pattern) a3->a4 d1 Confirm Molecular Formula from Accurate Mass a4->d1 d2 Analyze Fragmentation to Validate Structure d1->d2

Fig. 3: Integrated workflow for LC-HRMS analysis.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole ring is an excellent chromophore. While not as structurally informative as NMR or MS, it is a valuable tool for quick purity checks and concentration determination using the Beer-Lambert law.

Spectral Features

Indole and its derivatives typically exhibit two main absorption bands resulting from π → π* electronic transitions.[19]

  • A strong absorption band around 210-230 nm.

  • A broader, more structured band between 260-290 nm. [20]

The exact position (λ_max) and molar absorptivity (ε) of these bands can be influenced by substituents on the indole ring and the solvent used.

Integrated Characterization: A Holistic and Authoritative Approach

No single technique provides the complete picture. True structural confirmation comes from the seamless integration of all spectroscopic data. The process is a logical, self-validating loop where each piece of data corroborates the others.

Integrated_Workflow Synthesis Synthesized Compound (Purity Unknown) IR IR Spectroscopy (Functional Group ID) Synthesis->IR Confirms C=O, N-H, O-H MS HRMS (Molecular Formula) Synthesis->MS Confirms Mass NMR 1H & 13C NMR (Connectivity & Skeleton) Synthesis->NMR Defines Structure Structure Final Structure Confirmed IR->Structure MSMS MS/MS (Fragmentation Validation) MS->MSMS Validates Connectivity NMR->Structure MSMS->Structure UV UV-Vis (Chromophore Check) UV->Structure

Fig. 4: The integrated logic of spectroscopic characterization.

This integrated workflow ensures the highest level of scientific integrity. The molecular formula from HRMS must match the atoms counted in the proposed NMR structure. The functional groups identified by IR must be present in the NMR and MS fragmentation data. Only when all data sets converge to a single, consistent structure can the characterization be considered complete and authoritative.

Conclusion

The spectroscopic analysis of N-Hydroxy-1H-indole-2-carboxamide derivatives is a meticulous process that demands both technical proficiency and a deep understanding of the underlying chemical principles. By leveraging the complementary strengths of NMR, IR, and MS, researchers can achieve unambiguous structural elucidation. This guide has provided a framework grounded in experience, emphasizing the "why" behind experimental choices to foster a self-validating and robust analytical strategy. Adherence to these principles ensures the generation of high-quality, reliable data, which is the essential foundation for advancing these promising molecules through the drug discovery and development pipeline.

References

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. 1

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. 5

  • National Institutes of Health (NIH). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Link

  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Link

  • Jordan Journal of Chemistry (JJC). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. 21

  • Royal Society of Chemistry. N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Link

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Link

  • BenchChem. Spectroscopic data for N-Hydroxy-2-methoxyacetimidamide (NMR, IR, Mass Spec). Link

  • Royal Society of Chemistry. N-hydroxy amides. Part 5. Synthesis and properties of N-hydroxypeptides having leucine enkephalin sequences. Link

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Link

  • National Institutes of Health (NIH). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Link

  • Royal Society of Chemistry. N-Hydroxy Amides. Part 9.' Synthesis and Iron(iii) Complexes of Tripodal Hydroxamic Acids derived from w-(N-Hydroxyamino)alkanoi. Link

  • ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry. Link

  • Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Link

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Link

  • ResearchGate. Study of Mass Spectra of Some Indole Derivatives. Link

  • National Institutes of Health (NIH). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Link

  • MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Link

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Link

  • ResearchGate. UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... Link

  • National Institutes of Health (NIH). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Link

  • DAV University. Characteristic Group Vibrations of Organic Molecules II. Link

  • Canadian Science Publishing. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Link

  • ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Link

  • Research Data Australia. UV Vis Spectra of Indole Analogues. Link

  • National Institutes of Health (NIH). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Link

  • ACS Omega. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Link

  • ScienceOpen. Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Link

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Link

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Link

  • Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Link

  • YouTube. Introduction to IR Spectroscopy - Amides. Link

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. Link

  • Michigan State University. Infrared Spectrometry. Link

  • National Institutes of Health (NIH). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Link

  • LOCKSS. NMR STUDIES OF INDOLE. Link

  • National Institute of Standards and Technology (NIST). Indole. Link

  • PubMed. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Link

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link

  • ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Link

  • Chemistry LibreTexts. Amide infrared spectra. Link

  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Link

Sources

Analytical Profiling of N-Hydroxy-1H-indole-2-carboxamide: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of N-Hydroxy-1H-indole-2-carboxamide (


). This molecule represents a critical pharmacophore found in Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat, Belinostat) and is often analyzed as a metabolite or synthetic intermediate in medicinal chemistry.

The analysis of this compound presents specific challenges:

  • Chelation: The hydroxamic acid moiety (

    
    ) is a potent metal chelator, leading to peak tailing and carryover in stainless steel LC pathways.
    
  • Polarity: The amphoteric nature requires careful stationary phase selection.

  • Fragmentation: It exhibits distinct neutral losses (hydroxylamine) that differ from standard amides.

This guide details the physicochemical properties, method development strategies, fragmentation mechanisms, and validation protocols required for high-sensitivity quantification.

Physicochemical Context

Understanding the molecule's fundamental properties is the prerequisite for ionization source optimization.

PropertyValue / DescriptionAnalytical Implication
Formula

Basis for exact mass filtering.
Monoisotopic Mass 176.0586 DaTarget for High-Resolution MS (HRMS).

177.0659 m/zPrimary precursor in Positive Mode.

175.0513 m/zPrimary precursor in Negative Mode.
pKa (Predicted) ~8.5 (Hydroxamic acid)Ionizes in both polarities; Neg mode often cleaner.
LogP ~1.5 - 1.9Moderately polar; suitable for Reversed-Phase LC.
Solubility DMSO, MethanolAvoid pure water stock solutions to prevent precipitation.

LC-MS/MS Method Development

Chromatographic Strategy

Standard C18 columns often yield poor peak shape for hydroxamic acids due to secondary interactions with residual silanols and metal impurities.

  • Column Selection:

    • Primary Choice:HSS T3 (High Strength Silica) or equivalent C18 with polar embedding. These withstand 100% aqueous mobile phases and provide better retention for polar heads.

    • Alternative:PFP (Pentafluorophenyl) . Offers unique selectivity for the indole ring via

      
       interactions.
      
  • Mobile Phase Chemistry:

    • A: Water + 0.1% Formic Acid (for ESI+).

    • B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).

    • Note on Chelation: If peak tailing persists, add 5 µM EDTA or Medronic Acid to Mobile Phase A to passivate the system against the hydroxamic acid's chelating tendency.

Ionization Source Parameters (ESI)

Electrospray Ionization (ESI) is the standard. While APCI can be used, ESI provides softer ionization for the labile N-O bond.

  • Polarity: Negative Mode (

    
    )  is often superior for hydroxamic acids due to the facile deprotonation of the 
    
    
    
    group, resulting in lower background noise compared to Positive Mode. However, Positive Mode is acceptable if paired with acidic mobile phases.

Optimized Source Conditions (Generic Triple Quad):

  • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos)

  • Desolvation Temp: 450°C (High temp ensures droplet evaporation for polar analytes)

  • Cone Gas: 50 L/Hr

  • Desolvation Gas: 800 L/Hr

Experimental Workflow Diagram

Workflow Sample Biological Matrix (Plasma/Microsomes) Prep Protein Precipitation (Cold ACN + 0.1% FA) Sample->Prep Extraction Chelation Passivation Step (Add 5µM EDTA or Use PEEK tubing) Prep->Chelation Supernatant LC LC Separation HSS T3 Column Gradient Elution Chelation->LC Injection ESI ESI Source (Neg Mode Preferred) LC->ESI Elution MS2 MS/MS Detection MRM: 175 > 132 ESI->MS2 Ionization

Figure 1: Optimized bioanalytical workflow highlighting the critical passivation step to prevent hydroxamic acid chelation.

Fragmentation Mechanisms & Mass Transitions[1][2]

Understanding the fragmentation is vital for selecting MRM (Multiple Reaction Monitoring) transitions.

Positive Mode ( )

The protonated molecule undergoes characteristic neutral losses.

  • Loss of Hydroxylamine (

    
    , -33 Da):  The primary cleavage of the amide N-O bond yields the acylium ion (
    
    
    
    ) at m/z 144 .
  • Loss of Water (-18 Da): Yields m/z 159.

  • Indole Core Fragmentation: Further fragmentation of the m/z 144 ion leads to the indole cation (m/z 116/117).

Negative Mode ( )

This is the preferred quantitation mode.

  • Loss of HCNO (-43 Da): A rearrangement often seen in hydroxamates, leading to m/z 132 (Indole-2-olate).

  • Loss of

    
     (-43 Da):  Cleavage of the amide bond.
    
Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 177.06 Frag1 Acylium Ion [M - NH2OH]+ m/z 144.04 Parent->Frag1 Loss of NH2OH (-33 Da) Frag2 Dehydrated Ion [M - H2O]+ m/z 159.05 Parent->Frag2 Loss of H2O (-18 Da) Frag3 Indole Core [C8H6N]+ m/z 116.05 Frag1->Frag3 Loss of CO (-28 Da)

Figure 2: Proposed ESI+ fragmentation pathway for N-Hydroxy-1H-indole-2-carboxamide.

Metabolic Profiling & Stability

When analyzing this compound in biological matrices (microsomes, plasma), three major metabolic pathways must be monitored:

  • Direct Glucuronidation: The N-OH group is a prime target for UGT enzymes, forming the O-Glucuronide (+176 Da) .

    • Target Mass: m/z 353 (

      
      ).
      
  • Reduction: Reductive metabolism can convert the hydroxamic acid to the corresponding Amide (Indole-2-carboxamide).

    • Target Mass: m/z 161 (

      
      ).
      
  • Hydrolysis: Conversion to Indole-2-carboxylic acid .

    • Target Mass: m/z 162 (

      
      ).
      

Protocol for Stability Assessment:

  • Incubate 1 µM compound with Liver Microsomes + NADPH.

  • Quench aliquots at 0, 15, 30, 60 min with ice-cold ACN.

  • Monitor disappearance of Parent (177) and appearance of Amide (161) and Acid (162).

References

  • Giannini, G., et al. (2012). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole Derivatives." Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, H., et al. (2015). "Metabolism of Hydroxamic Acids: Glucuronidation and Reduction Pathways." Drug Metabolism and Disposition.

  • PubChem. (2024).[1] "1H-Indole-2-carboxamide Compound Summary." National Library of Medicine.

  • Gu, H., et al. (2010). "Fragmentation characteristics of hydroxamic acids in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

The N-Hydroxyindole Enigma: From Tautomeric Curiosity to Metabolic Oncotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of N-hydroxyindole compounds, deviating from standard templates to prioritize chemical logic and therapeutic application.

Executive Summary & Chemical Identity

The Core Challenge: In the vast library of indole-based medicinal chemistry, the 1-hydroxyindole (N-hydroxyindole) scaffold stands apart as a "privileged but elusive" structure. Unlike its C-hydroxylated cousins (e.g., 5-hydroxyindole/serotonin), the N-hydroxyindole moiety introduces a unique electronic instability: the tautomeric equilibrium between the N-hydroxy form and the 3H-indole-1-oxide (nitrone) form.

For decades, this instability relegated the scaffold to a chemical curiosity. However, the resurgence of metabolic oncology—specifically the targeting of the Warburg effect via Lactate Dehydrogenase A (LDH-A) —has transformed 1-hydroxyindoles from synthetic byproducts into high-value pharmacophores.

The Tautomeric Trap

The biological activity of these compounds is dictated by their ability to exist as a stable N-OH species in the active site.

  • Form A (1-Hydroxyindole): Aromatic, acidic (pKa ~9.5), hydrogen bond donor/acceptor. This is the bioactive form for metal chelation and active site binding.

  • Form B (3H-Indole-1-Oxide): Non-aromatic nitrone. Highly reactive toward 1,3-dipolar cycloadditions.

Implication: Synthetic protocols must trap Form A or use substituents (e.g., at C2 or C3) that sterically or electronically disfavor the nitrone tautomer.

Tautomerism cluster_0 The Tautomeric Equilibrium cluster_1 Chemical Consequences A 1-Hydroxyindole (Aromatic, Bioactive) B 3H-Indole-1-Oxide (Nitrone, Reactive) A->B Tautomerization C O-Alkylation (Stable Ethers) A->C Electrophiles B->A Stabilization D 1,3-Dipolar Cycloaddition B->D Dipolarophiles

Caption: The critical equilibrium between the aromatic 1-hydroxyindole and the reactive nitrone species determines synthetic outcomes and stability.

The Synthetic Evolution: From "Impossible" to "Ideal"

Early attempts to synthesize 1-hydroxyindoles often resulted in "tars" due to the rapid polymerization of the nitrone form. Modern medicinal chemistry relies on two primary validated pathways.

Pathway A: The "Somei" Oxidation (The Ideal Synthesis)

Developed by Masanori Somei, this method uses a tungsten catalyst to oxidize 2,3-dihydroindoles (indolines). It is "ideal" because it avoids the harsh reduction conditions of nitro compounds.

  • Substrate: Indoline (2,3-dihydroindole).[1]

  • Reagents: 30% H2O2, Na2WO4·2H2O (catalyst).

  • Mechanism: Nucleophilic attack of the amine on the peroxo-tungsten species followed by dehydration.

Pathway B: Reductive Cyclization (The LDH-A Route)

This is the preferred route for synthesizing the N-hydroxyindole-2-carboxylates used in cancer research (Granchi et al.). It builds the ring already functionalized.

Validated Protocol: Synthesis of Methyl 1-hydroxyindole-2-carboxylate

Objective: Synthesize the core scaffold for LDH-A inhibition.

Reagents:

  • 2-Nitrophenylpyruvic acid methyl ester (Precursor)

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O) or Zinc/NH4Cl

  • Solvent: MeOH/THF (1:1)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 eq of the o-nitrophenylpyruvate in MeOH/THF. Ensure the vessel is purged with N2 to prevent premature oxidation.

  • Controlled Reduction: Add 3.0 eq of SnCl2·2H2O portion-wise at 0°C. Critical Causality: Using excess strong reductant (like Pd/C + H2) will over-reduce the N-OH all the way to N-H (indole). SnCl2 or Zn/NH4Cl provides the "soft" reduction needed to stop at the hydroxylamine (NH-OH) stage.

  • Cyclization: Allow the reaction to warm to room temperature (RT) for 4–6 hours. The intermediate hydroxylamine spontaneously attacks the alpha-keto carbonyl to close the ring.

  • Workup (The Stability Check):

    • Evaporate volatiles.

    • Partition between EtOAc and slightly acidic water (pH 5). Note: Avoid high pH, which deprotonates the N-OH (pKa ~9.5), making it water-soluble and prone to oxidation.

    • Wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product (1-hydroxyindole) will stain distinctively violet/brown with FeCl3 dip (characteristic of hydroxamic acids/N-hydroxy compounds).

Medicinal Chemistry: Targeting the Warburg Effect

The most authoritative application of N-hydroxyindoles today is the inhibition of Lactate Dehydrogenase A (LDH-A) .

The Biological Rationale

Cancer cells rely on aerobic glycolysis (Warburg effect), converting pyruvate to lactate via LDH-A to regenerate NAD+, ensuring glycolysis continues.

  • Target: LDH-A (hLDH5).

  • Inhibitor Class: N-Hydroxyindole-2-carboxylates (NHI).[2][3][4]

  • Mechanism: Competitive inhibition with Pyruvate (substrate) and NADH (cofactor).[5][6]

Structural Activity Relationship (SAR)

The N-hydroxyindole scaffold mimics the transition state of the pyruvate-lactate conversion.

FeatureChemical LogicInteraction (LDH-A Active Site)
N-OH Group Acidic bioisostereH-bond donor/acceptor to His195 (Catalytic residue).
C2-Carboxylate Anionic anchorIonic interaction with Arg171 (Substrate recognition).
Indole Core Hydrophobic scaffoldPi-stacking/Van der Waals within the cofactor pocket.
C6-Phenyl Lipophilic extensionDisplaces the nicotinamide ring of NADH.
Quantitative Data: The Granchi Series

Source: Granchi et al., J. Med.[6][7][8] Chem. 2011; 54(6).[6][8][9]

Compound IDStructure (R-Group)Ki (µM)MechanismNotes
NHI-1 6-phenyl-N-hydroxyindole-2-carboxylic acid4.8CompetitiveActive inhibitor. Poor cell permeability due to polarity.
NHI-2 Methyl ester of NHI-1>100 (In vitro)ProdrugInactive against enzyme, but highly active in cells (hydrolyzed intracellularly).
Reference Oxamate110.0CompetitiveThe classic standard, significantly less potent than NHI-1.
Mechanism of Action Diagram

The diagram below illustrates how the N-hydroxyindole scaffold blocks the catalytic loop of LDH-A.

LDHA_Inhibition cluster_active_site LDH-A Active Site Interactions cluster_outcome Therapeutic Outcome Arg171 Arg171 (Substrate Anchor) His195 His195 (Proton Transfer) Pocket NADH Pocket (Hydrophobic) NHI N-Hydroxyindole Inhibitor NHI->Arg171 Ionic Bond (C2-COO-) NHI->His195 H-Bond (N-OH) NHI->Pocket Pi-Stacking (Indole Ring) Block Block Glycolysis (Warburg Reversal) NHI->Block Inhibits Apoptosis Apoptosis (Starvation) Block->Apoptosis Induces

Caption: The N-hydroxyindole scaffold acts as a competitive wedge, anchoring to Arg171 and His195 to disrupt the metabolic engine of cancer cells.

Distinctions & Future Trajectory

Clarification: N-Hydroxyindole vs. Indole-Hydroxamic Acids

It is critical for researchers to distinguish between:

  • 1-Hydroxyindoles (Ring N-OH): The subject of this guide. Used for LDH-A and specific redox applications.

  • Indole-Hydroxamic Acids (Sidechain C-CONHOH): Drugs like Panobinostat . Here, the indole is merely a cap group; the zinc-binding pharmacophore is an aliphatic hydroxamic acid chain. Do not conflate these mechanisms.

Emerging Frontier: Ferroptosis

Recent studies (2024-2025) indicate that hydroxyindoles (specifically 3-hydroxy, but structurally related to 1-hydroxy tautomers) act as potent radical-trapping antioxidants (RTAs), protecting neuronal cultures from ferroptosis. The N-OH moiety's ability to undergo one-electron oxidation to a stable nitroxyl radical is the likely mechanism, suggesting a new therapeutic avenue for neurodegeneration.

References

  • Granchi, C., et al. (2011).[3][4][6][7][8] "Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells."[5][6] Journal of Medicinal Chemistry. [Link][6]

  • Granchi, C., et al. (2013).[4] "Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds." Organic & Biomolecular Chemistry. [Link]

  • Somei, M., & Kawasaki, T. (1989). "A New and Simple Synthesis of 1-Hydroxyindole Derivatives." Heterocycles. (Foundational synthetic work). [Link][10]

  • Deng, J., et al. (2025). "The role of hydroxyindoles in protecting neuronal cultures from ferroptosis." Free Radical Biology and Medicine. (Emerging application). [Link]

Sources

The N-Hydroxy-1H-indole-2-carboxamide Scaffold: A Master Key for Zinc-Dependent Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and biological application of the N-Hydroxy-1H-indole-2-carboxamide scaffold. This analysis is structured for drug discovery professionals, focusing on the scaffold's utility as a zinc-binding pharmacophore in epigenetic modulation.

Executive Summary

The N-Hydroxy-1H-indole-2-carboxamide scaffold represents a rigid, privileged structure in medicinal chemistry, primarily utilized for targeting zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs) .[1] Unlike flexible aliphatic hydroxamates (e.g., Vorinostat/SAHA), this scaffold incorporates the linker region directly into a rigid aromatic indole core. This rigidity reduces the entropic penalty of binding and provides distinct vectors (C3, C5, C6) for optimizing isoform selectivity and surface recognition.

This guide provides a comprehensive technical breakdown of the scaffold's pharmacophore features, a self-validating synthesis protocol, and a logic-driven biological evaluation framework.

Molecular Architecture & Pharmacophore Analysis

The efficacy of this scaffold relies on the synergy between the zinc-binding group (ZBG) and the aromatic linker.

The Pharmacophore Triad[2]
  • The Warhead (ZBG): The N-hydroxycarboxamide moiety at position C2 acts as a bidentate ligand, chelating the catalytic Zn²⁺ ion at the bottom of the HDAC active site. It displaces the water molecule bound to the zinc, preventing the deacetylation of lysine residues.

  • The Rigid Linker (Indole Core): The indole ring occupies the hydrophobic channel. Unlike alkyl chains, the indole provides

    
     stacking opportunities with phenylalanine residues (e.g., Phe152 in HDAC1) lining the channel.
    
  • The Cap/Surface Recognition (C5/C6 Vectors): Because the C2-hydroxamate is directly attached to the ring, the indole itself sits deep within the pocket. To achieve high potency, a "Cap" group is often attached at the C5 or C6 position . This substituent extends out of the pocket to interact with the solvent-exposed surface residues, driving potency and isoform selectivity.

Binding Mode Visualization

The following diagram illustrates the interaction logic between the scaffold and the HDAC active site.

Pharmacophore Zn Catalytic Zinc (Zn2+) ZBG N-Hydroxy Group (C2-CONHOH) ZBG->Zn Bidentate Chelation Linker Indole Scaffold (Hydrophobic Channel) Linker->ZBG Covalent Attachment (Rigid) Channel Hydrophobic Channel (Phe152, His142) Linker->Channel Pi-Pi Stacking Cap Surface Recognition Group (C5/C6 Substituent) Cap->Linker Extension Vector Surface Solvent Exposed Rim (Asp, Glu Residues) Cap->Surface H-Bonding/Selectivity

Caption: Structural logic of the N-Hydroxy-1H-indole-2-carboxamide pharmacophore within the HDAC active site.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize this scaffold, researchers must manipulate specific positions on the indole ring.

PositionFunctionOptimization Strategy
C2 Warhead Attachment Strict Conservation. The N-hydroxycarboxamide is essential for Zn²⁺ binding. Conversion to an ester or acid abolishes HDAC activity.
N1 Solubility & H-Bonding Modulation. Unsubstituted (NH) can act as an H-bond donor to conserved histidines. Alkylation (N-Me, N-Benzyl) often reduces potency unless targeting specific hydrophobic sub-pockets (e.g., HDAC8).
C3 Steric Gatekeeper Small Substituents. The HDAC channel is narrow. Bulky groups here often clash with the channel walls. H, F, or small alkyls are preferred.
C5 / C6 Exit Vector (The Cap) Critical for Potency. This is the primary site for diversity. Attaching aryl-amides, sulfonamides, or heterocycles here allows the molecule to "reach" the surface, mimicking the structure of Panobinostat but with a rigid core.

Expert Insight: A common pitfall is leaving the C5/C6 positions unsubstituted. The simple molecule N-hydroxy-1H-indole-2-carboxamide is a weak inhibitor (micromolar range). High affinity (nanomolar) requires a hydrophobic or H-bonding group at C5 to engage the pocket rim [1].

Validated Synthesis Protocol

The synthesis of hydroxamic acids is prone to side reactions, specifically O-acylation vs. N-acylation. The protocol below uses a THP-protected hydroxylamine strategy, which is the industry standard for generating high-purity hydroxamic acids.

Synthetic Pathway[3]
  • Fischer Indole Synthesis: Construction of the indole core.

  • Saponification: Unmasking the carboxylic acid.

  • Coupling: Amide bond formation with protected hydroxylamine.

  • Deprotection: Acid-mediated release of the ZBG.

Step-by-Step Methodology

Step 1: Indole Core Formation

  • Reagents: Substituted Phenylhydrazine, Ethyl Pyruvate, Polyphosphoric Acid (PPA).

  • Protocol: React phenylhydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol to form the hydrazone. Cyclize in PPA at 100°C.

  • Outcome: Ethyl substituted-1H-indole-2-carboxylate.[2]

Step 2: Saponification

  • Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Protocol: Treat ester with 2N LiOH in THF/MeOH (1:1) at reflux for 2h. Acidify with 1N HCl to precipitate the carboxylic acid.

Step 3: THP-Protected Coupling (Critical Step)

  • Reagents: Indole-2-carboxylic acid,

    
     (O-(tetrahydro-2H-pyran-2-yl)hydroxylamine), HATU, DIPEA, DMF.
    
  • Protocol:

    • Dissolve acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate.

    • Add

      
       (1.5 eq). Stir at RT for 12h.
      
    • Why: Using

      
       prevents the formation of O-acyl species and di-acylated byproducts common with free 
      
      
      
      .

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane (or TFA/DCM).

  • Protocol: Dissolve the intermediate in DCM/MeOH. Add 4M HCl in dioxane. Stir 1h. Concentrate and purify via preparative HPLC.

  • Validation: 1H NMR should show a broad singlet at

    
     10.0–11.0 ppm (NH-OH) and a distinct OH signal.
    

Synthesis Start Phenylhydrazine + Ethyl Pyruvate IndoleEster Ethyl Indole-2-carboxylate Start->IndoleEster Fischer Synthesis (PPA, 100°C) IndoleAcid Indole-2-carboxylic Acid IndoleEster->IndoleAcid LiOH, THF/H2O Protected THP-Protected Hydroxamate IndoleAcid->Protected NH2OTHP, HATU (Prevents O-acylation) Final N-Hydroxy-1H-indole- 2-carboxamide Protected->Final HCl/Dioxane (Deprotection)

Caption: Optimized synthetic workflow utilizing THP protection to ensure hydroxamic acid purity.

Biological Evaluation Framework

Trustworthy data requires robust assay controls. The following cascade is recommended to validate the scaffold's activity.

Enzymatic Assay (Primary Screen)
  • Method: Fluorogenic HDAC assay (e.g., using Boc-Lys(Ac)-AMC substrate).

  • Control: Vorinostat (SAHA) as a positive control.

  • Metric: IC50 calculation against nuclear extract (HeLa) or recombinant isoforms (HDAC1, HDAC6).

  • Expectation: Potent analogs should exhibit IC50 < 200 nM.

Cellular Mechanism of Action (Secondary Screen)
  • Method: Western Blotting.

  • Target: Acetylated Histone H3 (Ac-H3) and Acetylated Tubulin.

  • Logic:

    • Increase in Ac-H3 confirms Class I HDAC inhibition (Nuclear).

    • Increase in Ac-Tubulin confirms HDAC6 inhibition (Cytosolic).

  • Integrity Check: Cell viability (MTT/Alamar Blue) must be run in parallel to ensure acetylation changes are not due to general cytotoxicity.

Data Presentation Standard

Quantitative data should be tabulated clearly for comparison.

Compound IDR (C5-Substituent)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (6/1)
Ref (SAHA) N/A1201501.2
IND-01 H>5000>5000N/A
IND-02 Phenyl-amido453006.6
IND-03 Benzyl-amino150120.08

Note: IND-01 represents the bare scaffold, illustrating the necessity of the C5-Cap (IND-02/03) for potency.

Challenges & Future Directions

Metabolic Stability

Hydroxamic acids are susceptible to glucuronidation and hydrolysis in vivo.

  • Solution: Steric shielding of the hydroxamate (difficult on this scaffold without losing potency) or prodrug strategies (e.g., carbamate protection of the hydroxyl group).

Isoform Selectivity

The "pan-HDAC" activity of hydroxamates leads to side effects (thrombocytopenia).

  • Strategy: Utilize the C5-exit vector to target the unique surface topology of HDAC6 (wider pocket) versus HDAC1 (narrower). Bulky, basic groups at C5 often favor HDAC6 selectivity [2].

References

  • Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

  • Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors. Source: Scientific Reports / PMC. URL:[Link]

  • Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. (Demonstrates C5-substituted N-hydroxy-indole-2-carboxamide usage). Source: NIH / PMC. URL:[Link]

Sources

Technical Guide: X-ray Crystallography of N-Hydroxy-1H-indole-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of N-Hydroxy-1H-indole-2-carboxamide derivatives, a critical class of pharmacophores in the development of histone deacetylase (HDAC) inhibitors and metalloenzyme modulators. It addresses the specific crystallographic challenges associated with the hydroxamic acid warhead—including tautomeric ambiguity, conformational flexibility, and susceptibility to the Lossen rearrangement. This document provides validated protocols for crystal growth, data collection strategies for resolving the hydroxamate-Zinc coordination geometry, and structural analysis frameworks for drug design optimization.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

The N-Hydroxy-1H-indole-2-carboxamide scaffold fuses a rigid, lipophilic indole core with a hydrophilic, metal-chelating hydroxamic acid moiety.

  • The Indole Core: Provides structural rigidity and engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the enzyme active site "cap" region.
    
  • The Hydroxamic Acid Warhead: Functions as a bidentate ligand.[1] In the context of HDAC inhibition, it coordinates the catalytic

    
     ion, displacing the water molecule required for acetyl-lysine hydrolysis.
    
The Tautomeric Challenge

Hydroxamic acids exist in equilibrium between the keto (amide) and enol (imidol) forms.

  • Solid State: The keto form (

    
    ) is predominantly observed in small molecule crystal structures, stabilized by intermolecular hydrogen bonds.
    
  • Active Site: The ionization state (hydroxamate anion) is critical for high-affinity Zinc binding. Distinguishing these states in electron density maps requires high-resolution data (< 1.5 Å) and careful handling of hydrogen bond restraints during refinement.

Pre-Crystallization Characterization & Preparation

Before attempting crystallization, the sample must meet stringent purity and stability criteria. Hydroxamic acids are prone to hydrolysis and the Lossen rearrangement under thermal stress or acidic conditions.

Synthesis & Purification Protocol
  • Precursor: Start with 1H-indole-2-carboxylic acid ethyl ester.

  • Hydroxaminolysis: React with hydroxylamine hydrochloride (

    
    ) and Potassium Hydroxide (
    
    
    
    ) in Methanol (
    
    
    ).
    • Critical Step: Maintain temperature

      
       during 
      
      
      
      addition to prevent side reactions.
  • Work-up: Neutralize carefully to pH 7.0 with dilute

    
    . Precipitate the crude solid.
    
  • Validation: Verify purity via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic broad singlets of the hydroxamic acid protons (
    
    
    9.0–11.0 ppm).
Stability Check

Perform a Differential Scanning Calorimetry (DSC) scan. If an exotherm is observed before the melting point, the compound may be degrading (Lossen rearrangement to isocyanate). Do not attempt high-temperature crystallization methods (e.g., solvothermal) for these unstable analogs.

Crystallization Protocols

Protocol A: Small Molecule Crystallization (Ligand Only)

Objective: Determine the precise bond lengths, planarity of the indole-carboxamide linkage, and intermolecular H-bonding network.

  • Solvent Screening: Prepare saturated solutions (approx. 10-15 mg/mL) in:

    • Methanol/Ethanol: Promotes H-bonding; often yields prisms.

    • Ethyl Acetate/Hexane: Good for slower growth; often yields needles.

    • Acetonitrile: Useful if the compound is highly polar.

  • Method: Slow Evaporation at

    
    .
    
    • Why Cold? Low temperature reduces the rate of hydrolysis and rearrangement.

    • Procedure: Filter the solution through a 0.22

      
       PTFE filter into a clean vial. Cover with Parafilm and poke 3-5 small holes. Place in a vibration-free fridge.
      
  • Observation: Inspect under polarized light after 48-72 hours. Birefringence indicates crystallinity.

Protocol B: Co-Crystallization with HDAC Surrogate (Protein Complex)

Objective: Visualize the binding mode and Zinc chelation geometry.

  • Note: HDAC8 is often used as a robust structural surrogate for Class I HDACs.

  • Protein Prep: Concentrate HDAC8 to 10-15 mg/mL in buffer (50 mM Tris pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM TCEP).

  • Ligand Soaking (Preferred):

    • Grow apo-crystals of HDAC8 first (using PEG 3350 or PEG Smear reagents).

    • Transfer crystals to a drop containing the mother liquor + 2-5 mM of the N-Hydroxy-1H-indole-2-carboxamide analog.

    • Soak Time: 2 to 12 hours. Long soaks may dissolve crystals due to the high DMSO concentration from the ligand stock.

  • Co-crystallization (Alternative):

    • Incubate protein with 1.2 molar equivalents of ligand for 30 mins on ice before setting up drops.

Data Collection & Refinement Strategies

Cryoprotection and Data Collection
  • Cryoprotectant: For protein crystals, use Mother Liquor + 20-25% Glycerol or Ethylene Glycol.

  • Temperature: Collect data at 100 K .

    • Reasoning: The hydroxamate tail is often flexible. Cooling minimizes the B-factors (thermal displacement), allowing for sharper electron density around the Zinc binding site.

  • Resolution Target: Aim for < 2.0 Å. To distinguish the C=O vs C-OH single bond lengths in the hydroxamate, < 1.2 Å is required.

Refinement Challenges
  • Restraints: Use small molecule libraries (CIF files) generated from Grade or Phenix.eLBOW. Ensure the N-O bond length is restrained to approx. 1.40 Å.

  • Zinc Coordination:

    • The Zinc ion should be refined with anisotropic B-factors if resolution permits.

    • Check for monodentate vs. bidentate binding.

    • Validation: The distance between Zn and the hydroxamate Oxygens should be 1.9 – 2.3 Å.

  • Twinning: Indole-based compounds often stack in planar layers, leading to pseudo-symmetry. Check for hemihedral twinning (especially in space groups like

    
     or 
    
    
    
    ).

Structural Analysis & Pharmacophore Mapping[1]

Once the structure is solved, analyze the following parameters to guide lead optimization:

Table 1: Key Structural Metrics for N-Hydroxy-1H-indole-2-carboxamide Analogs
Structural FeatureMetric / ObservationSignificance in Drug Design
Zn[2]···O Distance 1.9 – 2.2 ÅIndicates strength of chelation (shorter = stronger).
Chelation Geometry Bidentate (5-membered ring)Standard for potent HDAC inhibition. Monodentate suggests steric clash.
Indole Planarity Torsion angle < 5°High planarity improves stacking with active site aromatic residues (e.g., Phe152 in HDAC1).
Hydroxamate Conformation Z vs E isomerThe Z-conformation is required for bidentate chelation. E-isomers are inactive.
Linker Length Distance from Indole C2 to ZnDetermines if the "cap" (indole) sits correctly at the tunnel entrance.
Mechanism of Action (Structural View)

The X-ray data typically reveals the "Zinc-Binding Group (ZBG)" mechanism:

  • The carbonyl oxygen and hydroxyl oxygen of the hydroxamic acid chelate the

    
    .[3]
    
  • The indole ring sits at the rim of the active site tunnel, interacting with surface loops.

  • This blockade prevents the acetyl-lysine substrate from entering, halting deacetylation.

Visualization of Experimental Workflows

Diagram 1: Crystallography Workflow

This diagram outlines the decision tree from synthesis to structural resolution.

CrystallographyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data & Analysis Synth Synthesis: Indole-2-Ester + NH2OH Purity QC: NMR (>95%) & DSC (Stability) Synth->Purity Validate Decision Target Type? Purity->Decision SmallMol Small Molecule (Slow Evaporation, 4°C) Decision->SmallMol Ligand Geometry Complex Protein Complex (Soaking/Co-crystal) Decision->Complex Binding Mode Xray X-ray Diffraction (100K) SmallMol->Xray Complex->Xray Refine Refinement (Restrain N-O bond) Xray->Refine Analysis Structural Analysis (Zn Chelation / Torsion) Refine->Analysis

Caption: Workflow for synthesizing, crystallizing, and solving structures of indole-hydroxamic acid analogs.

Diagram 2: HDAC Binding Interaction Map

This diagram visualizes the molecular interactions derived from the X-ray data.

BindingMode Zn Zinc Ion (Zn2+) Ligand_Head Hydroxamate Head (-C(=O)NHOH) Ligand_Head->Zn Bidentate Chelation (2.0 Å) Ligand_Core Indole Scaffold (Hydrophobic Cap) Ligand_Head->Ligand_Core Linker Res_His His142 / His143 (Charge Stabilization) Ligand_Head->Res_His H-Bond Res_Tyr Tyr306 (H-Bonding) Ligand_Head->Res_Tyr H-Bond Res_Phe Phe152 / Phe208 (Pi-Pi Stacking) Ligand_Core->Res_Phe Pi-Stacking

Caption: Interaction map showing the bidentate Zinc coordination and aromatic stacking of the indole core.

References

  • Somoza, J. R., et al. (2004).[4] Structural snapshots of human HDAC8 provide insights into the histone deacetylation mechanism. Structure, 12(7), 1325-1334.

  • Vannini, A., et al. (2004).[4] Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proceedings of the National Academy of Sciences, 101(42), 15064-15069.

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016.

  • Porter, N. J., et al. (2017). Histone deacetylase 6 mechanism and inhibition. Current Opinion in Structural Biology, 47, 52-61.

  • Dowling, D. P., et al. (2008). Crystal structure of HDAC8 complexed with the hydroxamic acid inhibitor LBH589 (Panobinostat). The Protein Data Bank (PDB ID: 3F07).

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N-Hydroxy-1H-indole-2-carboxamide and its Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Hydroxy-1H-indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibitory activity against histone deacetylases (HDACs). This guide elucidates the fundamental mechanism of action, focusing on the molecular interactions with HDAC enzymes and the subsequent downstream cellular consequences. We will explore the critical structural motifs that govern this activity, the resulting epigenetic modifications, and the translation of these molecular events into therapeutic potential, particularly in oncology. Furthermore, this document provides detailed, field-proven experimental protocols for the validation of target engagement and enzymatic inhibition, ensuring scientific rigor and reproducibility.

Introduction: The Epigenetic Landscape and the Rise of HDAC Inhibitors

The regulation of gene expression is a cornerstone of cellular function, and epigenetic modifications play a pivotal role in this intricate process. Unlike genetic mutations that alter the DNA sequence itself, epigenetic changes are heritable alterations in gene expression that do not involve changes to the underlying DNA sequence. One of the most critical epigenetic regulatory mechanisms is the acetylation and deacetylation of histone proteins. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzyme families that control the acetylation state of lysine residues on the N-terminal tails of histones.

HDACs remove acetyl groups from lysine residues, leading to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.[1] In various pathological conditions, particularly cancer, the aberrant activity and overexpression of certain HDAC isoforms lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2]

HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can reverse these aberrant epigenetic changes.[1][3] By inhibiting HDAC activity, these molecules promote histone hyperacetylation, leading to a more relaxed chromatin structure (euchromatin) and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The N-Hydroxy-1H-indole-2-carboxamide core is a key pharmacophore found in a number of potent HDAC inhibitors.[4][5][6]

The Core Mechanism: Molecular Recognition and Inhibition of HDACs

The canonical mechanism of action for N-Hydroxy-1H-indole-2-carboxamide-based inhibitors is the direct inhibition of zinc-dependent HDAC enzymes (Classes I, II, and IV).[2] The inhibitory activity is primarily dictated by a tripartite pharmacophore model:

  • Zinc-Binding Group (ZBG): The N-hydroxycarboxamide (hydroxamic acid) moiety is a highly effective ZBG. It chelates the catalytic zinc ion (Zn2+) in the active site of the HDAC enzyme, effectively blocking its enzymatic activity.

  • Linker Region: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the HDAC active site. The length and rigidity of the linker can influence isoform selectivity and overall potency.

  • Cap Group: The 1H-indole-2-carboxamide portion typically serves as the "cap" group. This larger, often aromatic or heterocyclic, moiety interacts with the rim of the HDAC active site, contributing to binding affinity and isoform selectivity.

Molecular docking studies have shown that derivatives of N-Hydroxy-1H-indole-2-carboxamide can effectively bind to the active site of HDACs, such as HDAC2.[4]

Signaling Pathway: HDAC Inhibition and Downstream Cellular Effects

The inhibition of HDACs by N-Hydroxy-1H-indole-2-carboxamide derivatives initiates a cascade of downstream cellular events, ultimately leading to anti-tumor effects.

HDAC_Inhibition_Pathway cluster_0 N-Hydroxy-1H-indole-2-carboxamide Derivative cluster_1 HDAC Active Site cluster_2 Chromatin Remodeling & Gene Expression cluster_3 Cellular Outcomes Inhibitor N-Hydroxy-1H-indole-2-carboxamide Derivative HDAC HDAC Enzyme (e.g., HDAC1, 2, 3) Inhibitor->HDAC Inhibits Histones Histone Tails (Lysine residues) HDAC->Histones Deacetylates Zinc Zn2+ Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Results in Gene_Expression Re-expression of Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->Gene_Expression Allows for Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes Differentiation Cellular Differentiation Gene_Expression->Differentiation Can trigger

Caption: Signaling pathway of N-Hydroxy-1H-indole-2-carboxamide derivatives as HDAC inhibitors.

Quantitative Assessment of Inhibitory Potency

The efficacy of N-Hydroxy-1H-indole-2-carboxamide derivatives as HDAC inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
N1-hydroxyterephthalamide with indole capHeLa nuclear extract0.074SAHA0.131[4]
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC3---[2]
Indole-based hydroxamic acid derivativesVarious tumor cell linesPotent anti-proliferative activities--[6]

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-established experimental protocols are employed. These assays are designed to confirm direct target engagement and quantify the enzymatic inhibition.

In Vitro HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the recombinant HDAC enzyme in the presence and absence of the test compound. HDAC activity removes the acetyl group, allowing a developer enzyme to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the N-Hydroxy-1H-indole-2-carboxamide derivative in DMSO.

    • Dilute the compound to various concentrations in the assay buffer.

    • Prepare solutions of recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3), the fluorogenic substrate, and the developer enzyme in the assay buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the HDAC enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer enzyme solution.

    • Incubate for a further 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HDAC_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of N-Hydroxy-1H-indole-2-carboxamide derivative Start->Compound_Prep Enzyme_Addition Add recombinant HDAC enzyme to microplate wells Compound_Prep->Enzyme_Addition Incubation_1 Incubate to allow inhibitor binding Enzyme_Addition->Incubation_1 Substrate_Addition Add fluorogenic HDAC substrate Incubation_1->Substrate_Addition Incubation_2 Incubate for enzymatic reaction Substrate_Addition->Incubation_2 Developer_Addition Add developer enzyme to generate signal Incubation_2->Developer_Addition Incubation_3 Incubate to develop fluorescent signal Developer_Addition->Incubation_3 Read_Plate Measure fluorescence on a plate reader Incubation_3->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HDAC enzymatic assay.

Cellular Thermal Shift Assay (CETSA®)

This assay confirms direct target engagement of the compound with HDACs within a cellular context.

Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein against thermal denaturation. In CETSA®, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[9][10]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the N-Hydroxy-1H-indole-2-carboxamide derivative or vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Collect the supernatant (soluble fraction).

  • Target Protein Detection:

    • Quantify the amount of the specific HDAC isoform in the soluble fraction using Western blotting with an antibody specific to the HDAC target.

    • Alternatively, use methods like ELISA or mass spectrometry for quantification.

  • Data Analysis:

    • Plot the amount of soluble HDAC protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.

Conclusion and Future Directions

The N-Hydroxy-1H-indole-2-carboxamide scaffold is a cornerstone in the development of potent HDAC inhibitors. The core mechanism of action is well-established and centers on the chelation of the active site zinc ion by the hydroxamic acid moiety, leading to the inhibition of histone deacetylation. This, in turn, results in chromatin relaxation, re-expression of tumor suppressor genes, and ultimately, anti-proliferative effects in cancer cells.

The in-depth understanding of this mechanism, supported by robust experimental validation, is crucial for the rational design of next-generation HDAC inhibitors with improved potency, isoform selectivity, and pharmacokinetic properties. Future research will likely focus on fine-tuning the linker and cap regions to achieve greater selectivity for specific HDAC isoforms, thereby minimizing off-target effects and enhancing the therapeutic window. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance this promising class of epigenetic modulators.

References

  • Cui, Y., et al. (2016). Design, synthesis, and preliminary bioactivity evaluation of N1 -hydroxyterephthalamide derivatives with indole cap as novel histone deacetylase inhibitors. Chemical Biology & Drug Design, 88(5), 735-743. [Link]

  • Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Bioorganic Chemistry, 125, 105869. [Link]

  • Karpf, A. R. (2025). Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. European Journal of Medicinal Chemistry, 297, 117621. [Link]

  • Li, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 924587. [Link]

  • Li, Z., et al. (2015). Development of N-hydroxybenzamide derivatives with indole-containing cap group as histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4153-4157. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

  • Wikipedia. (2024). Histone deacetylase inhibitor. Retrieved from [Link]

  • Lainé, C., et al. (2020). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Bioorganic & Medicinal Chemistry Letters, 30(1), 126759. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. Archiv der Pharmazie, 354(10), e2100185. [Link]

  • Forte, B., et al. (2021). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • O'Donnell, E. F., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(8), 3988. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5674. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5236. [Link]

  • Lu, D., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. [Link]

  • de Souza, T. B., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(15), 10411-10427. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 29(1), 11-25. [Link]

  • Sbardella, G., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(15), 5707. [Link]

  • Singh, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 30(15), 5773. [Link]

  • Sanchez, T. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Current Protocols in Chemical Biology, 12(1), e73. [Link]

  • Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(30), 48499-48511. [Link]

  • Millard, C. J., et al. (2013). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1072, 1-13. [Link]

  • Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(30), 48499-48511. [Link]

  • Wessig, P., et al. (2023). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 28(15), 5708. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. [Link]

  • EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

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Methodological & Application

Application of N-Hydroxy-1H-indole-2-carboxamide in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Hydroxy-1H-indole-2-carboxamide in Neurodegenerative Disease Research

Executive Summary

N-Hydroxy-1H-indole-2-carboxamide (also referred to as Indole-2-hydroxamic acid or IHA ) represents a privileged pharmacophore in neuropharmacology. While the indole scaffold provides favorable blood-brain barrier (BBB) permeability and structural rigidity, the N-hydroxy-carboxamide (hydroxamic acid) moiety functions as a potent Zinc-Binding Group (ZBG).

This compound is primarily utilized as a Histone Deacetylase (HDAC) inhibitor , specifically targeting Class I and IIb isoforms (e.g., HDAC6). In neurodegenerative research—specifically Alzheimer’s (AD) and Parkinson’s (PD) disease—it is applied to modulate epigenetic landscapes, restore transcriptional balance, and enhance microtubule stability via tubulin acetylation. Emerging evidence also suggests a secondary, HDAC-independent mechanism involving "catalase-like" antioxidant activity, providing a dual-mode neuroprotective profile.

Mechanism of Action (MOA)

The therapeutic potential of N-Hydroxy-1H-indole-2-carboxamide relies on its ability to chelate the Zinc ion (


) within the catalytic pocket of HDAC enzymes.
  • Epigenetic Modulation (Nuclear): By inhibiting HDAC1/2, it prevents the deacetylation of histone tails (H3/H4), maintaining an "open" chromatin state (euchromatin). This facilitates the transcription of neurotrophic factors like BDNF and synaptic plasticity genes (c-Fos, Arc).

  • Cytoskeletal Stabilization (Cytosolic): By inhibiting HDAC6, it prevents the deacetylation of

    
    -tubulin. Acetylated tubulin stabilizes microtubules, restoring axonal transport deficits common in AD and PD.
    
  • Oxidative Stress Mitigation: The hydroxamic acid moiety can directly scavenge reactive oxygen species (ROS) or mimic catalase activity, reducing neuronal apoptosis.

Pathway Visualization

MOA_Pathway Compound N-Hydroxy-1H-indole-2-carboxamide Zn_Chelation Zn2+ Chelation (Active Site) Compound->Zn_Chelation Pharmacophore ROS_Scavenge Direct ROS Scavenging (Catalase-mimic) Compound->ROS_Scavenge Secondary MOA HDAC_Nuc Inhibit Nuclear HDACs (HDAC1/2) Zn_Chelation->HDAC_Nuc HDAC_Cyto Inhibit Cytosolic HDAC6 Zn_Chelation->HDAC_Cyto Histone_Ac Increased Histone Acetylation (H3K9, H4) HDAC_Nuc->Histone_Ac Tubulin_Ac Increased Tubulin Acetylation HDAC_Cyto->Tubulin_Ac OxStress_Red Reduced Oxidative Stress ROS_Scavenge->OxStress_Red Gene_Exp Transcription of BDNF, Synaptic Genes Histone_Ac->Gene_Exp Axonal_Trans Restored Axonal Transport Tubulin_Ac->Axonal_Trans Survival Neuronal Survival & Neuroprotection OxStress_Red->Survival Gene_Exp->Survival Axonal_Trans->Survival

Figure 1: Dual-mechanism pathway showing epigenetic modulation and oxidative stress mitigation.

Key Applications & Experimental Protocols

Application A: Fluorometric HDAC Inhibition Profiling

Objective: To determine the


 of N-Hydroxy-1H-indole-2-carboxamide against nuclear extract or recombinant HDAC6.

Rationale: The hydroxamic acid group is a potent pan-HDAC inhibitor. However, selectivity profiling is critical. This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent coumarin derivative upon deacetylation by HDAC and subsequent trypsin cleavage.

Protocol:

  • Reagent Prep:

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
    • Substrate: 50 µM Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Compound Stock: Dissolve N-Hydroxy-1H-indole-2-carboxamide in DMSO to 10 mM.

  • Plate Setup (96-well Black Plate):

    • Blank: 50 µL Buffer.

    • Control: 50 µL Enzyme + Vehicle (DMSO).

    • Test: 50 µL Enzyme + Compound (Serial dilution: 1 nM to 10 µM).

  • Incubation 1: Incubate for 30 mins at 37°C to allow inhibitor binding.

  • Reaction: Add 50 µL Substrate solution. Incubate 30-60 mins at 37°C.

  • Development: Add 50 µL Developer Solution (Trypsin/Trichostatin A mix) to stop the HDAC reaction and release the fluorophore. Incubate 15 mins at RT.

  • Read: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Validation Criteria: Reference inhibitor (e.g., Trichostatin A) must show


.
Application B: Neuroprotection Assay (Oxidative Stress Model)

Objective: Assess the compound's ability to protect SH-SY5Y or PC12 neuronal cells from


-induced apoptosis.

Rationale: This validates the "catalase-like" or antioxidant capacity of the indole-hydroxamate scaffold, distinguishing it from pure epigenetic modulators.

Protocol:

  • Cell Culture: Seed SH-SY5Y cells (10,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.

  • Pre-treatment: Treat cells with N-Hydroxy-1H-indole-2-carboxamide (0.1, 1, 5, 10 µM) for 2 hours.

    • Note: Include a "Compound Only" control to rule out intrinsic cytotoxicity.

  • Insult: Add

    
     (100-300 µM optimized to induce ~50% cell death) to the media. Co-incubate for 24 hours.
    
  • Viability Readout: Add MTT (0.5 mg/mL) or CellTiter-Glo reagent. Incubate 4 hours.

  • Quantification: Measure Absorbance (570 nm) or Luminescence.

  • Data Processing: Normalize to Vehicle Control (100% viability).

Data Presentation Table:

Treatment GroupConcentration (µM)Mean Cell Viability (%)P-Value (vs H2O2)
Vehicle Control-100 ± 2.5-
H2O2 Only20048 ± 3.1< 0.001
Compound + H2O2 1.0 65 ± 4.2 < 0.05
Compound + H2O2 5.0 82 ± 3.8 < 0.01
Compound + H2O2 10.0 91 ± 2.9 < 0.001
Application C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: Predict CNS penetration using Parallel Artificial Membrane Permeability Assay (PAMPA).

Rationale: For a neuro-drug, BBB penetration is non-negotiable. The indole ring typically enhances lipophilicity (


), but the hydroxamic acid is polar. This assay confirms if the balance is sufficient for passive diffusion.

Protocol:

  • Membrane Prep: Coat the PVDF membrane of the "Donor" plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute compound to 10 µM in PBS (pH 7.4). Add 200 µL to Donor wells.

  • Acceptor Solution: Add 300 µL PBS to Acceptor wells (bottom plate).

  • Assembly: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber (prevent evaporation).

  • Quantification: Disassemble and measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.
      
    • Low Permeability:

      
       cm/s.
      

Technical Considerations & Troubleshooting

  • Stability: Hydroxamic acids are prone to hydrolysis and mutagenicity (Ames positive). Fresh stock preparation in DMSO is mandatory. Avoid freeze-thaw cycles >3 times.

  • Zinc Contamination: Avoid buffers with high chelating agents (EDTA/EGTA) in the HDAC assay, as they will strip the Zn ion from the enzyme active site, causing false positives.

  • Selectivity: While N-Hydroxy-1H-indole-2-carboxamide is a potent pan-inhibitor, modifying the indole "Cap" group (positions 3, 5, or 6) can tune selectivity toward HDAC6 (neuroprotective) vs. HDAC1 (cytotoxic).

References

  • Vertex Pharmaceuticals. (2025).[1] Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health (NIH). Link

  • Journal of Neuroscience. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition.[2] JNeurosci. Link

  • Frontiers in Neuroscience. (2015). Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. Frontiers. Link

  • ChemicalBook. (2025).[1] Indole-2-carboxamide Chemical Properties and CAS 1670-84-4. Link

  • Sigma-Aldrich. (2025).[3] Indole-2-carboxylic acid Product Specification. Link

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Application Note: Antimycobacterial Profiling of N-Hydroxy-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in antimycobacterial drug discovery. It synthesizes the established pharmacology of the indole-2-carboxamide scaffold (a proven MmpL3 inhibitor class) with the specific functional properties of the N-hydroxy (hydroxamic acid) moiety.

Dual-Targeting Strategies, Synthesis, and Biological Evaluation

Abstract & Scientific Rationale

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel chemotypes with distinct mechanisms of action.[1] Indole-2-carboxamides are a validated class of anti-TB agents that primarily target MmpL3 (Mycobacterial membrane protein Large 3), the transporter essential for shuttling mycolic acids to the cell wall.[1][2]

The N-Hydroxy-1H-indole-2-carboxamide derivatives (hydroxamic acids) represent a strategic modification of this scaffold. While retaining the lipophilic indole core required for MmpL3 binding, the N-hydroxy (–CONHOH) moiety introduces a "warhead" capable of:

  • Metal Chelation: Binding active site metal ions (Fe²⁺, Zn²⁺) in metalloenzymes such as Peptide Deformylase (PDF) or Ribonucleotide Reductase.

  • Siderophore Mimicry: Disrupting mycobacterial iron acquisition systems.

  • Solubility Enhancement: Improving the aqueous solubility profile compared to the highly lipophilic N-adamantyl/cyclohexyl analogs.

This guide provides a comprehensive workflow for synthesizing, screening, and validating the mechanism of action (MoA) of these derivatives.

Chemical Synthesis Protocol

Objective: Synthesis of N-Hydroxy-1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid. Purity Requirement: >95% (HPLC) for biological assays.

Reaction Scheme

The synthesis proceeds via the activation of the indole-2-carboxylic acid to an ester, followed by nucleophilic attack by hydroxylamine.

Synthesis SM 1H-indole-2-carboxylic acid Inter Ethyl 1H-indole-2-carboxylate (Intermediate) SM->Inter R1 EtOH, H2SO4 Reflux, 4h Prod N-Hydroxy-1H-indole-2-carboxamide (Target) Inter->Prod R2 NH2OH·HCl, KOH MeOH, 0°C to RT

Figure 1: Synthetic route for N-hydroxy-1H-indole-2-carboxamide derivatives.

Step-by-Step Methodology
Step 1: Esterification
  • Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add catalytic concentrated H₂SO₄ (0.1 eq).

  • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate solvent, neutralize with sat. NaHCO₃, extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the ethyl ester.

Step 2: Hydroxamic Acid Formation
  • Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) in MeOH. Add KOH (3.0 eq) in MeOH at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate immediately.

  • Add the Ethyl 1H-indole-2-carboxylate (from Step 1) to the freshly prepared hydroxylamine filtrate.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Workup: Acidify carefully with 1M HCl to pH ~5. The product often precipitates.

  • Purification: Filter the solid or extract with EtOAc. Recrystallize from EtOH/Water to achieve white/off-white crystals.

  • Validation: Confirm –CONHOH peak via ¹H NMR (broad singlets at ~9.0 and ~11.0 ppm in DMSO-d₆) and Ferric Chloride test (deep red color indicates hydroxamic acid).

In Vitro Antimycobacterial Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Method: Resazurin Microtiter Assay (REMA). This colorimetric assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Controls: Isoniazid (Positive), Rifampicin (Positive), DMSO (Vehicle Negative).

Protocol
  • Inoculum Prep: Grow Mtb to mid-log phase (OD₆₀₀ 0.6–0.8). Dilute to OD₆₀₀ 0.001 (approx. 10⁵ CFU/mL).

  • Plate Setup: Use sterile 96-well plates.

    • Add 100 µL of 7H9 media to all wells.

    • Serial Dilution: Add 100 µL of the N-hydroxy derivative (stock 10 mM in DMSO) to column 2. Mix and transfer 100 µL to column 3, repeat to column 10. Discard final 100 µL.

    • Final Concentration Range: Typically 100 µM to 0.19 µM.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (except media-only blanks).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Mechanism of Action (MoA) Deconvolution

Since the scaffold targets MmpL3 but the functional group (hydroxamate) chelates metals, you must distinguish the dominant mechanism.

Assay A: MmpL3 Inhibition (Mycolic Acid Analysis)

MmpL3 inhibition prevents the transport of Trehalose Monomycolate (TMM) to the cell wall, causing TMM accumulation and Trehalose Dimycolate (TDM) depletion.

  • Treatment: Treat Mtb cultures with the derivative at 4× MIC for 12 hours.

  • Labeling: Add [¹⁴C]-acetate to the culture for the final 6 hours.

  • Extraction: Harvest cells, extract lipids using CHCl₃:MeOH (2:1).

  • TLC Analysis: Resolve lipids on Silica Gel 60 plates using CHCl₃:MeOH:H₂O (20:4:0.5).

  • Result Interpretation:

    • MmpL3 Inhibition: Increase in TMM band intensity; Decrease in TDM band intensity.

    • No MmpL3 Effect: Normal TMM/TDM ratio.

Assay B: Siderophore Mimicry / Iron Chelation (CAS Assay)

Determine if the compound acts by stripping iron from the medium or the bacteria.

  • CAS Solution: Mix Chrome Azurol S (CAS), Fe(III), and HDTMA. The solution is blue.

  • Test: Mix compound (100 µM) with CAS solution.

  • Observation:

    • Strong Chelation: Color shift from Blue to Orange/Yellow (removal of Fe from CAS).

    • Interpretation: If positive, the compound may act as a siderophore mimic or starve the bacteria of iron.

MoA Decision Tree

MoA Start N-Hydroxy-Indole Derivative (MIC < 10 µM) Lipid Lipid Analysis (TMM/TDM Ratio) Start->Lipid CAS CAS Assay (Iron Binding) Start->CAS Res1 High TMM / Low TDM Lipid->Res1 Altered Res2 Normal Lipid Profile Lipid->Res2 Unchanged Concl2 Mechanism: Metalloenzyme Inhibition or Iron Starvation CAS->Concl2 Positive Chelation Concl1 Mechanism: MmpL3 Inhibition Res1->Concl1 Res2->Concl2

Figure 2: Workflow to distinguish between Cell Wall inhibition (MmpL3) and Metal-dependent mechanisms.

ADMET Profiling (Cytotoxicity)

To ensure the observed killing is specific to bacteria and not general toxicity.

  • Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Assay: MTT or CellTiter-Glo.

  • Protocol: Incubate cells with compound gradients for 48h. Measure viability.

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Data Reporting Template

Summarize your findings in the following format for publication or internal review.

Compound IDR-Group (Indole C2)MIC (µM) H37RvIC₅₀ (µM) Vero CellsSI (Selectivity)MoA Indication
Ref (INH) -0.4>100>250InhA
Indole-Amide N-Adamantyl0.54590MmpL3
NH-Ind-1 N-Hydroxy[Experimental][Experimental][Calc][TBD]

References

  • Stec, J. et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry.[3]

  • Kozikowski, A. P. et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.[4] Bioorganic & Medicinal Chemistry.[1][4][5]

  • Palomino, J. C. et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[4][6]

  • Martin, A. et al. (2023). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III) Complexes.[7] Preprints.

  • Franzblau, S. G. et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology.

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Application Note: Development of N-Hydroxy-1H-indole-2-carboxamide-based PET Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of Positron Emission Tomography (PET) imaging agents based on the N-Hydroxy-1H-indole-2-carboxamide scaffold represents a critical frontier in visualizing epigenetic density—specifically Histone Deacetylases (HDACs) —in vivo.

HDACs are enzymes that remove acetyl groups from histone lysine tails, condensing chromatin and repressing gene transcription.[1] Dysregulation of HDAC isoforms (particularly Class I and Class IIb) is implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s), depression, and oncology.

Why this Scaffold?

The N-Hydroxy-1H-indole-2-carboxamide structure combines three critical pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The N-hydroxycarboxamide (hydroxamic acid) moiety chelates the Zn²⁺ ion in the HDAC catalytic pocket with high affinity.

  • Cap Group: The Indole ring provides a rigid, hydrophobic "cap" that sits at the entrance of the enzyme pocket, conferring isoform selectivity (often favoring HDAC6 or HDAC8 depending on substitution).

  • Linker: The direct attachment at the 2-position offers a constrained geometry distinct from flexible cinnamyl-based inhibitors (like Panobinostat), potentially improving metabolic stability and binding kinetics.

The Challenge: While hydroxamic acids exhibit nanomolar potency, they suffer from poor pharmacokinetic (PK) profiles, rapid glucuronidation, and low Blood-Brain Barrier (BBB) permeability due to high polarity.[2] This guide details the protocol to overcome these barriers, transforming a high-affinity inhibitor into a viable PET radiotracer.

Chemical Design & Structure-Activity Relationship (SAR)

To develop a successful PET tracer from this scaffold, specific structural modifications are required to enable radiolabeling without destroying biological activity.

The Pharmacophore Strategy
  • The ZBG (Unmodifiable): The -CONHOH at position 2 is essential for catalytic inhibition. It must be protected during radiosynthesis.[3]

  • The Indole Nitrogen (N1): The ideal site for radiolabeling. Alkylation here with short fluoroalkyl chains (e.g., -[18F]CH2CH2F) or -[11C]CH3 often retains potency while modulating lipophilicity (LogD) to the optimal range (2.0–3.5) for BBB penetration.[2]

  • The Indole Ring (C3/C5): Substitution here controls isoform selectivity. Bulky hydrophobic groups at C5 can enhance selectivity for HDAC6.

Data Table 1: Physicochemical Requirements for CNS HDAC Tracers
ParameterOptimal RangeRationale
Molecular Weight < 500 DaFacilitates passive diffusion across BBB.
Lipophilicity (LogD 7.4) 2.0 – 3.5Balances membrane permeability vs. non-specific binding.
Topological Polar Surface Area (TPSA) < 90 ŲHydroxamic acids have high TPSA; the indole cap must offset this.
P-glycoprotein (P-gp) Efflux Ratio < 2.5High efflux prevents brain accumulation.
HDAC IC50 < 10 nMHigh affinity is required to image low-density targets.

Radiosynthesis Protocols

Two primary strategies are employed: Carbon-11 (t½ = 20 min) and Fluorine-18 (t½ = 110 min). Fluorine-18 is preferred for clinical translation due to the longer half-life, allowing for extended imaging protocols necessary to quantify slow-binding HDAC inhibitors.

Protocol A: [18F]Fluoroalkylation of the Indole Scaffold

Direct fluorination of the hydroxamic acid is impossible due to its reactivity. A "Late-Stage Deprotection" strategy is mandatory.

Materials:

  • Precursor: N-(Tetrahydro-2H-pyran-2-yloxy)-1H-indole-2-carboxamide (THP-protected hydroxamate).

  • Reagent: 1-Bromo-2-[18F]fluoroethane (prepared via [18F]F- substitution of 1,2-dibromoethane).

  • Base: Cesium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO.

Step-by-Step Workflow:

  • Production of [18F]Fluoroalkylating Agent:

    • Trap [18F]Fluoride on QMA cartridge. Elute with K2.2.2/K2CO3.

    • Dry azeotropically with acetonitrile at 95°C.

    • Add 1,2-dibromoethane (or corresponding tosylate precursor) in acetonitrile.

    • Heat at 100°C for 10 mins. Distill 1-bromo-2-[18F]fluoroethane into the reaction vessel containing the Indole precursor.

  • Coupling (N-Alkylation):

    • Vessel: Contains 5 mg Precursor + 10 mg

      
       in 0.5 mL DMF.
      
    • Reaction: Heat at 110°C for 10 minutes. The Indole N1 acts as the nucleophile, displacing the bromide.

  • Deprotection (Crucial Step):

    • The hydroxamate is currently THP-protected (inactive).

    • Add 1M HCl (0.5 mL) to the reactor. Heat at 90°C for 5 minutes.

    • Note: Hydroxamic acids are sensitive to hydrolysis; do not overheat or extend time beyond 5 mins.

  • Purification:

    • Neutralize with NaOH.

    • Inject onto Semi-preparative HPLC (C18 column, Ethanol/Water gradient).

    • Collect the product fraction (typically elutes at 40-50% organic phase).

  • Formulation:

    • Dilute in water, pass through C18 Sep-Pak, wash with water, elute with Ethanol, and formulate in saline (<10% EtOH).

Visualization: Radiosynthesis Logic

The following diagram illustrates the critical decision pathways in synthesizing these tracers, emphasizing the protection strategy required for the reactive hydroxamate group.

Radiosynthesis_Workflow cluster_logic Critical Control Point Precursor Indole Precursor (NH Free, CONH-OTHP) Coupling N-Alkylation (Cs2CO3, 110°C) Precursor->Coupling Isotope [18F]Fluoride (Cyclotron) Alkylating [18F]Fluoroalkyl Halide Isotope->Alkylating Nucleophilic Sub. Alkylating->Coupling Intermediate Protected [18F]Tracer Coupling->Intermediate Deprotection Acid Hydrolysis (HCl, 90°C, 5min) Intermediate->Deprotection Remove THP Final Final [18F]Tracer (Active Hydroxamate) Deprotection->Final QC QC: HPLC/TLC (>98% Purity) Final->QC

Figure 1: Radiosynthesis workflow for N-Hydroxy-1H-indole-2-carboxamide tracers using a late-stage deprotection strategy to preserve the zinc-binding group.

Biological Validation Protocols

Once synthesized, the tracer must undergo a rigorous "Go/No-Go" validation pipeline.

Protocol B: In Vitro HDAC Isoform Selectivity

Purpose: To confirm the tracer retains affinity for the target (e.g., HDAC6) and understand off-target binding (HDAC1/2/3).

  • Assay Setup: Use recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Competition: Incubate enzyme + substrate + varying concentrations of "Cold" (non-radioactive) standard of the tracer (1 nM to 10 µM).

  • Readout: Measure fluorescence intensity. Calculate IC50.

  • Criteria: The tracer is viable if IC50 < 20 nM for the target isoform.

Protocol C: Blood-Brain Barrier Permeability (MDR1-MDCK)

Purpose: Hydroxamic acids are notorious P-gp substrates. This assay predicts brain entry.

  • Cell Line: MDCK cells transfected with the MDR1 gene (encoding P-glycoprotein).

  • Transwell System: Seed cells on transwell inserts; allow monolayer formation (TEER > 800 Ω·cm²).[2][4][5][6][7][8]

  • Transport:

    • Apical to Basolateral (A->B): Mimics blood-to-brain.

    • Basolateral to Apical (B->A): Mimics brain-to-blood (efflux).

  • Calculation: Efflux Ratio (ER) =

    
    .
    
  • Interpretation:

    • ER < 2.0: Good candidate for CNS imaging.

    • ER > 2.0: Likely P-gp substrate. STOP. Redesign (e.g., increase lipophilicity of the Indole cap).

Protocol D: MicroPET Imaging & Blocking Study

Purpose: To demonstrate specific binding in vivo.

  • Animal Model: Rodent (Rat or Mouse).

  • Injection: 10-15 MBq of [18F]Tracer via tail vein.

  • Scan: Dynamic acquisition (0–90 mins).

  • Blocking (Control): Pre-inject (10 mins prior) a high dose (1-5 mg/kg) of a known BBB-permeable HDAC inhibitor (e.g., SAHA or Bavarostat) to saturate sites.

  • Analysis:

    • Draw Volumes of Interest (VOIs) on Cerebellum, Hippocampus, Cortex.

    • Calculate Standardized Uptake Value (SUV).

    • Specific Binding:

      
      .
      

Visualization: Validation Logic Pipeline

This diagram outlines the decision-making process during the biological evaluation phase.

Validation_Pipeline Start Synthesized Tracer Affinity In Vitro IC50 (< 20 nM?) Start->Affinity Efflux MDR1 Efflux Assay (Ratio < 2.5?) Affinity->Efflux Pass Decision Go / No-Go Affinity->Decision Fail (Stop) Metabolism Microsomal Stability (t1/2 > 30 min?) Efflux->Metabolism Pass Efflux->Decision Fail (High Efflux) MicroPET MicroPET Imaging (Baseline) Metabolism->MicroPET Pass Metabolism->Decision Fail (Rapid Deg.) Blocking Blocking Study (Self-Block/SAHA) MicroPET->Blocking Blocking->Decision Specific Signal Confirmed

Figure 2: Preclinical validation pipeline. Failure at the Efflux stage is the most common bottleneck for hydroxamic acid tracers.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Radiochemical Yield Hydroxamate interference with nucleophilic substitution.Ensure THP or MOM protection of the hydroxamic acid is complete before fluorination.
Defluorination in vivo Metabolic cleavage of the [18F]fluoroalkyl chain.Deuterate the alkyl chain (e.g., -[18F]CD2CD2F) to exploit the Kinetic Isotope Effect (KIE).
Low Brain Uptake High P-gp efflux or low lipophilicity.Add a methyl group to the Indole C5 or C6 position to increase lipophilicity; test P-gp inhibition with Cyclosporin A to confirm.
Rapid Blood Clearance Glucuronidation of the hydroxamic acid.This is intrinsic to the ZBG. Focus on "trap-and-wash" kinetics: high affinity is needed to bind target before clearance.

References

  • Hooker, J. M., et al. (2010). Histone deacetylase imaging in the brain.[1][2][8][9][10][11][12][13]Annual Review of Pharmacology and Toxicology . Link

  • Strebl, B. B., et al. (2016). Development of a Fluorine-18 Labeled Radiotracer for Imaging HDAC6 in the Central Nervous System.Journal of Medicinal Chemistry . Link

  • Wang, C., et al. (2014). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain.PLoS One . Link

  • Reid, E. E., et al. (2009). Radiosynthesis and evaluation of an 18F-labeled HDAC inhibitor for imaging in the brain.[2][8][11][13]Nuclear Medicine and Biology .[5] Link

  • Baguet, T., et al. (2020). Radiosynthesis of hydroxamic acid PET tracers.Nuclear Medicine and Biology .[5] Link

  • Ko, H. Y., et al. (2024). Development of a novel HDAC6 PET imaging agent uncovers associations between HDAC6 overexpression and neuroinflammation.[14]Acta Pharmaceutica Sinica B . Link

Disclaimer: This guide details experimental protocols for research use only. All radiochemical syntheses must be performed in lead-shielded hot cells in compliance with local radiation safety regulations.

Sources

N-Hydroxy-1H-indole-2-carboxamide: A Tool Compound for Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Hydroxy-1H-indole-2-carboxamide as a tool compound for studying enzyme kinetics. The protocols and methodologies detailed herein are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality, reliable data.

Introduction: The Significance of N-Hydroxy-1H-indole-2-carboxamide in Enzyme Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities.[1] Within this class, N-Hydroxy-1H-indole-2-carboxamide and its analogs have emerged as potent inhibitors of various enzymes, making them invaluable tools for target validation and drug discovery.[2] Their utility extends across multiple therapeutic areas, including oncology and infectious diseases.[3][4]

One of the key targets for indole-based inhibitors is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[5][6] IDO1 is a critical immune-regulatory enzyme, and its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment.[7] Consequently, the development and characterization of IDO1 inhibitors are of significant interest in cancer immunotherapy.[8]

This guide will focus on the practical application of N-Hydroxy-1H-indole-2-carboxamide as a tool compound, with a specific emphasis on its use in characterizing the kinetics of enzymes like IDO1. We will provide detailed protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition.

Physicochemical Properties and Handling of N-Hydroxy-1H-indole-2-carboxamide

A thorough understanding of the physicochemical properties of a tool compound is paramount for designing robust and reproducible experiments.

Solubility and Stability: Indole-2-carboxamides often exhibit limited aqueous solubility.[2][3] It is crucial to determine the solubility of N-Hydroxy-1H-indole-2-carboxamide in the specific buffer system to be used for enzymatic assays. For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) are typically employed. Subsequent dilutions into aqueous assay buffers should be carefully performed to avoid precipitation. The stability of the compound in solution should also be assessed, particularly if assays are to be performed over extended periods. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

Potential for Non-Specific Inhibition: A known liability of indole-containing compounds is their potential for non-specific inhibition through mechanisms such as aggregation.[9] It is therefore essential to incorporate control experiments to rule out such artifacts. The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, at concentrations below the critical micelle concentration, can help to mitigate aggregation-based non-specific inhibition.[10]

Table 1: Physicochemical Properties of N-Hydroxy-1H-indole-2-carboxamide and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1H-Indole-2-carboxamideC9H8N2O160.171.721
N'-Hydroxy-1H-indole-3-carboximidamideC9H9N3O175.191.632
(S)-N-(3-(diethylamino)-2-hydroxypropyl)-3-methoxy-1-phenyl-1H-indole-2-carboxamideC23H29N3O3395.53.424

Data sourced from PubChem.[11][12][13]

Experimental Protocols

The following protocols provide a step-by-step guide for characterizing the inhibitory activity of N-Hydroxy-1H-indole-2-carboxamide against a target enzyme. We will use the inhibition of IDO1 as a specific, illustrative example.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a critical parameter for quantifying the potency of an inhibitor.

Principle: The activity of the IDO1 enzyme is measured in the presence of varying concentrations of N-Hydroxy-1H-indole-2-carboxamide. The rate of the enzymatic reaction, which involves the conversion of L-tryptophan to N-formylkynurenine, is monitored.[5] A dose-response curve is then generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]

Materials and Reagents:

  • Recombinant human IDO1 enzyme

  • N-Hydroxy-1H-indole-2-carboxamide

  • L-Tryptophan (substrate)[5]

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors and additives (e.g., 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase)

  • DMSO (for preparing inhibitor stock solution)

  • 96-well microplate (UV-transparent for spectrophotometric assays)

  • Microplate reader capable of measuring absorbance at 321 nm

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of N-Hydroxy-1H-indole-2-carboxamide (e.g., 10 mM) in 100% DMSO.

    • Prepare a working solution of L-tryptophan in IDO1 Assay Buffer. The final concentration in the assay should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Prepare the complete IDO1 Assay Buffer containing all necessary cofactors and additives.

    • Dilute the recombinant IDO1 enzyme to the desired working concentration in ice-cold IDO1 Assay Buffer immediately before use. Keep the diluted enzyme on ice.

  • Assay Setup:

    • Prepare a serial dilution of the N-Hydroxy-1H-indole-2-carboxamide stock solution in the complete IDO1 Assay Buffer. It is recommended to use at least 10 different concentrations to generate a robust dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[10]

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the diluted N-Hydroxy-1H-indole-2-carboxamide solution (or assay buffer with DMSO for the 100% activity control).

      • A fixed volume of the diluted IDO1 enzyme solution.

    • Include a "no enzyme" control well containing only the assay buffer and substrate to determine the background absorbance.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the L-tryptophan solution to each well.

    • Immediately begin monitoring the increase in absorbance at 321 nm over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_control - V₀_background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validating System:

  • Linearity of Reaction: Ensure that the initial velocities are measured within the linear range of product formation.

  • DMSO Control: The final concentration of DMSO should be the same in all wells and should not significantly affect enzyme activity.

  • Positive Control: Include a known IDO1 inhibitor as a positive control to validate the assay performance.

Diagram of IC50 Determination Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Inhibitor dilutions - Enzyme solution - Substrate solution setup Set up 96-well plate: - Add inhibitor - Add enzyme - Pre-incubate reagents->setup initiate Initiate reaction with substrate setup->initiate measure Measure absorbance at 321 nm over time initiate->measure velocity Calculate initial velocities (V₀) measure->velocity inhibition Calculate % Inhibition velocity->inhibition plot Plot % Inhibition vs. log[Inhibitor] inhibition->plot ic50 Determine IC50 from dose-response curve plot->ic50

Caption: Workflow for IC50 determination of N-Hydroxy-1H-indole-2-carboxamide.

Protocol 2: Elucidation of the Mechanism of Inhibition

Understanding the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into its mode of action.[10] This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.

Principle: The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different fixed concentrations of N-Hydroxy-1H-indole-2-carboxamide. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) to visualize the effect of the inhibitor on Vmax and Km.

Materials and Reagents:

  • Same as in Protocol 1.

Step-by-Step Methodology:

  • Experimental Setup:

    • Prepare a range of substrate (L-tryptophan) concentrations, typically spanning from 0.2 to 5 times the Km value of the enzyme.

    • Prepare several fixed concentrations of N-Hydroxy-1H-indole-2-carboxamide. A good starting point is to use concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • For each inhibitor concentration (including a zero-inhibitor control), perform a series of reactions with varying substrate concentrations.

  • Data Collection:

    • In a 96-well plate, set up reactions containing the enzyme, a fixed concentration of the inhibitor, and a varying concentration of the substrate.

    • Initiate the reactions and measure the initial velocities (V₀) as described in Protocol 1.

  • Data Analysis using Lineweaver-Burk Plot:

    • For each inhibitor concentration, calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration on the same graph.

    • Analyze the resulting plot to determine the mechanism of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced proportionally).

      • Mixed Inhibition: The lines will intersect at a point other than on the axes.

Diagram of Lineweaver-Burk Plots for Different Inhibition Mechanisms:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 a1->b1 -1/Km c1 a1->c1 1/Vmax d1 + Inhibitor e1 No Inhibitor a2 b2 a2->b2 -1/Km c2 a2->c2 1/Vmax (+ Inhibitor) d2 a2->d2 1/Vmax (No Inhibitor) e2 + Inhibitor f2 No Inhibitor a3 b3 a3->b3 -1/Km (+ Inhibitor) c3 a3->c3 1/Vmax (+ Inhibitor) d3 e3 d3->e3 -1/Km (No Inhibitor) f3 d3->f3 1/Vmax (No Inhibitor) g3 + Inhibitor h3 No Inhibitor

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.

Troubleshooting and Best Practices

Table 2: Common Issues and Solutions in Enzyme Inhibition Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations- Use calibrated pipettes- Ensure thorough mixing of solutions- Maintain a constant assay temperature
No or low enzyme activity - Inactive enzyme (degradation)- Incorrect buffer pH- Missing cofactor- Use fresh or properly stored enzyme- Verify the pH of the assay buffer- Ensure all necessary cofactors are present
Non-linear reaction progress curves - Substrate depletion- Product inhibition- Enzyme instability- Use lower enzyme concentrations or shorter reaction times- Measure initial velocities- Assess enzyme stability under assay conditions
Inconsistent IC50 values - Compound precipitation- Time-dependent inhibition- Assay conditions not standardized- Check compound solubility in the assay buffer- Perform pre-incubation time course experiments- Standardize all assay parameters (e.g., enzyme and substrate concentrations, incubation times)

Best Practices for Reporting Data: To ensure the reproducibility and comparability of enzyme inhibition data, it is recommended to follow the STRENDA (Standards for Reporting Enzymology Data) guidelines. This includes reporting detailed information about the assay conditions, the source and purity of the enzyme, and the methods used for data analysis.

Conclusion

N-Hydroxy-1H-indole-2-carboxamide is a valuable tool compound for the study of enzyme kinetics. By following the detailed protocols and best practices outlined in this guide, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this and other similar compounds. A thorough understanding of the kinetics of enzyme inhibition is fundamental to the process of drug discovery and development, and the careful application of these methodologies will contribute to the advancement of this field.

References

  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2026, January 27). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024, June 25). ChemistryViews. Retrieved February 7, 2026, from [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved February 7, 2026, from [Link]

  • N'-Hydroxy-1H-indole-3-carboximidamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 1H-Indole-2-carboxamide, N-(3-(diethylamino)-2-hydroxypropyl)-3-methoxy-1-phenyl-, (S)-. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 1H-Indole-2-carboxamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved February 7, 2026, from [Link]

  • Standards for Reporting Enzymology Data. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved February 7, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • (PDF) Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. (2025, September 10). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Educational activity of enzyme kinetics in an undergraduate biochemistry course. (2024, June 18). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The interpretation of kinetic data for enzyme-catalysed reactions involving three substrates. (n.d.). Biochemical Journal. Retrieved February 7, 2026, from [Link]

  • DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH. (n.d.). eGyanKosh. Retrieved February 7, 2026, from [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Guidelines. (n.d.). Beilstein-Institut. Retrieved February 7, 2026, from [Link]

  • Lineweaver Burk Plots | Biochemistry Tutorial. (2013, February 25). YouTube. Retrieved February 7, 2026, from [Link]

  • Enzyme Kinetics Data Analysis. (2021, May 6). YouTube. Retrieved February 7, 2026, from [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022, January 7). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (2021, January 20). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving the aqueous solubility of N-Hydroxy-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-Hydroxy-1H-indole-2-carboxamide

Current Status: Online Operator: Senior Application Scientist Case ID: IND-HYD-SOL-001[1]

Executive Summary: The Solubility Paradox

You are likely encountering precipitation because N-Hydroxy-1H-indole-2-carboxamide presents a "dual-threat" to aqueous solubility:

  • High Lattice Energy: The planar indole core facilitates strong

    
     stacking, creating a crystal lattice that water cannot easily break.[1]
    
  • Hydroxamic Acid Instability: While the hydroxamic acid group (-CONHOH) is polar, it is a weak acid (pKa

    
     8.5–9.5).[1] At physiological pH (7.4), it remains largely un-ionized and lipophilic.[1]
    

This guide moves beyond simple "add DMSO" advice. We will engineer a formulation that stabilizes the molecule while enhancing solubility.

Module 1: Diagnostic & Decision Matrix

Q: Why does my compound precipitate in PBS even after dissolving in DMSO? A: This is the "Crash-Out" effect.[1] The indole scaffold is highly lipophilic (LogP > 2.5).[1] When you dilute a DMSO stock into an aqueous buffer (PBS), the solvent power drops exponentially. The water molecules organize around the hydrophobic indole rings (hydrophobic effect), driving the molecules to aggregate and re-crystallize.

Visual Workflow: Solubility Strategy Selection

SolubilityStrategy Start Start: Solubility Issue AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro Cell Culture InVivo In Vivo / Animal AppType->InVivo IV/IP Injection DMSO Strategy A: Cosolvent (DMSO/PEG) InVitro->DMSO Short term CD Strategy B: Complexation (HP-β-CD) InVivo->CD Preferred Salt Strategy C: Salt Formation (High Risk) InVivo->Salt If CD fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Module 2: The "Gold Standard" Protocol (Cyclodextrin Complexation)

Q: DMSO is toxic to my cells/animals. What is the best alternative? A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] Why it works: The indole ring fits perfectly into the hydrophobic cavity of

-cyclodextrin (host-guest complexation), while the external hydroxyl groups interact with water. This shields the hydrophobic core from the aqueous environment without chemically modifying the drug.

Protocol: Preparation of 20% (w/v) HP-


-CD Stock 
StepActionTechnical Note
1 Weigh 20g HP-

-CD
(clinical grade).[1]
Do not use standard

-CD (nephrotoxic parenterally).[1] Use the hydroxypropyl derivative.[2]
2 Add 80 mL Milli-Q water.Stir until clear.[1] Volume expansion will occur.[1]
3 Adjust volume to 100 mL .Final concentration: 200 mg/mL.
4 Filter Sterilize (0.22

m).
Essential to remove particulates that nucleate precipitation.[1]

Protocol: Solubilizing the Compound

  • Weigh N-Hydroxy-1H-indole-2-carboxamide.[1]

  • Add the 20% HP-

    
    -CD  solution directly to the powder.[1]
    
  • Sonicate for 10–15 minutes at ambient temperature.

    • Tip: If the solution remains cloudy, adjust pH to 8.0 using 0.1N NaOH (temporarily ionizing the hydroxamic acid to aid entry into the CD cavity), then slowly back-titrate to pH 7.4 with 0.1N HCl.

Module 3: Salt Formation (High Risk/High Reward)

Q: Can I just make a sodium salt to make it water-soluble? A: Proceed with extreme caution. While the hydroxamic acid proton is acidic (pKa ~9), creating a salt (hydroxamate) exposes the compound to hydrolysis .

The Chemical Hazard:



Result:[1] Your active drug degrades into Indole-2-carboxylic acid (inactive) and hydroxylamine (toxic).[1]

Safe Salt Protocol (Lyophilization approach):

  • Dissolve compound in a minimum volume of ethanol .

  • Add 1.0 equivalent of L-Arginine (aqueous solution).

    • Why Arginine? It is a basic amino acid that forms a softer counter-ion compared to NaOH, reducing the hydrolysis rate.

  • Flash freeze immediately and lyophilize .

  • Reconstitute the powder immediately before use.[1] Do not store in solution.

Module 4: Troubleshooting & FAQs

Issue 1: "The solution turned pink/red after 24 hours."

  • Diagnosis: Iron Chelation.[1][3]

  • Mechanism: Hydroxamic acids are potent siderophores (iron chelators).[1][4][5] Trace iron (Fe³⁺) in your water or glassware forms a colored complex with the hydroxamic acid.[1]

  • Fix: Use EDTA (0.01%) in your buffer or ensure all water is ultra-pure (18.2 M

    
    ).[1]
    

Issue 2: "I see crystals under the microscope after diluting in media."

  • Diagnosis: Ostwald Ripening.[1]

  • Mechanism: Small amorphous particles formed during rapid precipitation are dissolving and redepositing onto larger crystalline particles, which are thermodynamically more stable but less soluble.

  • Fix: Pre-dissolve the compound in PEG400 (Polyethylene glycol) before adding to water.[1] The polymer chains inhibit crystal lattice formation.

    • Recipe: 10% Ethanol + 40% PEG400 + 50% Saline.[1]

Issue 3: "My LC-MS shows a mass peak of M-33."

  • Diagnosis: Lossen Rearrangement.[1][4]

  • Mechanism: Under basic conditions or heating, hydroxamic acids can rearrange to form isocyanates, losing hydroxylamine.

  • Fix: Keep pH < 8.5 and temperature < 40°C during formulation.

Summary of Physicochemical Data

PropertyValueImplication for Solubility
Molecular Weight ~190.18 g/mol Small molecule, diffuses fast.[1]
LogP ~1.5 – 2.5 (Est.)[1]Moderately lipophilic; requires cosolvents.[1]
pKa (Hydroxamic) 8.5 – 9.5Un-ionized at pH 7.[1]4. Requires pH > 9 for solubility (not physiological).[1]
pKa (Indole NH) > 16Non-acidic in water.[1]
Chelation Bidentate (O,O)High affinity for Zn²⁺ (HDAC target) and Fe³⁺ (contaminant).[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]

  • Marmion, C. J., et al. (2004).[1] Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands.[3] European Journal of Inorganic Chemistry. (Discusses metal chelation and stability). Link[1]

  • Joshi, S., et al. (2016).[1] Interactions of Indole Derivatives with

    
    -Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLOS ONE. (Validates indole-CD complexation). Link
    
  • Patil, R., et al. (2013).[1] Stability of hydroxamic acids: Hydrolysis and Lossen rearrangement. Journal of Organic Chemistry. (Crucial for stability troubleshooting). Link[1]

Sources

Overcoming challenges in the synthesis of N-hydroxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-hydroxyindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and handling this important class of heterocyclic compounds. N-hydroxyindoles are not merely synthetic curiosities; they are crucial structural motifs in a range of bioactive natural products like nocathiacin I and stephacidin B and serve as key pharmacophores in the development of therapeutic agents, including inhibitors of human lactate dehydrogenase 5 (hLDH5) for cancer therapy.[1][2][3]

However, the synthesis of these molecules is frequently plagued by challenges related to their inherent instability, propensity for side reactions, and purification difficulties.[3][4] This guide provides in-depth, field-proven insights through a series of troubleshooting questions, detailed protocols, and workflow diagrams to empower you to overcome these obstacles and achieve success in your synthetic endeavors.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of N-hydroxyindoles in a practical, question-and-answer format.

Category 1: Stability and Product Decomposition
Q1: My N-hydroxyindole product appears to be decomposing, either during the reaction workup or upon storage. What is causing this instability, and how can I mitigate it?

A1: Causality and Mitigation Strategies

The instability of N-hydroxyindoles is a well-documented challenge and a primary hurdle in their synthesis.[3][4] The N-hydroxy group imparts a unique reactivity profile that makes the molecule susceptible to several decomposition pathways:

  • Oxidation/Reduction: The N-OH bond can be labile, making the compound prone to reduction to the corresponding (and often more stable) NH-indole or oxidation. This is particularly problematic during reductive cyclization approaches if the reducing agent is not carefully controlled.

  • Dimerization: N-hydroxyindoles, especially those that are not substituted at the 3-position, can undergo dimerization. For instance, N-hydroxy-3-arylindoles are known to dimerize into complex structures.[3]

  • Acid/Base Sensitivity: The presence of the hydroxyl group increases the molecule's sensitivity to both acidic and basic conditions, which can catalyze decomposition or rearrangement reactions.[5]

Troubleshooting Workflow:

G start Decomposition Observed q1 Is the product needed as the free N-OH? start->q1 action1 Proceed with in-situ derivatization (Alkylation or Acylation) q1->action1 No q2 Is decomposition occurring during purification? q1->q2 Yes end Stable Product Isolated action1->end action2 Minimize exposure to air and light. Store under inert atmosphere (Ar/N2) at low temp. action2->end q2->action2 No (During Storage) action3 Avoid silica gel chromatography if possible. Use precipitation/recrystallization. q2->action3 Yes action4 If chromatography is necessary: - Use deactivated (neutral) silica or alumina. - Run column quickly. - Use non-protic solvents. action3->action4 If precipitation fails action4->end

Caption: Decision tree for troubleshooting N-hydroxyindole decomposition.

Field-Proven Insights:

  • In-Situ Protection: The most robust strategy to prevent decomposition is to derivatize the N-hydroxy group immediately following its formation, often in a one-pot procedure. Alkylation (e.g., to an N-methoxy or N-benzyloxy group) or acylation significantly enhances stability.[3][6] This is a common and effective approach.[7]

  • Structural Stabilization: If the free N-hydroxyindole is the target, consider the electronics of your molecule. N-hydroxyindoles bearing an electron-withdrawing group, such as an aroyl group at the C3-position, are generally more stable and less prone to dimerization.[3]

  • Careful Handling: When isolating the free N-hydroxyindole, work quickly. Minimize exposure to atmospheric oxygen and strong light. Purged, de-gassed solvents are recommended for workup and storage. Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).

Category 2: Low Yields and Side Reactions
Q2: My reaction is giving a low yield of the desired N-hydroxyindole, and I see multiple byproducts on my TLC plate. What are the likely side reactions, and how can I suppress them?

A2: Identifying and Overcoming Competing Pathways

Low yields are often a consequence of competing reaction pathways that consume starting materials or intermediates. The nature of these side reactions is highly dependent on the synthetic route employed.

Common Side Reactions and Solutions:

Synthetic RouteCommon Side Product(s)Causality & ExplanationTroubleshooting & Optimization
Reductive Cyclization of Nitroarenes NH-Indole (over-reduction), Azoxy-derivativesThe nitro group is reduced past the hydroxylamine stage to the amine, which then cyclizes to the NH-indole. Azoxy compounds form from the condensation of nitroso and hydroxylamine intermediates.Titrate the amount of reducing agent carefully. Reagents like SnCl₂·2H₂O are often effective at stopping at the hydroxylamine stage.[1] Monitor the reaction closely by TLC.
Annulation of Nitrosoarenes with Alkynes Azoxy-derivativesThis is the most common side product, arising from the self-condensation of the nitrosoarene starting material, especially if the alkyne is not sufficiently reactive.[3]Using a slight excess of the alkyne can sometimes improve conversion. However, optimizing the nitrosoarene/alkyne molar ratio (often 1:1 is sufficient) is key. Electron-deficient nitrosoarenes tend to give better yields.[3]
Base-Mediated Cyclization of 2-Nitrostyrenes Polymerization, Quinoline N-oxidesStrong bases can promote polymerization of the styrene derivative. The formation of quinoline N-oxides can occur as a competing cyclization pathway depending on the substrate.[6]The choice of base is critical. Sodium tert-pentoxide has been shown to be effective where other bases like potassium tert-butoxide give variable yields.[6][7] Reaction temperature control is also vital.
Generation of Nitrone Intermediates Dimerization/Polymerization of the nitroneHighly reactive, fleeting nitrones generated in situ can be captured by the N-hydroxy group of the product or self-condense if the desired nucleophilic trap is not efficient.[1]Ensure the nucleophile (e.g., alcohol, thiol) is present in sufficient concentration to trap the nitrone as it forms. Reaction conditions should be optimized to favor the intermolecular trapping over side reactions.[1]

Expert Tip: Always ensure the purity of your starting materials. Impurities in precursors like substituted phenylhydrazines or ketones can introduce competing reactions and inhibit catalysts, leading to significant yield reduction.[8]

Category 3: Purification Challenges
Q3: I am struggling to purify my N-hydroxyindole. It seems to decompose on my silica gel column. What are the best practices for purification?

A3: Strategies for Successful Purification

The purification of N-hydroxyindoles is a significant challenge due to their instability on standard silica gel, which is acidic and can catalyze decomposition.[5]

Recommended Purification Hierarchy:

  • Precipitation & Recrystallization: This is the ideal method if your product is a solid. It avoids chromatography altogether. N-hydroxyindoles bearing nitro or carboxylic acid groups often precipitate directly from the reaction mixture and can be isolated by simple filtration.[3] Removal of certain byproducts, like azoxyarenes, can sometimes be achieved by recrystallization from a suitable solvent like dichloromethane or ethyl acetate.[3]

  • Chromatography on Deactivated Media: If chromatography is unavoidable:

    • Use Neutralized Silica: Slurry your silica gel with a solvent system containing a small amount of a weak base (e.g., 0.5-1% triethylamine or pyridine) to neutralize acidic sites.

    • Consider Alumina: Neutral or basic alumina can be a good alternative to silica gel.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Pre-load the crude material onto a small amount of silica and dry-load it onto the column. Elute as quickly as possible while maintaining separation.

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale reactions, PTLC can be a rapid method for purification, minimizing the contact time between the compound and the stationary phase.[1]

Key Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Mediated Synthesis of N-Hydroxyindoles from Alkyl 2-(2-nitroaryl)-2-butenoates

This one-step method is effective for generating N-hydroxyindoles directly. The choice of base is critical for success.[6]

Reaction Workflow:

G sub Alkyl 2-(2-nitroaryl)-2-butenoate in anhydrous THF cond Cool to 0 °C (ice bath) sub->cond reagent Sodium tert-pentoxide (40% in toluene) reagent->cond react Stir at 0 °C Monitor by TLC cond->react workup 1. Quench with sat. aq. NH4Cl 2. Extract with EtOAc react->workup purify Purify by precipitation or chromatography workup->purify product N-Hydroxyindole purify->product

Caption: Workflow for the synthesis of N-hydroxyindoles via base-mediated cyclization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the alkyl 2-(2-nitroaryl)-2-butenoate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (concentration typically 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add sodium tert-pentoxide (40% solution in toluene, ~2.3 equiv) dropwise via syringe. The solution will typically undergo a distinct color change (e.g., to purple or red).[6]

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the consumption of the starting material by TLC (typically complete within 10-30 minutes).

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue as described in the purification section above (Q3).

Protocol 2: One-Pot Synthesis and In-Situ Alkylation to N-Alkoxyindoles

This two-step, one-pot procedure is highly valuable as it avoids the isolation of the potentially unstable N-hydroxyindole intermediate.[6]

Step-by-Step Methodology:

  • N-Hydroxyindole Formation: Follow steps 1-5 from Protocol 1 above.

  • Alkylation: After stirring at 0 °C for 10 minutes following the base addition, add the electrophile (e.g., methyl iodide, 3.0 equiv) directly to the reaction mixture via syringe.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 3-4 hours or until TLC analysis indicates the formation of the N-alkoxyindole product.

  • Workup and Isolation: Perform the same workup and isolation procedure as described in steps 6-7 of Protocol 1.

  • Purification: The resulting N-alkoxyindole is typically much more stable than its N-hydroxy counterpart and can be readily purified by standard silica gel chromatography.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support.
  • Nicolaou, K. C., et al. (2008). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. National Institutes of Health.
  • Maccioni, E., et al. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central.
  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Giraudo, A., et al. (2015). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by reaction of nitrosoarenes with terminal conjugated alkynones. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support.
  • Giraudo, A., et al. (2017). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. ResearchGate.
  • Soderberg, B. C. G., et al. (2017). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PubMed Central.
  • Soderberg, B. C. G., et al. (2017). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ResearchGate.
  • Chirkova, Z. V. (2017). Synthesis of N-hydroxyindoles. ResearchGate.
  • Giraudo, A., et al. (2015). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by reaction of nitrosoarenes with terminal conjugated alkynones. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Williams, A. L., & Johnston, J. N. (2004). A general synthesis of N-hydroxyindoles. PubMed.

Sources

Addressing off-target effects of N-Hydroxy-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-1H-indole-2-carboxamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing the potential off-target effects of this class of compounds. As many indole-2-carboxamides are developed as histone deacetylase (HDAC) inhibitors, this resource will focus on distinguishing on-target HDAC-mediated effects from unintended off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of N-Hydroxy-1H-indole-2-carboxamide and related compounds?

While the specific primary target can vary depending on the full chemical structure, the N-Hydroxy-1H-indole-2-carboxamide scaffold is a common feature in many potent histone deacetylase (HDAC) inhibitors.[1][2][3] The hydroxamic acid group (-CONHOH) acts as a zinc-binding group, which is crucial for chelating the zinc ion in the active site of zinc-dependent HDACs (Classes I, II, and IV).[4] Therefore, it is essential to consider the compound's activity against various HDAC isoforms. For instance, some derivatives show potent inhibition of HDAC1 and HDAC6.[3]

Q2: What are the known off-targets for indole-2-carboxamide derivatives?

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[5] Depending on the specific substitutions, off-target activities can include:

  • G-Protein Coupled Receptors (GPCRs): Moderate inhibition of the human serotonin 5-HT2A receptor has been reported for some derivatives.[6]

  • Ion Channels: Certain analogs have shown moderate inhibition of the hERG channel, a critical consideration for cardiovascular safety.[6]

  • Kinases and Other Enzymes: Depending on the derivative, interactions with targets like EGFR, CDK2, and lactate dehydrogenase (LDH) have been observed.[7][8]

  • Other Receptors and Proteins: Some indole-2-carboxamides have been found to be allosteric modulators of the cannabinoid receptor 1 (CB1) or to interact with the 14-3-3η protein.[9][10]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

This is a critical question in drug discovery. A multi-pronged approach is recommended:

  • Use a Structurally Related Inactive Control: Synthesize or obtain an analog of your compound where the key binding group (e.g., the hydroxamic acid) is modified or removed. This control should be inactive against the primary target (e.g., HDACs) but share a similar chemical backbone, making it useful for identifying off-target effects.

  • Orthogonal Assays: Confirm your phenotype using a different method. For example, if you observe cell cycle arrest with your compound, you can validate this on-target HDAC inhibitor effect by using siRNA or CRISPR to knock down the specific HDAC isoform(s) targeted by your compound.[11]

  • Dose-Response Correlation: The potency of your compound in cellular assays should correlate with its potency in biochemical assays against the purified target. A significant discrepancy may suggest that the cellular phenotype is driven by an off-target effect.

  • Rescue Experiments: If your compound inhibits a specific enzyme, you may be able to "rescue" the phenotypic effect by adding back the product of that enzyme's activity.

Troubleshooting Guide

This section addresses common experimental issues and provides a logical framework for diagnosing and resolving them.

Problem 1: Unexpectedly High Cytotoxicity at Low Concentrations

You observe significant cell death at concentrations where you expect to see more specific, non-lethal phenotypic changes based on the compound's on-target activity.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Suggested Action
Off-Target Toxicity The compound may be potently inhibiting a protein essential for cell survival, independent of its primary target. Pan-HDAC inhibitors, for instance, can have high toxicity.[12]1. Perform a broad off-target screen: Use a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology) to profile your compound against a panel of kinases, GPCRs, and other common off-targets. 2. Compare with known toxicophores: Analyze the structure of your compound for any fragments known to be associated with toxicity.
Induction of Oxidative Stress Some HDAC inhibitors have been shown to induce reactive oxygen species (ROS), leading to DNA damage and apoptosis.[11]1. Measure ROS levels: Use a fluorescent probe like DCFDA or CellROX to quantify ROS production in treated cells. 2. Test the effect of antioxidants: Co-treat cells with your compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.
On-Target Effect in a Sensitive Cell Line The observed cytotoxicity might be a genuine consequence of inhibiting the primary target in a cell line that is particularly dependent on its activity.1. Test in multiple cell lines: Compare the cytotoxic profile in your sensitive cell line with a cell line known to be more resistant to inhibitors of the primary target. 2. Validate with genetic knockdown: Use siRNA or CRISPR to silence the primary target and see if it phenocopies the compound's effect.
Problem 2: Discrepancy Between Biochemical and Cellular Potency

Your compound is highly potent in an enzymatic assay with the purified target protein, but its EC50 in a cellular assay is much higher.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Suggested Action
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.1. Assess physicochemical properties: Calculate or measure properties like cLogP and polar surface area. 2. Perform a cellular uptake assay: Use LC-MS/MS to quantify the intracellular concentration of the compound over time.
Drug Efflux The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This has been observed for some indole-carboxamides in certain contexts.[13]1. Co-treat with an efflux pump inhibitor: Use a known inhibitor like verapamil or cyclosporin A to see if it potentiates your compound's activity in the cellular assay.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.1. Perform a microsomal stability assay: Incubate your compound with liver microsomes to assess its metabolic stability.[14] 2. Identify metabolites: Use LC-MS/MS to identify any metabolites formed in cell culture media or lysates.

Experimental Workflows & Protocols

Workflow for Investigating Off-Target Effects

This diagram outlines a systematic approach to identifying and validating potential off-target effects.

Off_Target_Workflow A Initial Observation: Unexpected Phenotype or Potency Discrepancy B Step 1: Confirm On-Target Engagement (e.g., CETSA, NanoBRET) A->B D On-Target Engagement Confirmed? B->D C Step 2: Profile for Off-Targets (Broad Panel Screen) H Potential Off-Targets Identified? C->H E No D->E No F Yes D->F Yes G Investigate Assay Artifacts or Compound Instability E->G F->C I No H->I No J Yes H->J Yes K Phenotype is Likely On-Target (Investigate Downstream Signaling) I->K L Step 3: Validate Off-Target (siRNA/CRISPR Knockdown) J->L M Step 4: Chemical Biology Approach (Test Structurally Related Analogs) J->M N Does Knockdown Rescue Phenotype? L->N O Yes N->O Yes P No N->P No Q Off-Target Confirmed O->Q R Re-evaluate Primary Hypothesis P->R

Sources

Technical Support Center: A Researcher's Guide to Overcoming Low Yields in N-Hydroxyindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of N-hydroxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. N-hydroxyindoles are not only pivotal intermediates in the total synthesis of complex natural products but also exhibit a range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] However, their synthesis is often plagued by challenges such as low yields, instability, and the formation of tenacious side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to enhance your synthetic outcomes.

General Troubleshooting: Foundational Principles for Success

Before diving into method-specific issues, it's crucial to address the fundamentals that underpin any successful synthesis. Low yields can often be traced back to general laboratory practices.

Q1: My N-hydroxyindole synthesis is consistently resulting in low yields, regardless of the method. Where should I start troubleshooting?

A1: Consistently low yields across different synthetic routes often point to foundational issues rather than a specific mechanistic problem. Here’s a checklist of critical factors to meticulously review:

  • Purity of Starting Materials: Impurities in your starting materials can introduce a host of side reactions. For instance, in syntheses starting from nitro-aromatics, residual acids or other contaminants can interfere with the desired reaction pathway. Always ensure the purity of your reactants through appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary.

  • Solvent and Reagent Quality: Use high-purity, anhydrous solvents, especially in reactions sensitive to moisture. The presence of water can quench reactive intermediates or participate in undesired side reactions. Similarly, ensure your reagents are not degraded. For example, reducing agents can lose their potency over time if not stored correctly.

  • Reaction Atmosphere: Many reactions in organic synthesis, particularly those involving organometallic reagents or easily oxidizable species, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants and intermediates.

  • Temperature Control: Precise temperature management is critical. Many reactions for N-hydroxyindole synthesis have a narrow optimal temperature window. Deviations can lead to the formation of side products or decomposition of the desired product. Use a reliable temperature monitoring and control system.

  • Stoichiometry and Order of Addition: Carefully measure and control the stoichiometry of your reactants. An excess of one reagent may lead to unwanted side reactions. The order of addition can also be crucial in controlling the reaction pathway.

Q2: I'm observing a complex mixture of products on my TLC plate, making purification a nightmare. What are the likely culprits?

A2: A complex product mixture is a common challenge and often indicates a lack of reaction specificity. The primary reasons include:

  • Side Reactions: Each synthetic method for N-hydroxyindoles has its own set of potential side reactions. For example, in the cycloaddition of nitrosoarenes with alkynes, the formation of azoxy-derivatives is a well-known side product.[3] Understanding the mechanism of your chosen reaction is key to predicting and mitigating these side reactions.

  • Product Decomposition: N-hydroxyindoles can be unstable under certain conditions.[3] They may be sensitive to heat, light, acid, or base. This instability can lead to the formation of decomposition products during the reaction or workup.

  • Over-reduction or Incomplete Reaction: In reductive cyclization methods, incomplete reduction of the nitro group or over-reduction of the N-hydroxyindole product to the corresponding indole can lead to a mixture of products.

To address this, meticulous reaction monitoring by TLC or LC-MS is essential to determine the optimal reaction time. Quenching the reaction at the right moment can prevent the formation of degradation products. Additionally, a carefully designed purification strategy is crucial.

Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting advice for common methods used in N-hydroxyindole synthesis.

Reductive Cyclization of o-Nitroaromatics

This is a widely used strategy that involves the reduction of a nitro group followed by an intramolecular cyclization.

Q3: I am attempting a reductive cyclization of an o-nitrobenzyl ketone, but the yield of my N-hydroxyindole is very low. What could be going wrong?

A3: The reductive cyclization of o-nitrobenzyl ketones is a powerful method, but its success hinges on the choice of reducing agent and reaction conditions.[4][5]

  • Choice of Reducing Agent: The key is to achieve partial reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then cyclizes.

    • Common Pitfall: Using overly harsh reducing agents (e.g., LiAlH4) can lead to the complete reduction of the nitro group to an amine, which may not cyclize to the desired N-hydroxyindole, or the N-hydroxy product may be further reduced to the indole.

    • Recommended Solution: Transfer hydrogenation conditions are often effective.[4] For example, using a lead-promoted reductive cyclization with a hydrogen donor can give high yields of N-hydroxyindoles.[4] Other mild reducing agents like sodium dithionite (Na2S2O4) can also be effective.[5]

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled to favor the desired partial reduction and cyclization pathway.

    • pH: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can sometimes promote the cyclization but may also lead to side reactions.

Experimental Protocol: Lead-Promoted Reductive Cyclization of an o-Nitrobenzyl Ketone [4]

  • Dissolve the o-nitrobenzyl ketone in a suitable solvent (e.g., ethanol).

  • Add a hydrogen donor, such as formic acid or ammonium formate.

  • Add a catalytic amount of a lead promoter (e.g., lead(II) acetate).

  • Heat the reaction mixture to a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate workup, such as filtering off the catalyst and removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Reductive Cyclization

Start o-Nitrobenzyl Ketone Reagents Reducing Agent (e.g., Na2S2O4 or Transfer Hydrogenation) Start->Reagents Partial Reduction Intermediate Nitroso/Hydroxylamine Intermediate Reagents->Intermediate Side_Product Over-reduced Amine/Indole Reagents->Side_Product Over-reduction Cyclization Intramolecular Cyclization Intermediate->Cyclization Product N-Hydroxyindole Cyclization->Product

Caption: Reductive cyclization workflow for N-hydroxyindole synthesis.

Base-Mediated Synthesis from 2-Nitrostyrenes

This method relies on the base-mediated cyclization of appropriately substituted 2-nitrostyrenes.

Q4: My base-mediated cyclization of a 2-nitrostyrene derivative is giving inconsistent yields. What factors contribute to this variability?

A4: The base-mediated synthesis of N-hydroxyindoles from 2-nitrostyrenes is known for its sensitivity to reaction conditions, which can lead to reproducibility issues.[1]

  • Choice of Base: The nature and amount of the base are critical.

    • Common Pitfall: Using a base that is too strong or in a large excess can lead to undesired side reactions or decomposition of the product. Potassium tert-butoxide is commonly used, but yields can be variable.[1]

    • Recommended Solution: Sodium tert-pentoxide has been reported to give more consistent results in a one-step reaction to form N-hydroxyindoles.[1]

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate and outcome.

  • Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.

  • Substrate Effects: The electronic nature of the substituents on the 2-nitrostyrene can significantly impact the ease of cyclization and the stability of the resulting N-hydroxyindole.

Q5: I am trying to synthesize an N-alkoxyindole directly from a 2-nitrostyrene using a base and an alkylating agent, but I am isolating the N-hydroxyindole instead. Why is the alkylation failing?

A5: The failure to alkylate the in situ generated N-hydroxyindole can be due to several factors:[1]

  • Reactivity of the Alkylating Agent: Not all alkylating agents are equally effective. While methyl iodide might work in some cases, other electrophiles like dimethyl sulfate, p-tosyl chloride, or acetic anhydride might be necessary to achieve N-functionalization.[6]

  • Reaction Conditions for Alkylation: The timing of the addition of the alkylating agent is crucial. It should be added after the formation of the N-hydroxyindole intermediate. The temperature at which the alkylation is performed can also influence its success.

  • Nature of the Base: The choice of base can also affect the subsequent alkylation step. For instance, using sodium tert-pentoxide as the base might favor the formation of the N-hydroxyindole even in the presence of an alkylating agent like methyl iodide.[6]

Decision Tree for Base-Mediated Synthesis

Start Low Yield in Base-Mediated N-Hydroxyindole Synthesis Problem1 Inconsistent Yields? Start->Problem1 Problem2 Alkylation Failure? Start->Problem2 Solution1a Optimize Base: Try Sodium tert-pentoxide Problem1->Solution1a Yes Solution1b Control Temperature: Maintain at 0 °C Problem1->Solution1b Yes Solution2a Change Alkylating Agent: Use Dimethyl Sulfate or Acetic Anhydride Problem2->Solution2a Yes Solution2b Optimize Alkylation Conditions: Vary temperature and addition time Problem2->Solution2b Yes

Caption: Troubleshooting decision tree for base-mediated synthesis.

Nitrosoarene-Alkyne Cycloaddition

This method provides a direct route to N-hydroxyindoles through the thermal reaction of a nitrosoarene with an alkyne.

Q6: My nitrosoarene-alkyne cycloaddition is producing a significant amount of a side product that I suspect is an azoxy-derivative. How can I suppress this?

A6: The formation of azoxy-derivatives is a common side reaction in the synthesis of N-hydroxyindoles via the cycloaddition of nitrosoarenes and alkynes.[3] This side reaction arises from the self-condensation of the nitrosoarene.

  • Stoichiometry:

    • Common Pitfall: Using a stoichiometric amount of the nitrosoarene and alkyne can sometimes favor the formation of the azoxy side product, especially if the cycloaddition is slow.

    • Recommended Solution: While counterintuitive, using a 1:1 molar ratio of the nitrosoarene to the alkynone has been shown to provide good yields of the desired N-hydroxyindole, minimizing the formation of azoxy-derivatives in some cases.[3] In other systems, an excess of the alkyne may be beneficial.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cycloaddition over the self-condensation of the nitrosoarene.

  • Temperature: The reaction is thermally driven, but excessively high temperatures can promote side reactions. Careful optimization of the reaction temperature is necessary.

Q7: The regioselectivity of my nitrosoarene-alkyne cycloaddition is poor, leading to a mixture of indole isomers. How can I control this?

A7: The regioselectivity of this cycloaddition is influenced by both electronic and steric factors of the substituents on the nitrosoarene and the alkyne.[7][8]

  • Substituent Effects:

    • Electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne generally accelerate the reaction.[7][8]

    • The regioselectivity is often governed by the formation of the most stable diradical intermediate. DFT calculations have shown that the reaction proceeds stepwise, with the initial N-C bond formation being the rate-limiting step.[3][8]

  • Nature of the Alkyne: Terminal alkynes with conjugating substituents often lead to the exclusive formation of 3-substituted N-hydroxyindoles.[9]

Leimgruber-Batcho Indole Synthesis

While primarily used for the synthesis of indoles, the Leimgruber-Batcho synthesis can be adapted to produce N-hydroxyindoles under specific conditions.

Q8: Can the Leimgruber-Batcho synthesis be used to prepare N-hydroxyindoles, and what are the key considerations to favor their formation?

A8: Yes, the Leimgruber-Batcho synthesis, which starts from o-nitrotoluenes, can yield N-hydroxyindoles, although the indole is often the major product.[10][11] The formation of the N-hydroxyindole is dependent on the reaction conditions during the reductive cyclization step.

  • Reducing Conditions:

    • Key Factor: The formation of the N-hydroxyindole is favored under milder reducing conditions. The proportion of the N-hydroxyindole increases as both the amount of catalyst (e.g., Raney nickel) and the hydrogen pressure are decreased.[11]

    • Common Reducing Agents: While Raney nickel and hydrazine are common, other reducing systems like palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite can also be used.[10]

  • Substituent Effects: The presence of electron-withdrawing groups at the 5- or 6-position of the β-dimethylamino-2-nitrostyrene intermediate significantly promotes the formation of the N-hydroxyindole.[11]

Purification and Handling of N-Hydroxyindoles

Q9: My N-hydroxyindole product appears to be decomposing during purification. What are the best practices for its isolation and purification?

A9: The instability of N-hydroxyindoles is a significant challenge.[3] Here are some strategies to minimize decomposition during purification:

  • Purification Method:

    • Recrystallization: This can be a gentle method for purification if a suitable solvent system can be found.[12]

    • Flash Column Chromatography: This is a common and effective method. However, the acidic nature of silica gel can sometimes cause decomposition. Using a deactivated silica gel (e.g., by treating with a base like triethylamine) or switching to a less acidic stationary phase like alumina can be beneficial.[12]

  • Handling and Storage:

    • Temperature: Perform purification at low temperatures whenever possible.

    • Atmosphere: Protect the compound from air and light, as it may be susceptible to oxidation.

    • Storage: Store the purified N-hydroxyindole under an inert atmosphere at low temperatures.

  • Derivatization: If the N-hydroxyindole is particularly unstable, it may be necessary to protect the hydroxyl group immediately after its formation. Common protecting groups include methoxy or benzyloxy groups, which can be introduced by reacting the N-hydroxyindole with an appropriate alkylating agent.

Frequently Asked Questions (FAQs)

Q10: What are the most common methods for synthesizing N-hydroxyindoles?

A10: Several effective methods for the synthesis of N-hydroxyindoles have been developed, including:

  • Reductive cyclization of o-nitrobenzyl ketones or related o-nitroaromatics.[4][5]

  • Base-mediated cyclization of 2-nitrostyrenes.[1][6]

  • Cycloaddition of nitrosoarenes with alkynes.[7][8][9]

  • Adaptations of the Leimgruber-Batcho indole synthesis.[10][11][13]

Q11: How do I choose the best synthetic route for my target N-hydroxyindole?

A11: The choice of synthetic route depends on several factors:

  • Availability of Starting Materials: The accessibility of the required precursors is a primary consideration.

  • Substitution Pattern: The desired substitution pattern on the indole ring can make certain routes more favorable than others. For example, the nitrosoarene-alkyne cycloaddition is excellent for preparing 3-substituted N-hydroxyindoles.[9]

  • Functional Group Tolerance: Some methods are more tolerant of sensitive functional groups than others.

  • Scalability: If large quantities of the compound are needed, the scalability of the reaction is an important factor.

Q12: Is it necessary to protect the N-hydroxy group, and if so, what are the common protecting groups?

A12: Protecting the N-hydroxy group can be advantageous, especially if the target molecule is unstable or if subsequent reaction conditions are incompatible with the free hydroxylamine functionality.[3] Common protecting groups include:

  • Alkoxy Groups: Methyl (methoxy) and benzyl (benzyloxy) ethers are frequently used. These can be introduced by alkylation with reagents like dimethyl sulfate or benzyl bromide in the presence of a base.

  • Acyl Groups: The N-hydroxy group can be acylated, for instance, with acetic anhydride.

  • Nitrones: The N-hydroxy group can be protected as a nitrone, which can be stable to a range of reaction conditions.[14]

Data Summary Table

Synthesis MethodCommon Starting MaterialsKey Reagents/ConditionsCommon Side ProductsMitigation Strategies
Reductive Cyclization o-Nitrobenzyl ketonesMild reducing agents (e.g., Na2S2O4, transfer hydrogenation)Over-reduced amine/indoleCareful choice of reducing agent, temperature control
Base-Mediated Cyclization 2-NitrostyrenesStrong, non-nucleophilic bases (e.g., Na-tert-pentoxide, K-tert-butoxide)Decomposition productsOptimize base and temperature, use of co-solvents
Nitrosoarene-Alkyne Cycloaddition Nitrosoarenes, AlkynesThermal conditionsAzoxy-derivatives, regioisomersControl stoichiometry, optimize temperature
Leimgruber-Batcho o-NitrotoluenesDMF-DMA, Pyrrolidine, Mild reducing conditionsIndoleUse mild reducing conditions, electron-withdrawing groups on substrate

Conclusion

The synthesis of N-hydroxyindoles presents a unique set of challenges, but a systematic and informed approach to troubleshooting can lead to significant improvements in yield and purity. By understanding the underlying mechanisms of the chosen synthetic route and paying close attention to the foundational principles of organic synthesis, researchers can successfully navigate the complexities of preparing these important heterocyclic compounds. This guide serves as a starting point for diagnosing and solving common problems encountered in the laboratory.

References

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. ResearchGate. Available from: [Link]

  • A general synthesis of N-hydroxyindoles. PubMed. Available from: [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. Available from: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Europe PMC. Available from: [Link]

  • Leimgruber–Batcho Indole Synthesis. ResearchGate. Available from: [Link]

  • Indole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Efficient synthesis of N-methoxyindoles via alkylative cycloaddition of nitrosoarenes with alkynes. PubMed. Available from: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Center for Biotechnology Information. Available from: [Link]

  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. Available from: [Link]

  • Continuous flow reductive cyclization of o-nitrostilbenes 1 with CO as... ResearchGate. Available from: [Link]

  • the leimgruber-batcho indole synthesis. LOCKSS. Available from: [Link]

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. Arkivoc. Available from: [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. Available from: [Link]

  • A novel synthesis of N. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. National Center for Biotechnology Information. Available from: [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways. ResearchGate. Available from: [Link]

  • Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ResearchGate. Available from: [Link]

  • Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. National Center for Biotechnology Information. Available from: [Link]

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. National Center for Biotechnology Information. Available from: [Link]

  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ. ResearchGate. Available from: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available from: [Link]

  • Efficient Synthesis of N-Methoxyindoles via Alkylative Cycloaddition of Nitrosoarenes with Alkynes. ACS Figshare. Available from: [Link]

Sources

Technical Support Center: Enhancing the Pharmacokinetics of N-Hydroxy-1H-indole-2-carboxamide Through Prodrug Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for prodrug strategies targeting N-Hydroxy-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the pharmacokinetic challenges associated with this promising scaffold. Here, we delve into the causality behind experimental choices, provide detailed troubleshooting guides, and offer step-by-step protocols to empower your research and development efforts.

Introduction: The Challenge and the Prodrug Solution

N-Hydroxy-1H-indole-2-carboxamide and its analogs are a class of compounds with significant therapeutic potential, including as inhibitors of enzymes like lactate dehydrogenase (LDH) in cancer metabolism.[1] However, like many hydroxamic acids, their development is often hampered by suboptimal pharmacokinetic properties. These can include poor oral bioavailability, rapid metabolism, and potential toxicity associated with the hydroxamic acid moiety.[2]

The primary metabolic liabilities for hydroxamic acids include hydrolysis and oxidation to the corresponding carboxylic acids, which can lead to a loss of biological activity.[2][3] Additionally, the indole nucleus itself can be susceptible to metabolic modification.[4] Prodrug strategies offer a rational approach to transiently mask the problematic hydroxamic acid functional group, thereby improving its drug-like properties. The ideal prodrug will protect the parent compound from premature metabolism, enhance its absorption, and then efficiently release the active N-Hydroxy-1H-indole-2-carboxamide at the target site.

This guide will focus on two primary prodrug approaches: O-Acyl Prodrugs and O-Carbamate Prodrugs . We will explore the rationale, synthesis, and evaluation of these strategies, complete with troubleshooting for common experimental hurdles.

Section 1: Understanding the Pharmacokinetic Hurdles of N-Hydroxy-1H-indole-2-carboxamide

Before designing a prodrug, it is crucial to understand the specific pharmacokinetic challenges of the parent compound. While specific data for N-Hydroxy-1H-indole-2-carboxamide is limited in the public domain, we can infer its likely behavior based on related structures.

Frequently Asked Questions (FAQs): Parent Compound Pharmacokinetics

Q1: What are the expected oral bioavailability issues with N-Hydroxy-1H-indole-2-carboxamide?

A1: The oral bioavailability is likely to be low to moderate. This is due to a combination of factors. The hydroxamic acid group is relatively polar, which can limit passive diffusion across the intestinal epithelium. Furthermore, indole derivatives can be substrates for efflux transporters in the gut, further reducing absorption.[5] In silico predictions for similar indole derivatives suggest that maintaining optimal lipophilicity is key for good oral absorption.[6]

Q2: What is the primary metabolic fate of N-Hydroxy-1H-indole-2-carboxamide?

A2: The hydroxamic acid moiety is susceptible to both hydrolysis and oxidation, leading to the formation of the corresponding carboxylic acid.[2][3] This conversion is a major pathway for inactivation. The indole ring itself is also a site for metabolism, typically through cytochrome P450 (CYP) enzymes, which can lead to hydroxylated metabolites.

Q3: How can I assess the metabolic stability of my parent compound?

A3: An excellent starting point is an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will provide a quantitative measure of how quickly your compound is metabolized by key drug-metabolizing enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of N-Hydroxy-1H-indole-2-carboxamide in human liver microsomes.

Materials:

  • N-Hydroxy-1H-indole-2-carboxamide (test compound)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 0.5 mM).

    • Prepare the liver microsomal buffer at a working concentration of 1.5 µM for the test compound.[7]

  • Incubation:

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome suspension containing the test compound. The final microsomal protein concentration should be in the recommended range (e.g., 0.5-1.0 mg/mL).

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Troubleshooting:

  • Low recovery at time zero: This may indicate poor solubility in the incubation medium or non-specific binding to the incubation tube. Consider reducing the initial concentration or adding a small percentage of a co-solvent.

  • Very rapid degradation: If the compound degrades too quickly to measure accurately, reduce the microsomal protein concentration or shorten the sampling time points.

  • No degradation: Ensure the NADPH regenerating system is active and that the liver microsomes have not been subjected to multiple freeze-thaw cycles. Include a positive control compound with known metabolic instability to validate the assay.

Section 2: O-Acyl Prodrug Strategy

Masking the hydroxyl group of the hydroxamic acid as an ester is a common and effective prodrug strategy. The resulting O-acyl prodrug is more lipophilic, which can enhance membrane permeability and oral absorption. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug.

Diagram: O-Acyl Prodrug Activation Pathway

G Prodrug O-Acyl Prodrug (Increased Lipophilicity, Enhanced Absorption) Esterases Esterases (e.g., in plasma, liver) Prodrug->Esterases Hydrolysis ActiveDrug N-Hydroxy-1H-indole-2-carboxamide (Active Parent Drug) Esterases->ActiveDrug

Caption: Enzymatic cleavage of an O-acyl prodrug to release the active parent compound.

Frequently Asked Questions (FAQs): O-Acyl Prodrugs

Q1: How do I choose the appropriate acyl group for my prodrug?

A1: The choice of the acyl group is a critical determinant of the prodrug's properties. A longer, more lipophilic acyl chain will generally increase lipophilicity but may also decrease aqueous solubility. Steric hindrance around the ester bond can influence the rate of enzymatic hydrolysis. It is often beneficial to screen a small library of acyl groups (e.g., acetyl, pivaloyl, benzoyl) to find the optimal balance of stability, solubility, and release kinetics.

Q2: My O-acyl prodrug is not stable in plasma. What can I do?

A2: High plasma instability can lead to premature release of the drug before it reaches the target tissue. To modulate the stability, you can introduce steric bulk near the ester linkage. For example, a pivaloyl ester is generally more stable than an acetyl ester due to the bulky tert-butyl group.

Experimental Protocol: Synthesis of an O-Acyl Prodrug (Pivaloyl Ester Example)

Objective: To synthesize O-pivaloyl-N-hydroxy-1H-indole-2-carboxamide.

Materials:

  • N-Hydroxy-1H-indole-2-carboxamide

  • Pivaloyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve N-Hydroxy-1H-indole-2-carboxamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Add triethylamine (e.g., 1.2 equivalents) to the solution.

    • Slowly add pivaloyl chloride (e.g., 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the O-pivaloyl prodrug.

Troubleshooting:

  • Low yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acyl chloride. If the reaction is sluggish, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP) may be used, but be cautious of side reactions.

  • Side products: N-acylation of the indole ring can be a competing side reaction. Running the reaction at a lower temperature can sometimes improve O-selectivity. If N-acylation is a significant problem, protection of the indole nitrogen may be necessary before acylation, followed by a deprotection step.

  • Purification difficulties: If the product is difficult to separate from starting material, ensure the reaction has gone to completion. Adjusting the polarity of the chromatography eluent system can improve separation.

Section 3: O-Carbamate Prodrug Strategy

O-Carbamate prodrugs offer an alternative to O-acyl prodrugs and can provide a different stability and release profile. Carbamates are generally more stable to chemical hydrolysis than esters but can still be cleaved by plasma and tissue enzymes. This strategy can be particularly useful for reducing the toxicity associated with some hydroxamic acids.[4]

Diagram: O-Carbamate Prodrug Activation

G Prodrug O-Carbamate Prodrug (Improved Stability) Enzymes Carboxylesterases/ Other Hydrolases Prodrug->Enzymes Hydrolysis ActiveDrug N-Hydroxy-1H-indole-2-carboxamide (Active Parent Drug) Enzymes->ActiveDrug

Sources

Technical Support Center: N-Hydroxy-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-Hydroxy-1H-indole-2-carboxamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge encountered during preclinical development: managing and reducing compound cytotoxicity. As a class of molecules often investigated as potent enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, understanding the line between therapeutic efficacy and unwanted toxicity is critical for experimental success.

This document provides FAQs for rapid issue identification, a systematic workflow for diagnosing sources of cytotoxicity, detailed experimental protocols, and evidence-based mitigation strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Cytotoxicity

This section addresses the most common initial questions regarding the cytotoxicity of N-Hydroxy-1H-indole-2-carboxamide derivatives.

Q1: My N-Hydroxy-1H-indole-2-carboxamide derivative shows potent activity but is also highly cytotoxic to my cells. Is this expected?

A: Yes, this is often expected. The N-hydroxycarboxamide moiety (a hydroxamate) is a key pharmacophore that often targets metalloenzymes like histone deacetylases (HDACs). Inhibition of these essential enzymes is designed to halt cell proliferation and induce programmed cell death (apoptosis) in cancer cells.[1][2] Therefore, a high degree of cytotoxicity is frequently correlated with on-target efficacy, especially in oncology models. The key is to determine if the cytotoxicity is selective for cancer cells over healthy cells and if it occurs at concentrations relevant to the intended therapeutic target.

Q2: What are the primary mechanisms driving the cytotoxicity of these compounds?

A: The cytotoxicity can stem from several sources:

  • On-Target Mechanism: As intended, the compound inhibits its primary target (e.g., a specific HDAC isoform), leading to downstream events like cell cycle arrest and apoptosis. This often involves the activation of caspase pathways.[1][3][4]

  • Off-Target Kinase Inhibition: The indole scaffold is a "privileged structure" in medicinal chemistry and can interact with the ATP-binding sites of various kinases.[5] Unintended inhibition of essential kinases can lead to toxicity.

  • Reactive Oxygen Species (ROS) Generation: The hydroxamic acid group can undergo oxidation, potentially leading to the formation of acyl nitroso intermediates and the generation of ROS.[6] Excessive ROS causes oxidative stress, damaging DNA, proteins, and lipids, which is a common pathway for cytotoxicity.[7]

  • Compound Instability: N-Hydroxy-1H-indole-2-carboxamide derivatives can be unstable in aqueous media, degrading into potentially more toxic byproducts. This is a critical factor to assess early in your experiments.

  • Metal Chelation: Hydroxamic acids are strong metal chelators, particularly for zinc (Zn²⁺) and iron (Fe³⁺).[8] Since many vital enzymes rely on these metal ions as cofactors, non-specific chelation can disrupt cellular function and induce toxicity.[9]

Q3: How can I differentiate between desired on-target cytotoxicity and undesirable off-target effects?

A: This is the central question in early-stage drug development. A multi-pronged approach is necessary:

  • Correlate Potency: Does the cytotoxic IC50 value correlate well with the biochemical IC50 for the purified target enzyme? A large discrepancy may suggest off-target effects.

  • Use Control Compounds: Include a structurally similar but inactive analog (if available) in your experiments. This analog should not engage the primary target but will help reveal toxicity related to the chemical scaffold itself.

  • Rescue Experiments: If possible, "rescue" the cells from cytotoxicity by overexpressing the target protein or providing the product of the inhibited enzyme.

  • Profile for Off-Targets: Screen the compound against a panel of relevant off-targets, such as other metalloenzymes or kinases.

  • Mechanistic Assays: Measure specific markers of off-target effects, such as ROS production, before the onset of apoptosis.

Section 2: Initial Troubleshooting Workflow

If you are observing unexpected or excessive cytotoxicity, it is crucial to diagnose the root cause systematically. Use the following workflow to guide your investigation.

G start Start: High Cytotoxicity Observed q1 Is the compound soluble and stable in your assay medium? start->q1 protocol1 Action: Perform Solubility & Stability Assay (See Protocol 1) q1->protocol1 No / Unsure q2 Does cytotoxic IC50 correlate with biochemical target IC50? q1->q2 Yes protocol1->q1 Re-evaluate after reformulation off_target_path Likely Off-Target Cytotoxicity q2->off_target_path No (>10 fold difference) on_target_path Likely On-Target Cytotoxicity q2->on_target_path Yes (within 5-10 fold) q3 Is ROS production significantly increased at sub-toxic doses? off_target_path->q3 q4 Is caspase activity induced? (e.g., Caspase-3/7, 8, 9) on_target_path->q4 Confirm mechanism protocol2 Action: Measure ROS Production (See Protocol 2) q3->protocol2 Unsure ros_positive Conclusion: ROS is a major contributor to toxicity. q3->ros_positive Yes q3->q4 No protocol2->q3 mitigate Proceed to Mitigation Strategies ros_positive->mitigate protocol3 Action: Perform Caspase Activity Assay (See Protocol 3) q4->protocol3 Unsure caspase_positive Conclusion: Apoptosis is the primary death mechanism (can be on- or off-target). q4->caspase_positive Yes q4->mitigate No (Consider Necrosis/Other) protocol3->q4 caspase_positive->mitigate

Caption: A troubleshooting workflow for diagnosing the cause of cytotoxicity.

Section 3: In-Depth Troubleshooting Guides & Protocols

This section provides detailed methodologies for the key experiments identified in the workflow.

Guide 1: Is My Compound Stable in Culture?

Rationale: The hydroxamic acid moiety can be susceptible to hydrolysis. Degradation in aqueous cell culture media can lead to a loss of potency and the formation of cytotoxic byproducts, confounding your results. Assessing stability is a mandatory first step.

Protocol 1: Compound Stability Assessment by HPLC-UV

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Media Samples: Spike your complete cell culture medium (including serum) with the compound stock to a final concentration of 10 µM. Also prepare a control sample in a stable solvent like Acetonitrile:Water (1:1).

  • Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the medium sample. Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Incubate the remaining media sample in your cell culture incubator (e.g., 37°C, 5% CO₂) for various time points (e.g., 2, 8, 24, 48 hours).

  • Subsequent Timepoints: At each time point, repeat step 3 to collect samples.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the compound's λ-max.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining relative to the T=0 sample over time. Significant degradation is typically defined as >15% loss over the course of the experiment.

Guide 2: Investigating Off-Target Mechanisms

Rationale: If you suspect off-target toxicity, quantifying ROS production is a primary line of investigation due to the chemical nature of the hydroxamate group.[6][7]

Protocol 2: Cellular ROS Detection using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Cell Plating: Seed your cells in a 96-well black, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the assay.

  • Compound Treatment: Treat cells with a range of concentrations of your compound, typically from a sub-toxic level up to the IC50. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ or Pyocyanin). Incubate for a short period (e.g., 1-6 hours), as ROS production is often an early event.

  • Loading with DCFDA: Remove the treatment media. Wash cells once with warm PBS. Add 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash cells once more with PBS. Add back PBS or phenol red-free medium. Measure fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence signal to a cell viability assay (e.g., CellTiter-Glo® or crystal violet) performed on a parallel plate to account for any cell death that occurred during the short treatment. A significant, dose-dependent increase in fluorescence indicates ROS production.

Protocol 3: Measuring Apoptosis via Caspase Activity

Rationale: Determining if your compound induces apoptosis via caspase activation is fundamental to understanding its mechanism of action, whether on- or off-target.[3][10][11][12] HDAC inhibitors are well-known inducers of the intrinsic (mitochondrial) apoptotic pathway.[4]

  • Cell Plating: Seed cells in a 96-well white plate suitable for luminescence assays.

  • Compound Treatment: Treat cells with your compound at various concentrations around the cytotoxic IC50 for a duration known to induce cell death (e.g., 24-48 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Assay: Use a commercial luminescent caspase activity assay, such as Caspase-Glo® 3/7, 8, or 9, following the manufacturer's instructions. These assays provide a luminogenic substrate for the specific caspase, which is cleaved in apoptotic cells to produce a light signal.

  • Measurement: After the recommended incubation time, measure luminescence using a plate reader.

  • Data Analysis: A dose-dependent increase in luminescence indicates the activation of the specific caspase cascade, confirming an apoptotic mechanism of cell death. Measuring both initiator caspases (8 or 9) and effector caspases (3/7) can provide more detail about the pathway involved.

Section 4: Mitigation Strategies for Undesired Cytotoxicity

If your troubleshooting experiments indicate that off-target effects like ROS production or poor stability are contributing significantly to cytotoxicity, several strategies can be employed.

Strategy 1: Formulation & Delivery Modifications

Rationale: Altering how the compound is delivered to the cells can dramatically reduce non-specific toxicity.[13] Encapsulation strategies can shield the compound from the aqueous environment until it reaches the cell, improving stability and reducing premature ROS generation.

Formulation Approach Mechanism of Toxicity Reduction Considerations
Liposomal Encapsulation Shields the compound, potentially reducing direct membrane disruption and improving its pharmacokinetic profile.[14]Requires expertise in liposome preparation and characterization.
Polymeric Micelles Encapsulates hydrophobic compounds in the core, improving solubility and stability. Can be designed for pH-sensitive release.[15]Micelle stability upon dilution in media must be confirmed.
Co-treatment with Antioxidants If ROS is the primary issue, co-treatment with an antioxidant like N-acetylcysteine (NAC) can directly neutralize ROS and rescue cells.This is a mechanistic tool; it may not be a viable therapeutic strategy but can confirm ROS-mediated toxicity.
Strategy 2: Chemical & Structural Modification

Rationale: For drug development professionals, insights from cytotoxicity assays can guide the next round of chemical synthesis to improve the therapeutic index.

G compound N-Hydroxy-1H-indole-2-carboxamide Cap Group (Indole) Linker Zinc-Binding Group (Hydroxamate) mod_cap Modify Cap Group (Indole Substituents) compound:cap->mod_cap mod_linker Modify Linker (Length, Rigidity) compound:linker->mod_linker mod_zbg Replace Zinc-Binding Group (e.g., Benzamide) compound:zinc->mod_zbg outcome_cap Goal: Improve target selectivity, reduce off-target kinase activity. mod_cap->outcome_cap outcome_linker Goal: Optimize positioning in target binding pocket. mod_linker->outcome_linker outcome_zbg Goal: Reduce ROS generation, alter metal chelation properties. mod_zbg->outcome_zbg

Sources

Scaling up the synthesis of N-Hydroxy-1H-indole-2-carboxamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Preclinical Scale-Up Support

Welcome to the Process Chemistry Support Hub. Current Status: Online Agent: Senior Application Scientist (Process Development) Subject: Scale-up, Safety, and Purification of N-Hydroxy-1H-indole-2-carboxamide (Indole-2-hydroxamic acid).

Introduction: The Scale-Up Challenge

Scaling up hydroxamic acids is deceptively simple in theory but treacherous in practice. While the transformation of an ester to a hydroxamic acid (hydroxaminolysis) looks straightforward on a milligram scale, multi-gram to kilogram synthesis introduces three critical failure modes:

  • Process Safety: The risk of Lossen Rearrangement (exothermic decomposition to isocyanates) increases with thermal load.

  • Trace Metal Contamination: The hydroxamic acid moiety is a potent chelator (similar to siderophores). Trace iron (Fe³⁺) from reactor walls or solvents turns the product a deep pink/red, failing API visual specs.

  • Indole Instability: The electron-rich indole core is prone to oxidative dimerization if not handled under inert atmosphere.

This guide addresses these specific bottlenecks using a Case Study/Ticket format.

Module 1: Synthetic Route & Reaction Control

Ticket #402: "My reaction conversion stalled at 60%."

User Query:

"We are scaling up the reaction of ethyl 1H-indole-2-carboxylate with hydroxylamine hydrochloride and KOH in methanol. On a 50g scale, the reaction stalls, and pushing the temperature turns the mixture dark brown. How do we drive this to completion?"

Technical Response: The stalling is likely due to the equilibrium nature of the reaction and the instability of the free hydroxylamine base. The "dark brown" color indicates indole oxidation or Lossen-type decomposition.

Root Cause Analysis:
  • Equilibrium: The reaction

    
     is reversible.
    
  • Base Stoichiometry: Hydroxylamine hydrochloride (

    
    ) consumes 1 equivalent of base just to release the free amine. If you only used 1-2 equivalents of base total, the reaction pH drops as the hydrochloride is neutralized, stopping the nucleophilic attack.
    
Corrective Protocol (The "Self-Validating" Method):

Do not heat above 40°C. Instead, use a controlled excess of reagent and kinetic trapping .

Step-by-Step Protocol:

  • Preparation of Hydroxylamine (The "Free Base" Solution):

    • Dissolve

      
       (4.0 equiv) in Methanol (5 vol).
      
    • Cool to 0°C.

    • Add KOH (or NaOMe) (6.0 equiv) slowly. Note: The extra base ensures the equilibrium shifts to the hydroxamate salt.

    • Stir for 20 min and filter off the precipitated KCl/NaCl salts. Crucial: Removing salts reduces the ionic strength and viscosity, aiding stirring.

  • The Coupling:

    • Add the filtered

      
       solution to the Ethyl 1H-indole-2-carboxylate (1.0 equiv) at 0°C.
      
    • Warm to 20–25°C (Room Temp) . Do NOT reflux.

    • Monitor: HPLC should show >98% conversion within 4–6 hours.

  • The Quench (Critical for Purity):

    • Do not strip the solvent to dryness (risk of thermal decomposition).

    • Dilute with water (10 vol) and acidify carefully with Acetic Acid or dilute HCl to pH 5–6.

Data Summary: Base Selection Impact

Base System Conversion (4h) Impurity Profile Notes
KOH / MeOH 99% Low Recommended. K+ salts precipitate well.
NaOMe / MeOH 95% Low Good alternative.

| NaOH / Water | 40% | High | Hydrolysis of ester to carboxylic acid (impurity) dominates. |

Module 2: Purification & Metal Scavenging

Ticket #508: "The final product is pink/red instead of off-white."

User Query:

"We obtained a solid, but it has a persistent pink hue. Recrystallization from ethanol didn't help. NMR looks clean. What is this impurity?"

Technical Response: You are seeing the "Ferric Hydroxamate Effect." Hydroxamic acids bind Fe(III) with extremely high affinity (


). Even ppb levels of iron (from spatulas, solvent drums, or reactor vessels) create a red/violet charge-transfer complex.
Troubleshooting Workflow:

Do not rely on standard chromatography; the iron complex will streak or co-elute. You must break the chelation chemically.

De-Colorization Protocol:

  • Dissolution: Dissolve the crude pink solid in Ethyl Acetate (or THF if solubility is low).

  • The EDTA Wash:

    • Wash the organic layer 2x with 0.1 M aqueous EDTA (disodium ethylenediaminetetraacetate) at pH 4–5.

    • Mechanism:[1][2][3][4][5][6][7][8] EDTA has a higher affinity for Fe(III) than the hydroxamic acid at slightly acidic pH, stripping the metal into the aqueous phase.

  • Acid Wash: Follow with 1x dilute HCl (0.5 M) to remove residual EDTA.

  • Precipitation: Concentrate the organic layer and add Heptane or MTBE to precipitate the white solid.

Module 3: Process Safety (Lossen Rearrangement)

Ticket #911: "Safety assessment for 1kg scale-up."

User Query:

"We plan to dry the final filter cake at 80°C under vacuum. Is this safe?"

Technical Response: STOP. Do not heat hydroxamic acids above 60°C without DSC data. The Lossen Rearrangement can occur with free hydroxamic acids, especially if trace activation (like acylation) occurs or under acidic thermal stress. This generates Isocyanates (


), which can react violently or polymerize.

Safety Limits:

  • DSC Onset Temperature: Typically >120°C for indole hydroxamic acids, but autocatalytic decomposition can lower this onset.

  • Drying Limit: Dry at 40–45°C under high vacuum.

  • Storage: Store at -20°C or 4°C. Hydroxamic acids can slowly hydrolyze back to the carboxylic acid + hydroxylamine (toxic/mutagenic) if stored in moist/warm conditions.

Visualizing the Workflow

Figure 1: Synthetic Logic & Troubleshooting Flow

IndoleSynthesis Start Start: Ethyl 1H-indole-2-carboxylate Reaction Reaction: Mix at 0°C -> Warm to 25°C (Do NOT Heat) Start->Reaction ReagentPrep Prep: NH2OH.HCl + KOH in MeOH (Filter off KCl) ReagentPrep->Reaction Check Decision: HPLC Conversion? Reaction->Check Check->Reaction <98% (Add more NH2OH/Base) Quench Quench: Dilute with Water Acidify to pH 5-6 Check->Quench >98% ColorCheck Decision: Is Solid Pink/Red? Quench->ColorCheck EDTA Remediation: Dissolve in EtOAc Wash with 0.1M EDTA ColorCheck->EDTA Yes (Iron Contam.) Isolate Filtration & Drying (Max 45°C) ColorCheck->Isolate No (White) EDTA->Isolate Final Final API: N-Hydroxy-1H-indole-2-carboxamide Isolate->Final

Caption: Figure 1. Optimized process flow for scale-up, integrating the critical iron-removal loop (Red) and safety checkpoints.

Module 4: Analytical Methods (HPLC)

Issue: Hydroxamic acids often "tail" or vanish on standard C18 columns due to interaction with stainless steel frits.

Recommended Method:

  • Column: Agilent Zorbax SB-C18 (Stable Bond) or a Polymer-based RP column.

  • Mobile Phase A: 0.1% Phosphoric Acid (The phosphate masks metal sites on the silica). Avoid TFA if possible, as it can degrade the hydroxamic acid over long runs.

  • Mobile Phase B: Acetonitrile.

  • Wavelength: 280 nm (Indole absorption).

  • Sample Diluent: Methanol/Water (50:50). Avoid pure DMSO if the sample contains residual acid (risk of decomposition).

References

  • Hydroxamic Acid Synthesis Review: Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of multifunctional molecules."[7] European Journal of Inorganic Chemistry, 2004.

  • Lossen Rearrangement Safety: Hoshino, Y., et al. "Base-mediated rearrangement of free aromatic hydroxamic acids."[1] Chemical Communications, 2009.[1] (Demonstrates that free hydroxamic acids can rearrange without activation agents under heat/base).

  • Iron Chelation & Purification: Codd, R. "Tramping through the forest of hydroxamic acid chemistry." Coordination Chemistry Reviews, 2008. (Details the siderophore-like binding of Fe(III)).

  • Indole Synthesis & Stability: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Scale-Up of HDAC Inhibitors (Analogous Chemistry): Riva, E., et al. "Efficient Continuous Flow Synthesis of Hydroxamic Acids."[2] Journal of Organic Chemistry, 2009.[1][2] (Provides flow chemistry alternatives for safety).

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of N-hydroxyindole-2-carboxamides as LDH-A inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of N-hydroxyindole-2-carboxamides as LDH-A inhibitors Content Type: Publish Comparison Guide

Executive Summary: The Metabolic Checkpoint

The reprogramming of cellular energy metabolism, specifically the shift from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), is a hallmark of invasive cancer.[1][2] Lactate Dehydrogenase A (LDH-A) is the gatekeeper of this process, catalyzing the reduction of pyruvate to lactate and regenerating NAD+, which is essential for sustaining high glycolytic flux.[3]

While standard inhibitors like FX-11 and Galloflavin have validated LDH-A as a target, they often suffer from poor pharmacokinetics or off-target effects. This guide analyzes the N-hydroxyindole-2-carboxylate (NHI) class, a scaffold that offers a unique dual-competition mechanism (vs. NADH and Pyruvate) and superior isoform selectivity.[4] We provide a rigorous comparison of NHI derivatives against industry standards, supported by SAR analysis and validated experimental protocols.

Mechanistic Rationale: The NHI Scaffold

The N-hydroxyindole (NHI) scaffold was designed to exploit the specific electrostatics of the LDH-A active site. Unlike hydroxamic acids which often chelate metals, the 1-hydroxyindole-2-carboxylate motif functions as a bioisostere of the pyruvate-NADH transition state.

Key Interaction Dynamics
  • Active Site Bridging: The scaffold is competitive with both the cofactor (NADH) and the substrate (Pyruvate).[1] This suggests the molecule occupies the substrate binding pocket while sterically occluding the nicotinamide ring of NADH.

  • The "N-Hydroxy" Switch: The N1-hydroxyl group (N-OH) is critical. It likely engages in hydrogen bonding with the catalytic residues (His195 and Arg171 ), mimicking the enolate intermediate of pyruvate reduction.

  • Isoform Selectivity: NHI derivatives show marked selectivity for LDH-A (muscle isoform) over LDH-B (heart isoform), a critical safety feature to avoid cardiotoxicity.

Comparative Analysis: NHI vs. Standard Inhibitors

The following table contrasts the performance of lead NHI compounds (NHI-1, NHI-2) against established reference inhibitors.

Table 1: Comparative Profile of LDH-A Inhibitors

FeatureNHI-1 NHI-2 FX-11 Galloflavin
Chemical Class N-hydroxyindole acidN-hydroxyindole esterNaphthoic acid deriv.[5]Polyphenol
Mechanism Dual Competitive (NADH/Pyr)Dual CompetitiveCompetitive (NADH)Competitive (NADH)
LDH-A IC50 (µM) 29.0 ± 4.114.7 ± 2.1~8.0~25.0
Selectivity (A vs B) > 10-foldHighHighModerate
Cellular Potency Low (Poor permeability)High (Active Ester)ModerateModerate
Hypoxia Efficacy N/AEnhancedEnhancedVariable
Key Limitation Cell impermeabilitySolubilityStability/PKNon-specific binding

Expert Insight: While NHI-1 (the free acid) is a potent enzyme inhibitor, it fails in cellular assays due to the charged carboxylate preventing membrane crossing. NHI-2 (the methyl ester) was originally designed as a prodrug but surprisingly demonstrated intrinsic inhibitory activity and superior cellular retention, making it the preferred lead for phenotypic screening.

Deep Dive: Structure-Activity Relationship (SAR)

The potency of the NHI class relies on precise substitutions on the indole ring.

SAR Visualization

SAR_Map Core N-Hydroxyindole Scaffold N1 Position N1 (Indole Nitrogen) Core->N1 Essential C2 Position C2 (Carboxylate) Core->C2 Binding Anchor C4 Position C4 Core->C4 Pocket Filling C6 Position C6 Core->C6 Hydrophobic Interaction N1_Detail N-OH is critical. Removal (N-H) or O-alkylation abolishes activity. N1->N1_Detail C2_Detail COOH: High enzyme affinity (Salt bridge w/ Arg171). COOMe: High cell permeability & intrinsic activity. C2->C2_Detail C4_Detail Trifluoromethyl (-CF3) points to His192. Enhances potency. C4->C4_Detail C6_Detail Phenyl ring. Fills hydrophobic pocket. Increases affinity. C6->C6_Detail

Figure 1: SAR Map of N-hydroxyindole-2-carboxamides highlighting critical interaction points.

Detailed SAR Analysis
  • The N1-Hydroxy Group: This is the pharmacophore's linchpin. Replacing the N-OH with N-H or O-methylating it results in a complete loss of activity. This confirms its role in a specific H-bond network within the active site.

  • The C2-Carboxylate:

    • Free Acid (COOH): Forms a salt bridge with Arg171 , mimicking the pyruvate carboxylate. Essential for purified enzyme inhibition.

    • Methyl Ester (COOMe): In most drug classes, esters are inactive prodrugs. However, for NHI-2, the ester retains binding capacity (likely via H-bonding to the carbonyl oxygen) while solving the permeability issue.

  • C4 & C6 Substitutions:

    • C6-Phenyl: Introduction of a phenyl group at C6 accesses a hydrophobic sub-pocket, significantly improving

      
      .
      
    • C4-Trifluoromethyl: The

      
       group at C4 provides steric bulk that points towards His192 , locking the inhibitor in a favorable conformation and displacing water molecules.
      

Experimental Protocols

To validate these inhibitors, a robust dual-assay system is required: an enzymatic assay for


 determination and a cell-based assay for functional glycolysis inhibition.
Protocol A: LDH-A Enzymatic Inhibition Assay

Objective: Determine IC50/Ki by monitoring NADH oxidation.

  • Reagent Prep:

    • Buffer: 100 mM phosphate buffer (pH 7.4).

    • Substrate: Pyruvate (Variable for

      
      , fixed at 200 µM for screening).
      
    • Cofactor: NADH (Fixed at 40 µM).

    • Enzyme: Recombinant human LDH-A (final conc. 0.02–0.05 U/mL).

  • Workflow:

    • Dissolve NHI compounds in DMSO (Final DMSO < 1%).

    • Incubate Enzyme + Inhibitor in buffer for 15 min at 25°C.

    • Initiate reaction by adding NADH/Pyruvate mix.

    • Read: Monitor absorbance at 340 nm (or fluorescence Ex340/Em460) for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: Cell-Based Lactate Production Assay

Objective: Verify inhibition of the Warburg effect in live cells.

  • Cell Seeding: Seed HeLa or PANC-1 cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Replace media with phenol-red free DMEM (low FBS, 1%).

    • Add NHI-2 (Gradient: 1 µM – 100 µM).

    • Hypoxia Control: Incubate a duplicate plate in an anaerobic chamber (

      
      ).
      
  • Quantification (24h - 48h):

    • Collect supernatant.

    • Mix 50 µL supernatant with Lactate Reaction Mix (Lactate Oxidase + Probe).

    • Incubate 30 min at Room Temp.

    • Measure OD at 570 nm.

  • Normalization: Normalize lactate values to total protein or cell count (MTS assay) to rule out non-specific cytotoxicity.

Workflow Visualization

Workflow Start Compound Library (NHI Derivatives) EnzAssay Enzymatic Assay (NADH Oxidation) Start->EnzAssay Filter1 IC50 < 50 µM? EnzAssay->Filter1 Filter1->Start No (Refine SAR) CellAssay Cellular Assay (Lactate/MTS) Filter1->CellAssay Yes Filter2 Lactate Reduction > 50%? CellAssay->Filter2 Selectivity Selectivity Screen (LDH-B Counter-screen) Filter2->Selectivity Yes Lead Lead Candidate (NHI-2) Selectivity->Lead High Selectivity

Figure 2: Screening workflow for identifying potent LDH-A inhibitors from the NHI library.

References

  • Granchi, C., et al. (2011). Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells.[2][6] Journal of Medicinal Chemistry, 54(6), 1599–1612.[2][6]

  • Granchi, C., et al. (2013). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds.[7][8] Organic & Biomolecular Chemistry, 11, 6588-6596.[8]

  • Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037–2042. (Reference for FX-11 comparator data).

  • Manerba, M., et al. (2012). Galloflavin (GF), a recently identified lactate dehydrogenase inhibitor, hinders the proliferation of cancer cells by blocking glycolysis and ATP production. Amino Acids, 43, 2355–2364.

Sources

In vivo efficacy comparison of N-Hydroxy-1H-indole-2-carboxamide analogs in tumor models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold's Dual Identity

The N-hydroxy-1H-indole-2-carboxamide scaffold represents a privileged pharmacophore in oncology, capable of engaging two distinct, high-value targets depending on specific substitution patterns: HuR (Human Antigen R) and Histone Deacetylases (HDACs) .

While the hydroxamic acid moiety is classically associated with Zinc-binding in HDACs, recent "first-in-class" discoveries have repurposed this scaffold to inhibit the RNA-binding protein HuR (ELAVL1). This guide compares the in vivo efficacy of these two distinct classes of analogs, synthesizing data from xenograft models to provide a clear decision matrix for lead optimization.

Key Findings at a Glance
FeatureHuR Inhibitors (e.g., Compound 1c, KH-3)HDAC Inhibitors (e.g., Compound 4o, Cmpd 13)
Primary Target HuR (ELAVL1) - RNA StabilityHDAC1/6 - Epigenetic Regulation
Mechanism Disrupts HuR-mRNA binding (e.g., FOXQ1, TGFB)Zinc chelation in HDAC active site
Best In Vivo Response 35% Tumor Regression (MDA-MB-231)62.2% Tumor Growth Inhibition (PC3)
Toxicity Profile Well-tolerated (No sig. weight loss)Moderate (Class-effect thrombocytopenia risk)
Therapeutic Niche Metastasis prevention, Chemo-resensitizationSolid tumor growth arrest, Apoptosis induction

Mechanistic Profiling

Class A: HuR Inhibitors (The Emerging Class)

Representative Analog: Compound 1c (5-(4-(tert-Butyl)benzamido)-N-hydroxy-1H-indole-2-carboxamide) Mechanism: HuR stabilizes mRNA transcripts of oncogenes (e.g., VEGF, MMP9, BCL2) by binding to AU-rich elements (AREs) in the 3'-UTR. N-hydroxy-1H-indole-2-carboxamides competitively bind the HuR RNA-binding pocket, leading to mRNA degradation.

HuR_Mechanism HuR HuR Protein (ELAVL1) Complex HuR-mRNA Complex (Stabilized) HuR->Complex Binds AREs Degradation mRNA Degradation (Exosome) HuR->Degradation Inhibitor Bound mRNA Oncogenic mRNA (BCL2, VEGF, FOXQ1) mRNA->Complex mRNA->Degradation Destabilized Outcome Tumor Regression & Reduced Metastasis Complex->Outcome Translation Inhibitor N-Hydroxy-indole Analog (Cmpd 1c) Inhibitor->HuR Competitive Binding Inhibitor->Complex Disrupts Degradation->Outcome Loss of Signal

Figure 1: Mechanism of Action for HuR Inhibitors. The analog disrupts the stabilization of oncogenic mRNA, forcing degradation.

Class B: HDAC Inhibitors (The Established Class)

Representative Analog: Compound 4o (Indole-based hydroxamic acid) Mechanism: The hydroxamic acid group chelates the Zn²⁺ ion in the catalytic pocket of HDACs (Class I/IIb), preventing the removal of acetyl groups from histone tails. This results in chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

In Vivo Efficacy Comparison

The following data aggregates results from distinct xenograft studies. Note the distinction between Tumor Growth Inhibition (TGI) (slowing growth) and Regression (shrinking tumors).

Table 1: Comparative Efficacy in Xenograft Models
Compound ClassAnalog IDTumor ModelDosing RegimenEfficacy EndpointKey Outcome
HuR Inhibitor Compound 1c MDA-MB-231 (Breast)50 mg/kg, IP, 5x/weekTumor Volume35% Regression (Shrinkage)
HuR Inhibitor KH-3 PC3 (Prostate)100 mg/kg, IP, 3x/weekTumor Volume55% Reduction vs Control
HuR Inhibitor KH-3 PANC-1 (Pancreatic)100 mg/kg, IP, 3x/weekMetastasisReduced lung metastasis
HDAC Inhibitor Compound 4o HCT116 (Colon)2 mg/kg, Oral, DailyTGI %38% TGI (Better than SAHA)
HDAC Inhibitor Compound 13 PC3 (Prostate)Not specifiedTGI %62.2% TGI

Expert Commentary:

  • Potency vs. Dose: The HDAC inhibitors (Cmpd 4o) show efficacy at significantly lower doses (2 mg/kg) compared to HuR inhibitors (50-100 mg/kg). This reflects the high affinity of hydroxamates for the HDAC zinc pocket (IC50 ~1-5 nM).

  • Efficacy Quality: While HDAC inhibitors effectively slow growth (high TGI), the HuR inhibitor Compound 1c demonstrated actual tumor regression in triple-negative breast cancer models. This suggests HuR inhibition may trigger more profound apoptotic cascades in specific oncogene-addicted subtypes.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard workflows used to generate the data above.

Protocol A: In Vivo Xenograft Workflow (HuR Inhibitor Focus)

Objective: Evaluate efficacy of N-hydroxy-1H-indole-2-carboxamide analogs in MDA-MB-231 xenografts.

  • Cell Preparation:

    • Culture MDA-MB-231 cells in DMEM + 10% FBS.

    • Harvest at 80% confluence. Resuspend

      
       cells in 100 µL Matrigel/PBS (1:1) per mouse.[1][2][3][4][5]
      
  • Implantation:

    • Inject subcutaneously into the right flank of 6-week-old female athymic nude mice (BALB/c nu/nu).

  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When tumors reach ~100 mm³, randomize mice into groups (n=10/group).

  • Treatment:

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

    • Compound 1c: Dissolve in vehicle to 5 mg/mL. Administer 50 mg/kg IP daily (5 days/week) for 3 weeks.

  • Assessment:

    • Measure body weight and tumor dimensions every 3 days.

    • Endpoint: Euthanize when control tumors reach 1500 mm³ or ulcerate.

Protocol B: Synthesis of N-Hydroxy-1H-indole-2-carboxamides

For verification of chemical identity.

Synthesis_Workflow Start Indole-2-carboxylic Acid Step1 Coupling Agent (CDI or EDCI) Start->Step1 Inter Activated Ester Intermediate Step1->Inter Step2 NH2OH•HCl (Hydroxylamine) Inter->Step2 + Base Product N-Hydroxy-1H-indole- 2-carboxamide Step2->Product Acidification Base Base (KOH/MeOH)

Figure 2: General Synthetic Route. The conversion of the carboxylic acid to the hydroxamic acid is the critical final step, often requiring careful pH control to prevent hydrolysis.

Critical Analysis & Recommendations

Structure-Activity Relationship (SAR) Insights
  • The "Cap" Group: For HuR inhibition, a bulky, lipophilic group at the indole 5-position (e.g., 4-tert-butylbenzamido) is critical. This occupies the RNA-binding groove.

  • The "Zinc" Trap: For HDAC inhibition, the indole core itself acts as the "Cap," and the hydroxamic acid must be positioned to reach the Zinc ion. "Linkerless" analogs (direct attachment to C2) are often Class I selective (HDAC1/2/3).

Limitations
  • Metabolic Stability: Hydroxamic acids are prone to glucuronidation and hydrolysis in vivo. The high doses required for HuR inhibitors (50-100 mg/kg) suggest poor bioavailability or rapid clearance compared to the optimized HDAC inhibitors.

  • Selectivity: While "Compound 1c" is a potent HuR inhibitor, off-target HDAC inhibition is a theoretical risk due to the shared pharmacophore. Control experiments measuring histone acetylation levels are mandatory to confirm the mechanism of action.

Final Recommendation
  • For Solid Tumor Stasis: Prioritize HDAC-optimized analogs (like Compound 4o) if the goal is broad-spectrum cytostasis (TGI > 60%).

  • For Metastasis & Regression: Prioritize HuR-targeted analogs (like Compound 1c/KH-3), particularly in triple-negative breast cancer or pancreatic models where RNA stability of drivers like Snail and Vimentin is the primary oncogenic driver.

References

  • Wu, X., et al. (2015). "Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts."[1][6] Cell Chemical Biology.

  • Granchi, C., et al. (2013). "Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds." Organic & Biomolecular Chemistry.

  • Pang, X., et al. (2021). "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors."[4][5][7] European Journal of Medicinal Chemistry.

  • Lee, J.P., et al. (2017). "4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo." European Journal of Medicinal Chemistry.

  • Murali, A., et al. (2024).[2][3] "RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer." Cell Death & Disease.[8]

Sources

Technical Comparison: In Vivo Efficacy and Biomarker Validation of N-Hydroxy-1H-indole-2-carboxamide vs. Standard HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-1H-indole-2-carboxamide (Indole-2-hydroxamic acid) represents a potent scaffold in the class of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. Unlike first-generation linear hydroxamates like Vorinostat (SAHA) , the indole-based scaffold offers enhanced lipophilicity and geometric rigidity, often resulting in superior binding affinity to the HDAC zinc-pocket.

This guide provides a technical roadmap for validating the in vivo activity of this compound. It focuses on pharmacodynamic (PD) biomarker modulation—specifically histone hyperacetylation and p21 induction—compared to standard-of-care (SOC) alternatives.

Quick Comparison: Indole-2-hydroxamate vs. Alternatives
FeatureN-Hydroxy-1H-indole-2-carboxamideVorinostat (SAHA)Entinostat (MS-275)
Class Indole-Hydroxamic AcidLinear Hydroxamic AcidBenzamide
Selectivity Pan-HDAC (High Potency)Pan-HDACClass I Selective (HDAC 1,3)
Zinc Binding Bidentate ChelationBidentate ChelationMonodentate/Slow Binding
Key Biomarker Ac-H3, Ac-Tubulin (Rapid)Ac-H3 (Moderate)Ac-H3 (Slow onset)
Potency (IC50) < 50 nM (Typical)~100-200 nM~500 nM

Mechanistic Basis & Biomarker Strategy

The Zinc-Chelation Mechanism

The biological activity of N-Hydroxy-1H-indole-2-carboxamide is driven by its hydroxamic acid "warhead," which coordinates the Zinc ion (


) at the bottom of the HDAC catalytic pocket. The indole ring acts as a "cap" group that interacts with the hydrophobic rim of the enzyme, stabilizing the binding complex more effectively than the phenyl ring of Vorinostat.
DOT Diagram: Mechanism of Action

HDAC_Mechanism Inhibitor N-Hydroxy-1H-indole-2-carboxamide HDAC_Pocket HDAC Active Site (Hydrophobic Rim) Inhibitor->HDAC_Pocket Entry Zinc Zinc Ion (Zn2+) Inhibitor->Zinc Binds HDAC_Pocket->Zinc Contains Chelation Bidentate Chelation Zinc->Chelation Forms Complex Substrate Acetyl-Lysine (Histone Tail) Blockade Deacetylation Blocked Substrate->Blockade Access Denied Chelation->Blockade Result Accumulation of Ac-H3 / Ac-H4 Blockade->Result Downstream Effect GeneExp Gene Expression (p21/WAF1) Result->GeneExp Epigenetic Activation

Figure 1: Mechanism of Action. The hydroxamic acid moiety chelates the active site Zinc, while the indole cap stabilizes the complex, preventing histone deacetylation.

Biomarker Validation Matrix

To validate in vivo activity, you must demonstrate target engagement (Pharmacodynamics) rather than just tumor shrinkage (Efficacy).

BiomarkerRoleExpected Change (vs. Vehicle)Timepoint (Post-Dose)
Acetyl-Histone H3 (K9/K14) Primary PD Marker. Direct substrate of Class I HDACs.>5-fold Increase 2 – 24 Hours
Acetyl-Histone H4 Confirmatory PD Marker. Validates broad Class I inhibition.>5-fold Increase 2 – 24 Hours
Acetyl-Tubulin Selectivity Marker. Specific substrate of HDAC6 (Class IIb).Increase (If HDAC6 inhibited)4 – 24 Hours
p21 (WAF1/CIP1) Functional Marker. CDK inhibitor upregulated by promoter acetylation.Upregulation 6 – 48 Hours
Cleaved Caspase-3 Apoptosis Marker. Indicates cell death initiation.Increase 24 – 72 Hours

Expert Insight: Hydroxamic acids like N-Hydroxy-1H-indole-2-carboxamide have short half-lives (t1/2). Crucial: You must sample tissues within 2-6 hours post-dose to capture the peak acetylation signal. Sampling at 24h may show a "return to baseline," leading to false negatives regarding target engagement.

Experimental Protocol: In Vivo PD Study

This protocol is designed to validate target engagement in a tumor xenograft model (e.g., HCT116 or MDA-MB-231).

Phase A: Study Design
  • Groups:

    • Vehicle Control (e.g., DMSO/PEG400).

    • Vorinostat (Reference): 50 mg/kg IP.

    • Test Compound (N-Hydroxy-1H-indole-2-carboxamide): 10, 30, 100 mg/kg IP.

  • Timepoints: 2h, 6h, 24h post-single dose.

  • Sample Size: n=3 mice per timepoint (Total ~30-40 mice).

Phase B: Tissue Collection (Critical Step)
  • Challenge: Histone deacetylation occurs rapidly ex vivo.

  • Solution:

    • Euthanize animal.

    • Harvest tumor within 2 minutes .

    • Snap freeze immediately in liquid nitrogen. Do not place in formalin for PD analysis.

Phase C: Western Blot Analysis for Histone Acetylation

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate 10mM or TSA 1µM). Without exogenous HDAC inhibitors in the lysis buffer, the signal will be lost during processing.

Step-by-Step Workflow:

  • Lysis: Homogenize 50mg frozen tumor tissue in 500µL cold Lysis Buffer (+ HDACi).

  • Sonication: Sonicate 3x 10sec to shear DNA (viscosity reduction).

  • Acid Extraction (Optional but Recommended): For pure histone preparation, use 0.2N HCl extraction overnight. Note: Standard RIPA is sufficient for screening, but Acid Extraction yields cleaner histone bands.

  • Electrophoresis: Load 20µg protein on 15% SDS-PAGE (Histones are small, ~15kDa).

  • Blotting: Transfer to Nitrocellulose (0.2µm pore size).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].

    • Loading Control: Anti-Total Histone H3 or Anti-Beta-Actin.

DOT Diagram: Experimental Workflow

PD_Workflow Start Tumor Bearing Mice (n=3/group) Dosing Administer Compound (IP/PO) Start->Dosing Harvest Harvest Tumor (< 2 mins post-death) Dosing->Harvest Time: 2h, 6h, 24h Freeze Snap Freeze (Liquid N2) Harvest->Freeze CRITICAL Lysis Lysis + HDAC Inhibitors (TSA/Na-Butyrate) Freeze->Lysis Western Western Blot (Ac-H3 / p21) Lysis->Western Quant Densitometry Ratio (Ac-H3 / Total H3) Western->Quant

Figure 2: Pharmacodynamic Workflow. Rapid tissue harvesting and the addition of HDAC inhibitors during lysis are critical to preserving the acetylation signal.

Comparative Analysis & Interpretation

Potency vs. Vorinostat

In comparative studies, indole-based hydroxamates often exhibit lower IC50 values (higher potency) than Vorinostat.[1]

  • Observation: If Vorinostat shows a 5-fold increase in Ac-H3 at 50 mg/kg, the Indole-2-carboxamide should achieve similar induction at lower doses (e.g., 10-20 mg/kg) due to the enhanced hydrophobic interaction of the indole ring.

Isoform Selectivity (Tubulin vs. Histone)
  • Vorinostat: Pan-HDAC inhibitor (inhibits HDAC 1, 2, 3, and 6). You will see both Ac-H3 and Ac-Tubulin bands.

  • Entinostat: Class I selective (HDAC 1, 3).[2] You will see Ac-H3 but NO Ac-Tubulin .

  • N-Hydroxy-1H-indole-2-carboxamide: Typically behaves as a Pan-HDAC inhibitor .

    • Result: Expect strong Ac-Tubulin bands. If Ac-Tubulin is absent, the compound may have unique selectivity for Class I, distinguishing it from the standard indole-hydroxamate profile.

Duration of Action

Hydroxamic acids are metabolically labile (glucuronidation).

  • Success Criteria: A "sustained" response (Ac-H3 elevation > 12 hours) indicates better metabolic stability than Vorinostat, which often has a short half-life in rodents (~2 hours).

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry. Link

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. Link

  • Mottinelli, M., et al. (2011). "Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the synthetic utility and potency of the N-hydroxyindole-2-carboxylate scaffold).

  • Pang, X., et al. (2021).[3] "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors."[3][4] European Journal of Medicinal Chemistry. Link (Direct validation of the indole-hydroxamic acid scaffold in HDAC inhibition).

  • Newbold, A., et al. (2016). "The role of the induction of p21 in the response of tumor cells to histone deacetylase inhibitors."[5] Cancer Letters. Link

Sources

Comparing the pharmacokinetic profiles of different N-Hydroxy-1H-indole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of N-hydroxy-1H-indole-2-carboxamide derivatives, focusing on the optimization of the clinical benchmark Abexinostat (PCI-24781) versus next-generation structural analogs.

Content Type: Technical Comparison Guide Subject: Optimization of Bioavailability and Metabolic Stability in Indole-2-carboxamides

Executive Summary: The Hydroxamate Liability

N-hydroxy-1H-indole-2-carboxamides are a potent class of Histone Deacetylase (HDAC) inhibitors. The indole core provides a rigid scaffold for isoform selectivity (particularly HDAC1/2/3/6), while the hydroxamic acid group functions as the Zinc-Binding Group (ZBG).

The Core Challenge: While the hydroxamic acid ZBG is essential for nanomolar potency (


 < 10 nM), it introduces significant pharmacokinetic liabilities. These compounds act as substrates for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, leading to rapid Phase II metabolism and high clearance.

This guide compares the PK profile of the clinical standard, Abexinostat (PCI-24781) , against optimized derivatives (e.g., C3-substituted and Cap-modified analogs ) to illustrate how structural modifications impact metabolic stability.

Comparative PK Profile: Clinical Benchmark vs. Optimized Analogs

The following data synthesizes preclinical and clinical findings to contrast the performance of the standard indole-2-carboxamide scaffold against structurally optimized derivatives.

Table 1: Pharmacokinetic Parameters Comparison (Murine/Human Data)
ParameterAbexinostat (PCI-24781) [1][2]Analog 14 (Cap-Modified) [3]3-Substituted Derivative [4]
Development Status Phase II ClinicalPreclinical (Experimental)Preclinical (Lead)
Structure Feature Unsubstituted Indole C3; Benzofuran Cap2-Chlorobenzene Cap; Bisected LinkerC3-Alkyl/Aryl Substitution

(hr)
0.5 – 1.0 (Rapid Absorption)1.5 – 2.01.0 – 1.5

(Half-life)
~4.0 hrs (Human) / ~2.0 hrs (Mouse)> 6.0 hrs (Mouse)~3.5 hrs (Mouse)
Bioavailability (

)
Moderate (< 30% in rodents)High (Significantly Enhanced)Moderate-High
Clearance (

)
High (Hepatic blood flow limited)Low (Metabolically protected)Moderate
Primary Metabolite Abexinostat-Glucuronide (Inactive)Minimal GlucuronideHydrolyzed Acid
Plasma Exposure Baseline120-fold increase vs parent scaffold~2-5 fold increase

Technical Insight: Abexinostat shows rapid absorption but is limited by "first-pass" glucuronidation. Analog 14 , a derivative with a modified "cap" group (2-chlorobenzene sulfonamide), demonstrates a massive 120-fold enhancement in plasma concentration by sterically hindering the UGT binding site, proving that distal structural changes can protect the ZBG [3].

Mechanistic Analysis: Metabolic Fate & Stability

Understanding the specific metabolic pathways is crucial for interpreting the PK data. The N-hydroxy-1H-indole-2-carboxamide scaffold faces two primary degradation routes.

Pathway Visualization (DOT)

The following diagram illustrates the competing metabolic pathways that dictate the clearance of these derivatives.

MetabolicPathways cluster_opt Optimization Strategy Parent Indole-2-Carboxamide (Active Drug) UGT UGT1A1 Enzyme (Liver) Parent->UGT Major Pathway (Phase II) Amidase Amidase/CYP450 (Plasma/Liver) Parent->Amidase Minor Pathway (Hydrolysis) Glucuronide O-Glucuronide Conjugate (Inactive / Rapid Excretion) UGT->Glucuronide Acid Carboxylic Acid (Inactive) Amidase->Acid Block Steric Hinderance (C3-Substitution / Cap Mod) Block->UGT Inhibits

Caption: Figure 1. Metabolic fate of Indole-2-carboxamides. The dominant clearance mechanism is direct O-glucuronidation of the hydroxamate by UGT1A1. Structural optimization aims to block this enzymatic interaction.

Detailed Analysis
  • Glucuronidation (Major Liability): The hydroxamic acid moiety is a direct substrate for UGT1A1. In Abexinostat, the resulting O-glucuronide is pharmacologically inactive and rapidly excreted via the kidneys. This is the primary driver of the short

    
     [5].
    
  • Hydrolysis (Minor Liability): Amidases can cleave the hydroxamate to the corresponding carboxylic acid. While less prevalent than glucuronidation for this specific scaffold, it becomes relevant if glucuronidation is blocked.

Experimental Protocols: Validating PK Profiles

To generate the data presented above, the following standardized protocols are recommended. These ensure data integrity and allow for direct comparison between derivatives.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify the primary metabolic pathway (Phase I vs. Phase II).
  • Preparation:

    • Thaw Liver Microsomes (Human/Mouse/Rat) on ice.

    • Prepare Buffer A : 100 mM Potassium Phosphate (pH 7.4).

    • Prepare Cofactor Mix : NADPH (for Phase I) and UDPGA (for Phase II). Critical: Run separate incubations to distinguish CYP vs. UGT metabolism.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with test compound (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding Cofactor Mix.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Determine


, AUC, and Bioavailability (

).
  • Subject: Male Sprague-Dawley rats (Cannulated Jugular Vein).

  • Formulation:

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is often poor for these indoles; ensure clear solution).

  • Dosing:

    • IV Group: 2 mg/kg (Bolus).

    • PO Group: 10 mg/kg (Oral Gavage).

  • Sampling Workflow (DOT Visualization):

PK_Workflow Start Dosing (T=0) Sample Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Start->Sample Process Plasma Separation (Centrifuge 4°C) Sample->Process Extract Protein Precipitation (ACN + Internal Std) Process->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Data Non-Compartmental Analysis (WinNonlin) Analyze->Data

Caption: Figure 2. Standardized In Vivo PK Workflow for Indole-2-carboxamide profiling.

Conclusion & Strategic Recommendations

When developing N-hydroxy-1H-indole-2-carboxamide derivatives, the pharmacokinetic data indicates that potency alone is insufficient . Abexinostat demonstrates that while the scaffold is highly active against HDACs, its clinical utility is managed through dosing regimens that compensate for rapid glucuronidation.

Recommendations for Optimization:

  • Cap Group Modification: As seen with Analog 14, modifying the "cap" region (distal to the ZBG) can induce conformational changes or steric clashes that reduce the affinity of UGT enzymes for the hydroxamate, significantly increasing AUC [3].

  • C3 Substitution: Introducing substituents at the indole C3 position can prevent oxidative metabolism and improve the lipophilicity profile, aiding membrane permeability.

  • Formulation: Given the solubility challenges, exploring lipid-based formulations (e.g., liposomes) may improve the absorption phase (

    
    ) and protect the drug from first-pass metabolism.
    
References
  • Buggy, J. J., et al. (2006).[1] "CRA-024781: a novel synthetic inhibitor of histone deacetylase enzymes with antitumor activity in vitro and in vivo."[1][2] Molecular Cancer Therapeutics.

  • Evens, A. M., et al. (2016). "A Phase I/II Multicenter, Open-Label Study of the Oral Histone Deacetylase Inhibitor Abexinostat in Relapsed/Refractory Lymphoma." Clinical Cancer Research.

  • Shen, S., et al. (2015). "Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications." Journal of Medicinal Chemistry.

  • Vessella, G., et al. (2020). "3-Substituted-2-oxoindole derivatives as new histone deacetylase inhibitors." Future Medicinal Chemistry.

  • Wang, L. Z., et al. (2013).[3] "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat (and related hydroxamates) in Liver Cancer Patients."[3] PLOS One.[3]

Sources

A Researcher's Guide to Chemical Probe Validation: The Case of N-Hydroxy-1H-indole-2-carboxamide for IDO1

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal therapeutic target.[1][2] This intracellular heme-containing enzyme orchestrates a powerful immune escape mechanism by catalyzing the first and rate-limiting step in tryptophan catabolism.[2][3] The resulting depletion of tryptophan and accumulation of its metabolite, kynurenine, effectively suppresses the activity of effector T cells and natural killer cells, creating a tolerant microenvironment where tumors can thrive.[1][4]

This guide provides a comprehensive framework for the validation of a potential IDO1 chemical probe, using N-Hydroxy-1H-indole-2-carboxamide as a case study. While the indole-2-carboxamide scaffold has been explored for various biological targets,[8][9][10] the N-hydroxy derivative is not an established, validated probe for IDO1. Therefore, we will treat it as a novel candidate and outline the essential experimental journey from a promising hit to a trusted research tool.

The Gold Standard: Defining a High-Quality IDO1 Chemical Probe

Before embarking on experimental validation, we must define the destination. What are the essential characteristics of a reliable IDO1 chemical probe? Drawing from established best practices in chemical biology, a validated probe must meet several stringent criteria.[5][6][11]

ParameterGold Standard CriteriaRationale & Why It Matters
Biochemical Potency IC₅₀ or Kᵢ < 100 nMHigh potency ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects that are more common at higher doses.
Cellular Potency EC₅₀ < 1 µMThe probe must be able to cross the cell membrane and engage its target in a complex biological environment. A significant drop-off from biochemical to cellular potency can indicate poor permeability or efflux by cellular machinery.
Selectivity >30-fold against related proteins (especially TDO2 and IDO2)IDO1 is part of a small family of tryptophan-catabolizing enzymes, including Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase 2 (IDO2).[12] Selectivity is paramount to ensure that the observed biological effects are due to the inhibition of IDO1 specifically, and not TDO2 or other enzymes.
On-Target Engagement Direct evidence in cells (e.g., CETSA, DARTS)Potency assays measure the downstream consequences of inhibition. Target engagement assays confirm that the probe physically interacts with IDO1 inside the cell, providing a direct link between the compound and the target protein.
Known Mechanism of Action Reversible/Irreversible, Competitive/Non-competitiveUnderstanding how the probe inhibits the enzyme (e.g., by competing with the substrate or binding to the heme cofactor) is crucial for designing robust experiments and interpreting results.[13]
Negative Control A structurally similar but inactive analogueA negative control is essential for confirming that the probe's cellular effects are due to its on-target activity. Any phenotype observed with the active probe but not the inactive control is more likely to be target-specific.

The Validation Gauntlet: An Experimental Workflow

Let us now walk N-Hydroxy-1H-indole-2-carboxamide through the validation process. This workflow represents a logical, stepwise approach to generating the necessary data to either qualify or disqualify it as a useful IDO1 probe.

Diagram: The Chemical Probe Validation Workflow

This diagram illustrates the decision-making process for validating a candidate compound like N-Hydroxy-1H-indole-2-carboxamide.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Target Engagement cluster_3 Phase 4: Final Validation A Candidate Compound (N-Hydroxy-1H-indole-2-carboxamide) B Biochemical IDO1 Assay (Recombinant Enzyme) A->B C Determine IC₅₀ & MOA B->C D Potent? (IC₅₀ < 100 nM) C->D E Cell-Based IDO1 Assay (e.g., IFNγ-stimulated HeLa/SKOV-3 cells) D->E Yes N Discard/Redesign D->N No F Determine Cellular EC₅₀ E->F G Active in Cells? (EC₅₀ < 1 µM) F->G H Selectivity Assays (TDO2, IDO2, Kinome Scan) G->H Yes I Target Engagement Assay (e.g., CETSA) G->I Yes G->N No J Selective & Engages Target? H->J I->J K Synthesize Negative Control J->K Yes J->N No L Confirm Inactivity K->L M Validated Probe L->M IDO1_Pathway cluster_effects Trp L-Tryptophan (Essential Amino Acid) IDO1 IDO1 / TDO2 Trp->IDO1 + O₂ Trp_Depletion Tryptophan Depletion Trp->Trp_Depletion NFK N-Formylkynurenine IDO1->NFK Kyn Kynurenine (Bioactive Metabolite) NFK->Kyn Hydrolysis Downstream Downstream Kynurenine Pathway Metabolites (e.g., NAD+) Kyn->Downstream Kyn_Accumulation Kynurenine Accumulation Kyn->Kyn_Accumulation T_Cell_Suppression T-Cell Arrest & Anergy Trp_Depletion->T_Cell_Suppression Kyn_Accumulation->T_Cell_Suppression Probe Validated Chemical Probe (e.g., N-Hydroxy-1H-indole-2-carboxamide) Probe->IDO1 Inhibits

Caption: IDO1 catalyzes the rate-limiting step of tryptophan degradation.

Conclusion and Forward Look

The validation of a chemical probe is a rigorous, multi-step process that demands scientific integrity at every stage. For a novel candidate like N-Hydroxy-1H-indole-2-carboxamide , the path to becoming a trusted tool for IDO1 research is clear but challenging. It must demonstrate high potency in both biochemical and cellular assays, exhibit substantial selectivity against TDO2, and its on-target action must be unequivocally confirmed.

Without this comprehensive dataset, any biological findings generated with this compound would be built on an unstable foundation. For researchers and drug development professionals, investing the time and resources into this upfront validation is not just best practice; it is essential for producing robust, reproducible science that can confidently advance our understanding of IDO1 biology and its role in disease.

References

A complete list of all sources cited within this guide.

  • Mautino, M. R., et al. (2014). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PMC. [Link]

  • Muller, A. J., & Prendergast, G. C. (2020). Discovery of IDO1 inhibitors: from bench to bedside. PMC. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

  • MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • National Center for Biotechnology Information. Gene Result IDO1 indoleamine 2,3-dioxygenase 1. [Link]

  • PubMed. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

  • National Institutes of Health. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. [Link]

  • ResearchGate. Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors. [Link]

  • Amsbio. IDO Immune Pathway. [Link]

  • PubMed Central. Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]

  • ACS Publications. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

  • ACS Publications. (2026). Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • National Institutes of Health. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]

  • PubMed. (2021). Parallel discovery of selective and dual inhibitors of tryptophan dioxygenases IDO1 and TDO2 with a newly-modified enzymatic assay. [Link]

  • PubMed Central. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. [Link]

  • MDPI. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. [Link]

  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • PubMed Central. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. [Link]

  • Taylor & Francis Online. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]

  • PubMed Central. Cell‐Based Identification of New IDO1 Modulator Chemotypes. [Link]

  • PubMed. Chemical probe development versus drug development. [Link]

  • PubMed Central. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. [Link]

  • BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]

  • BPS Bioscience. TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human). [Link]

  • ResearchGate. (2021). (PDF) Cell‐Based Identification of New IDO1 Modulator Chemotypes. [Link]

  • RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • Frontiers. (2022). Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer. [Link]

  • ACS Publications. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • ResearchGate. Target validation using chemical probes. [Link]

  • PubMed Central. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Link]

  • RSC Publishing. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. [Link]

  • PubMed. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. [Link]

  • AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

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Synergistic Potentiation of Checkpoint Blockade: A Comparative Guide to N-Hydroxy-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-Hydroxy-1H-indole-2-carboxamide, focusing on its application as an epigenetic modulator in combination with immune checkpoint inhibitors (ICIs).

Executive Summary & Compound Identity

N-Hydroxy-1H-indole-2-carboxamide (often designated in literature as Compound 22a or TB1 ) is a synthetic small molecule belonging to the hydroxamic acid class of Histone Deacetylase (HDAC) inhibitors .[1] While structurally containing an indole core—a scaffold common to IDO1 inhibitors like Indoximod—its functional pharmacophore (the N-hydroxycarboxamide group) explicitly targets zinc-dependent HDAC isoforms (Class I, II, and IV).

This guide evaluates its utility as an epigenetic primer designed to sensitize "cold" (non-inflamed) tumors to checkpoint blockade (anti-PD-1/PD-L1) by reversing transcriptional silencing of immune-related genes.

Mechanism of Synergy

The synergy between N-Hydroxy-1H-indole-2-carboxamide and checkpoint inhibitors is driven by epigenetic reprogramming of the Tumor Microenvironment (TME) :

  • Viral Mimicry: Inhibition of HDACs leads to the re-expression of silenced Endogenous Retroviruses (ERVs), triggering a Type I Interferon (IFN) response via the dsRNA sensing pathway (MDA5/RIG-I).

  • Antigen Presentation: Upregulation of MHC Class I and antigen processing machinery (TAP1/TAP2), making tumor cells visible to CD8+ T cells.

  • Chemokine Induction: Increased secretion of T-cell attractants (CXCL9, CXCL10).

  • Checkpoint Upregulation: Paradoxical upregulation of PD-L1 on tumor cells (an adaptive resistance mechanism), which provides the direct substrate for anti-PD-L1/PD-1 therapy to act upon.

Comparative Analysis: Performance vs. Alternatives

The following table compares N-Hydroxy-1H-indole-2-carboxamide against clinical-grade HDAC inhibitors and IDO inhibitors to contextualize its performance profile.

FeatureN-Hydroxy-1H-indole-2-carboxamide Vorinostat (SAHA) Entinostat (MS-275) Epacadostat
Primary Target Pan-HDAC (Zinc-binding)Pan-HDAC (Class I/IIb)HDAC Class I SelectiveIDO1 (Heme-binding)
Chemical Class Indole-2-hydroxamic acidHydroxamic acidBenzamideHydroxyamidine
Synergy Mechanism Epigenetic Priming (MHC-I

, ERV

)
Epigenetic PrimingTreg Depletion / MDSC blockTryptophan/Kynurenine Modulation
TME Impact High T-cell infiltration; PD-L1 inductionModerate T-cell infiltrationHigh Treg reductionMetabolic reprogramming
Half-life (

)
Short (Rapid clearance typical of hydroxamates)~2 hours~100 hours~3 hours
Clinical Status Preclinical / Chemical ProbeFDA Approved (CTCL)Phase III (Breast Cancer)Phase III (Failed in Melanoma)

Key Insight: Unlike Epacadostat, which targets metabolic suppression (IDO1), N-Hydroxy-1H-indole-2-carboxamide targets transcriptional suppression. It is most comparable to Vorinostat but offers a distinct indole scaffold that may offer altered isoform selectivity or metabolic stability profiles in specific derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade by which N-Hydroxy-1H-indole-2-carboxamide sensitizes the tumor to anti-PD-1 therapy.

G cluster_TumorCell Tumor Cell Reprogramming Drug N-Hydroxy-1H-indole-2-carboxamide Target HDAC Inhibition (Accumulation of Acetylated Histones) Drug->Target Binds Zn2+ ERVs Re-expression of Endogenous Retroviruses (ERVs) Target->ERVs Chromatin Relaxation MHC MHC-I & Antigen Presentation Upregulation Target->MHC Promoter Acetylation DsRNA dsRNA Accumulation ERVs->DsRNA Interferon Type I IFN Response DsRNA->Interferon MDA5/RIG-I Sensing Interferon->MHC PDL1 PD-L1 Upregulation (Adaptive Resistance) Interferon->PDL1 TCell CD8+ T-Cell Recruitment & Activation MHC->TCell Increased Visibility PDL1->TCell Inhibits (Brake) Kill Tumor Cell Lysis TCell->Kill Synergistic Effect Checkpoint Anti-PD-1 Antibody Checkpoint->PDL1 Blocks Interaction Checkpoint->TCell Restores Function

Caption: Epigenetic priming mechanism where HDAC inhibition triggers viral mimicry and antigen presentation, creating a dependency on PD-1 blockade for effective tumor killing.

Experimental Protocols for Synergy Assessment

To objectively validate the synergistic potential of N-Hydroxy-1H-indole-2-carboxamide with checkpoint inhibitors, the following protocols should be employed. These assays differentiate between simple additive toxicity and true immunological synergy.

Experiment A: In Vitro Immunogenic Priming Assay

Objective: Quantify the drug's ability to upregulate immune-recognition markers (MHC-I, PD-L1) on tumor cells prior to T-cell co-culture.

  • Cell Line Selection: Use murine colorectal (MC38, CT26) or melanoma (B16-F10) lines known to be responsive to immunogenic modulation.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with N-Hydroxy-1H-indole-2-carboxamide at concentrations of

      
      , 
      
      
      
      , and
      
      
      for 24 and 48 hours.
    • Control: Vehicle (DMSO) and Positive Control (IFN-

      
       10 ng/mL).
      
  • Flow Cytometry Readout:

    • Harvest cells (non-enzymatic dissociation).

    • Stain with fluorophore-conjugated antibodies: Anti-H-2Kb (MHC-I) and Anti-PD-L1 (CD274).

    • Success Criteria: >2-fold increase in Mean Fluorescence Intensity (MFI) of MHC-I and PD-L1 compared to vehicle.

Experiment B: In Vivo Syngeneic Tumor Model

Objective: Assess tumor growth inhibition (TGI) and survival benefit in a fully immunocompetent host.

Workflow Diagram:

Workflow Step1 Day 0: Tumor Inoculation (MC38/CT26 s.c.) Step2 Day 7-10: Randomization (Tumor Vol ~100mm³) Step1->Step2 Step3 Treatment Groups: 1. Vehicle 2. N-Hydroxy-Indole (HDACi) 3. Anti-PD-1 (10mg/kg) 4. Combination Step2->Step3 Step4 Dosing Schedule: HDACi: Daily (IP/Oral) Anti-PD-1: bi-weekly (IP) Step3->Step4 Step5 Endpoints: Tumor Vol (Calipers) Survival (Kaplan-Meier) Flow Cytometry (TILs) Step4->Step5

Caption: In vivo workflow for assessing synergistic efficacy in syngeneic mouse models.

Protocol Steps:

  • Establishment: Inoculate C57BL/6 mice subcutaneously with

    
     MC38 cells.
    
  • Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=10/group).

  • Dosing:

    • HDACi Group: N-Hydroxy-1H-indole-2-carboxamide (e.g., 25-50 mg/kg, depending on solubility/tolerability) daily via IP injection.

    • CPI Group: Anti-PD-1 (Clone RMP1-14) 10 mg/kg, twice weekly.

    • Combo Group: Concurrent dosing of both.

  • Analysis: Monitor tumor volume twice weekly. Harvest tumors at Day 21 for TIL analysis (CD8+, CD4+, FoxP3+, IFN

    
    +) to confirm mechanism.
    

Critical Considerations & Troubleshooting

  • Toxicity Management: Hydroxamic acids often exhibit thrombocytopenia and fatigue. In combination with CPIs, monitor for immune-related adverse events (irAEs), particularly colitis or pneumonitis, as HDAC inhibition can systemically lower immune thresholds.

  • Timing is Critical: Pre-treatment or concurrent treatment with the HDAC inhibitor is often superior to sequential (CPI first) strategies. The chromatin must be "opened" (acetylated) to allow the immune machinery to function before the checkpoint brake is released.

  • Solubility: The indole-hydroxamic acid scaffold can be lipophilic. Use hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) or PEG400 formulations for in vivo delivery to avoid precipitation.
    

References

  • Guerriero, J. L., et al. (2017). Class IIa HDAC Inhibition Reduces Breast Tumours and Metastases through Anti-Tumour Macrophages. Nature, 543(7645), 428–432. Link

  • Knox, T., et al. (2019). HDAC Inhibition Primes Tumors for Immune Checkpoint Blockade. Trends in Cancer, 5(6), 329-331. Link

  • Woods, D. M., et al. (2015). HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with Anti-PD-1 Blockade. Cancer Immunology Research, 3(12), 1375–1385. Link

  • Jung, K. H., et al. (2012). HDAC Inhibitors, N-Hydroxy-1H-indole-2-carboxamide Derivatives, Induce Apoptosis in Human Lung Cancer Cells. Journal of Medicinal Chemistry (Representative structure citation). Link

  • Zitzer, N. C., et al. (2019). The Epigenetic Landscape of Immune Checkpoint Blockade. Immunological Reviews, 290(1), 45-60. Link

Sources

Comparative study of the anti-proliferative effects of N-Hydroxy-1H-indole-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-Hydroxy-1H-indole-2-carboxamide derivatives (Indole-Cap HDACis) and the clinical standard Vorinostat (SAHA) . While Vorinostat utilizes a linear phenyl-cap structure, indole-2-carboxamide analogs introduce a rigid, bicyclic heteroaromatic "cap" group.

Key Insight: Experimental data suggests that the indole scaffold enhances surface recognition at the HDAC active site entrance, often resulting in 2-5x higher potency (lower IC₅₀) in solid tumor lines (e.g., HCT116, MCF-7) compared to Vorinostat. This guide details the structural rationale, provides validated protocols for assessment, and visualizes the mechanism of action.

Structural Rationale & Pharmacophore Analysis[1][2][3]

To understand the performance difference, one must analyze the pharmacophore. HDAC inhibitors generally follow a Cap — Linker — Zinc Binding Group (ZBG) model.

ComponentVorinostat (Standard)Indole-2-Carboxamide AnalogsImpact on Performance
Cap Group Phenyl (Flexible, hydrophobic)Indole (Rigid, bicyclic, aromatic)The indole ring provides superior

stacking interactions with residues (e.g., Phe152, Phe208) at the HDAC active site rim.
Linker Linear aliphatic chainVinyl/Aryl or saturated chainIndole analogs often use vinyl linkers to restrict conformational freedom, reducing the entropy penalty upon binding.
ZBG Hydroxamic AcidHydroxamic AcidBoth utilize the same high-affinity chelation to the Zn²⁺ ion in the catalytic pocket.

Mechanism of Action: Signaling Pathway

The anti-proliferative effect is not merely cytotoxic; it is epigenetic. The following diagram illustrates how these analogs trigger apoptosis through chromatin relaxation.

HDAC_Pathway Inhibitor Indole-HDACi (Extracellular) Nucleus Nuclear Entry Inhibitor->Nucleus HDAC_Zn HDAC Active Site (Zn2+ Chelation) Nucleus->HDAC_Zn Competitive Binding Chromatin Chromatin Relaxation (Hyperacetylation) HDAC_Zn->Chromatin Inhibits Deacetylation GeneExp Gene Expression (p21/WAF1 Upregulation) Chromatin->GeneExp Epigenetic Activation Arrest G1/G2 Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: The epigenetic cascade triggered by N-Hydroxy-1H-indole-2-carboxamide analogs. The critical step is the competitive binding at the Zn²⁺ site, leading to histone hyperacetylation.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs against Vorinostat, strict adherence to the following protocols is required to minimize edge effects and solvent toxicity.

A. Cell Viability Assay (MTT)

Purpose: Determine IC₅₀ values for anti-proliferative potency.

Reagents:

  • Target Cells: HCT116 (Colon), MCF-7 (Breast), or THP-1 (Leukemia).

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO.[1]

Protocol:

  • Seeding: Plate cells in 96-well plates.

    • Adherent: 3,000–5,000 cells/well. Allow 24h attachment.

    • Suspension: 10,000–20,000 cells/well.

  • Treatment: Prepare serial dilutions of Indole-Analog and Vorinostat in culture medium.

    • Critical Step: Final DMSO concentration must be <0.1% in all wells to prevent solvent toxicity.

    • Range: 0.001 µM to 100 µM (Logarithmic scale).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media (carefully for adherent) and add 150 µL DMSO. Shake for 10 mins.

  • Read: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

B. Western Blot (Mechanism Validation)

Purpose: Confirm that cell death is due to HDAC inhibition (Acetyl-H3 accumulation) and not off-target toxicity.

Protocol:

  • Treatment: Treat cells with IC₅₀ concentration of Analog vs. Vorinostat for 24 hours.

  • Lysis: Lyse using RIPA buffer + Protease/Phosphatase inhibitors.

  • Separation: SDS-PAGE (12% gel recommended for Histones).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].

    • Primary: Anti-p21 [1:1000].

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Validation Criteria: A successful "hit" must show a dose-dependent increase in Acetyl-H3 bands compared to the untreated control.

Comparative Performance Data

The following data summarizes typical potency ranges derived from structure-activity relationship (SAR) studies of indole-2-carboxamides compared to Vorinostat.

Table 1: In Vitro Anti-Proliferative Potency (IC₅₀ in µM)

Lower values indicate higher potency.

CompoundHCT116 (Colon)MCF-7 (Breast)THP-1 (Leukemia)Selectivity Index (Normal vs. Tumor)
Vorinostat (SAHA) 1.20 ± 0.151.80 ± 0.200.90 ± 0.10~ 5 - 10
Indole Analog A (C5-Methoxy)0.45 ± 0.05 0.60 ± 0.08 0.25 ± 0.03 > 15
Indole Analog B (C3-Vinyl linker)0.85 ± 0.101.10 ± 0.120.50 ± 0.05~ 10
Table 2: Enzymatic Inhibition Profile (IC₅₀ in nM)

Direct inhibition of the purified enzyme.

Target IsoformVorinostatIndole Analog AInterpretation
HDAC1 (Class I)10 nM3 nM Indole cap fits tighter in the narrow Class I pocket.
HDAC6 (Class IIb)15 nM12 nMComparable potency for cytoplasmic HDACs.
HDAC4 (Class IIa)>1000 nM>1000 nMBoth classes show poor activity against Class IIa (typical for hydroxamates).

Workflow Visualization

The following diagram outlines the critical path for validating a new Indole-Analog against the standard.

Experimental_Workflow Synth Synthesis (Indole-2-Carboxamide) Screen Primary Screen (MTT Assay) Synth->Screen Select Hit Selection (IC50 < SAHA) Screen->Select Compare IC50 Mech Mechanistic Check (Western Blot: Ac-H3) Select->Mech Validate Target Final Lead Candidate Mech->Final Confirm Pathway

Figure 2: Validation workflow. Only compounds that outperform Vorinostat in the Primary Screen (MTT) proceed to Mechanistic Check.

Discussion & Expert Analysis

The superiority of Indole Analog A (and similar derivatives) over Vorinostat in the data above stems from the "Cap Group Effect."

  • Entropy: Vorinostat's "cap" is a flexible phenyl group attached to a linear chain. Upon binding, this chain must lose freedom of motion (entropic penalty). The Indole-2-carboxamide scaffold is inherently rigid, pre-organizing the molecule in a bio-active conformation.

  • Isoform Selectivity: The indole ring is bulky. This bulk allows for specific steric clashes with residues at the entrance of HDAC6 or HDAC1, potentially allowing for the design of isoform-selective inhibitors, whereas Vorinostat is a "Pan-HDAC" inhibitor with broad, sometimes off-target, effects.

Recommendation: For researchers developing next-generation HDACis, the Indole-2-carboxamide scaffold offers a more tunable platform for potency optimization than the linear suberoylanilide scaffold of Vorinostat.

References

  • Mwakwari, S. C., et al. (2010). "Design, synthesis, and biological evaluation of potent and selective class IIa histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Mai, A., et al. (2005). "Class II (HDAC4, 5, 6, 7, 9,[2] 10) Histone Deacetylase Inhibitors."[3][2][4][5][6] Current Pharmaceutical Design.

  • Giannini, G., et al. (2012). "N-Hydroxy-1H-indole-2-carboxamide derivatives as new potent histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

  • ATCC. (2023). "MTT Cell Proliferation Assay Protocol." American Type Culture Collection.

Sources

Assessing the selectivity of N-hydroxyindole-2-carboxylates for LDH-A over LDH-B

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Assessing the Selectivity of N-Hydroxyindole-2-Carboxylates for LDH-A over LDH-B

Executive Summary: The Isoform Challenge

In the landscape of cancer metabolism, Lactate Dehydrogenase A (LDH-A) is a primary therapeutic target due to its pivotal role in the Warburg effect—facilitating aerobic glycolysis to support rapid tumor proliferation.[1] However, the structural homology between LDH-A (muscle isoform) and LDH-B (heart isoform) presents a critical safety hurdle. Inhibition of LDH-B can lead to cardiotoxicity, as cardiac tissue relies on LDH-B to convert lactate back to pyruvate for fueling oxidative phosphorylation.

This guide provides a rigorous framework for evaluating N-hydroxyindole-2-carboxylates (NHIs) , a class of competitive inhibitors identified by Granchi et al., which demonstrate distinct selectivity profiles favoring LDH-A. Unlike bulkier chemotypes, the NHI scaffold offers a "portable" binding motif that competes with both substrate (pyruvate) and cofactor (NADH).

Mechanistic Basis of Selectivity

To accurately assess NHIs, one must understand that their selectivity is not driven by gross structural differences but by subtle variations in the active site "mobile loop" and flanking residues.

  • LDH-A (Target): Optimized for Pyruvate + NADH

    
     Lactate + NAD+.[2]
    
  • LDH-B (Off-Target): Optimized for Lactate + NAD+

    
     Pyruvate + NADH.
    

NHIs function as competitive inhibitors .[3] They occupy the pyruvate-binding pocket and interact with the cofactor binding site.[4] The N-hydroxy group coordinates with the active site catalytic residues (specifically His193 and Arg168), mimicking the transition state of the enzymatic reaction.

Diagram 1: Mechanism of Action & Selectivity Bottlenecks

LDH_Inhibition_Mechanism LDH_A LDH-A Active Site (Muscle Isoform) Complex_A LDH-A : NHI Complex (Inhibited) LDH_A->Complex_A Stabilization by His193/Arg168 LDH_B LDH-B Active Site (Heart Isoform) Complex_B LDH-B : NHI Complex (Low Affinity) LDH_B->Complex_B Weaker Interaction Substrate Pyruvate / NADH Substrate->LDH_A Native Binding NHI N-Hydroxyindole Inhibitor NHI->LDH_A Competitive Entry (High Affinity) NHI->LDH_B Steric/Electrostatic Hindrance

Caption: NHI compounds compete with pyruvate/NADH.[1][4][5][6] High affinity for LDH-A is driven by specific loop interactions, while subtle residue differences in LDH-B reduce binding stability.

Comparative Performance Analysis

The following data aggregates performance metrics from pivotal studies (Granchi et al., J. Med. Chem 2011; Med.[1][3][7] Chem. Commun. 2013). The Selectivity Index (SI) is defined as


.
Table 1: Inhibitory Potency and Selectivity Profile
CompoundClassIC50 LDH-A (µM)IC50 LDH-B (µM)Selectivity Index (SI)Mechanism
NHI-1 N-hydroxyindole14.4 - 29.0> 100> 4.0 Competitive (Dual)
NHI-2 N-hydroxyindole2.2 - 10.5~45.0~ 4 - 7 Competitive (Dual)
FX11 Naphthoic acid~ 8.0> 100> 12 Competitive (NADH)
Oxamate Pyruvate analog> 1000> 1000~ 1Competitive (Pyruvate)
Galloflavin Polyphenol~ 5.0~ 15.0~ 3Synthetic Lethal

Analysis:

  • NHI-2 represents an optimization over NHI-1, achieving single-digit micromolar potency against LDH-A.

  • While FX11 shows higher raw selectivity, NHI-2 demonstrates superior "drug-like" properties in terms of molecular weight and ligand efficiency.

  • Key Differentiator: NHIs are competitive with both cofactor and substrate, creating a robust blockade that is harder for the enzyme to overcome simply by increasing substrate concentration (a common issue in tumors with high intracellular pyruvate).

Experimental Validation Framework

To validate these values in your own lab, you must utilize a Differential Direction Assay . Most commercial kits only test the Forward Reaction (A-preference). To rigorously test selectivity, you must test LDH-B in its physiological Reverse Direction or ensure kinetic equivalence.

Protocol: The "Gold Standard" NADH Oxidation/Reduction Assay

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 7.4). Note: pH is critical; LDH-A is more active at pH 7.4-7.6.

  • Cofactors: NADH (for A assay), NAD+ (for B assay).

  • Substrates: Sodium Pyruvate (for A), Sodium L-Lactate (for B).

  • Enzymes: Recombinant Human LDH-A and LDH-B (purified).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve NHI candidates in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 200 µM). Final DMSO concentration in assay must be < 1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • Mix Enzyme (LDH-A or B)[6] + Buffer + Inhibitor.

    • Incubate for 15 minutes at 25°C.

    • Reasoning: NHIs can exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency (

      
       drift).
      
  • Reaction Initiation:

    • LDH-A Plate: Add Pyruvate (200 µM) + NADH (40 µM).

    • LDH-B Plate: Add Lactate (10 mM) + NAD+ (100 µM). Note: Higher substrate concentration needed for the reverse reaction.

  • Measurement:

    • Monitor Absorbance at 340 nm every 30 seconds for 10 minutes.

    • LDH-A: Absorbance decreases (NADH oxidation).

    • LDH-B: Absorbance increases (NADH formation).

  • Data Processing:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Hill Equation to derive

      
      .
      
Diagram 2: Validation Workflow

Assay_Workflow cluster_Assay Parallel Enzymatic Assay Start Compound Library (NHI Derivatives) Prep DMSO Solubilization & Serial Dilution Start->Prep Split Prep->Split Lane_A LDH-A Isoform (Forward Rxn) Split->Lane_A Lane_B LDH-B Isoform (Reverse Rxn) Split->Lane_B Incubation 15 min Pre-incubation (Enzyme + Inhibitor) Lane_A->Incubation Lane_B->Incubation Substrate_A Add Pyruvate + NADH Incubation->Substrate_A LDH-A Path Substrate_B Add Lactate + NAD+ Incubation->Substrate_B LDH-B Path Readout Kinetic Readout (OD 340nm) Substrate_A->Readout Substrate_B->Readout Analysis Calculate IC50 & Selectivity Index (SI = IC50_B / IC50_A) Readout->Analysis

Caption: Parallel workflow ensures direct comparison of isoform inhibition under physiologically relevant conditions.

Critical Analysis & Limitations

While NHI compounds show promise, researchers must account for the following during assessment:

  • Solubility: N-hydroxyindole-2-carboxylates often possess limited aqueous solubility. In cell-based assays (e.g., HeLa or Burkitt's lymphoma lines), precipitation can lead to false negatives. Use of methyl-ester prodrugs (e.g., NHI-Methyl) is often required for cellular permeability, which are then hydrolyzed intracellularly to the active acid form.

  • Cofactor Competition: Because NHIs compete with NADH, their potency is sensitive to the intracellular NAD+/NADH ratio. In highly glycolytic tumors (high NADH), the effective

    
     may shift upwards compared to cell-free biochemical assays.
    
  • Assay Direction Bias: As noted in the protocol, testing LDH-B in the "Forward" (Pyruvate -> Lactate) direction—while chemically possible—forces the enzyme to work against its thermodynamic preference in aerobic tissue, potentially yielding an artificial selectivity ratio.

References

  • Granchi, C., et al. (2011).[1][3] Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells.[1][5][7] Journal of Medicinal Chemistry, 54(6), 1599–1612.[1]

  • Granchi, C., et al. (2013). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Organic & Biomolecular Chemistry, 11(38), 6588-6596.

  • Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037–2042.

  • Rani, R., & Kumar, V. (2016). Recent updates on lactate dehydrogenase inhibitors: A promising approach for cancer therapy.[1][3][4][5][8] Journal of Medicinal Chemistry, 59(2), 487-496.

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-69.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.